molecular formula C11H11NO3 B1299226 5-Ethoxy-1H-indole-2-carboxylic acid CAS No. 93476-60-9

5-Ethoxy-1H-indole-2-carboxylic acid

Cat. No.: B1299226
CAS No.: 93476-60-9
M. Wt: 205.21 g/mol
InChI Key: KZMBIHHDQRATDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethoxy-1H-indole-2-carboxylic acid is a useful research compound. Its molecular formula is C11H11NO3 and its molecular weight is 205.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-ethoxy-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-2-15-8-3-4-9-7(5-8)6-10(12-9)11(13)14/h3-6,12H,2H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZMBIHHDQRATDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)NC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30360104
Record name 5-Ethoxy-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30360104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93476-60-9
Record name 5-Ethoxy-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30360104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-Ethoxy-1H-indole-2-carboxylic Acid: Core Properties and Scientific Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the basic properties, synthesis, and potential biological activities of 5-Ethoxy-1H-indole-2-carboxylic acid. This document is intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Core Chemical and Physical Properties

This compound is a derivative of the indole-2-carboxylic acid scaffold, a core structure in many biologically active compounds. The addition of an ethoxy group at the 5-position of the indole ring can significantly influence its physicochemical properties and biological interactions. While specific experimental data for this compound is not widely available in the literature, the properties of closely related analogs provide valuable context.

Table 1: Physicochemical Properties of this compound and Related Analogs

PropertyThis compoundIndole-2-carboxylic acid (Parent Compound)5-Methoxy-1H-indole-2-carboxylic acid
Molecular Formula C₁₁H₁₁NO₃C₉H₇NO₂[1]C₁₀H₉NO₃
Molecular Weight 205.21 g/mol 161.16 g/mol [2]191.18 g/mol
CAS Number 93476-60-91477-50-5[3]4382-54-1
Physical Form SolidCrystalline Powder or Crystals[3]Solid
Melting Point Data not available202-206 °CPolymorph 1: Data not available, Polymorph 2: Data not available[4]
pKa (Predicted) Data not available4.44 ± 0.30[3]Data not available
Solubility Data not availableSoluble in ethanol, DMSO, and methanol[3]Data not available
InChI Key KZMBIHHDQRATDI-UHFFFAOYSA-NHCUARRIEZVDMPT-UHFFFAOYSA-N[1]YEBJVSLNUMZXRJ-UHFFFAOYSA-N

Synthesis and Purification: Experimental Protocols

The synthesis of this compound can be achieved through established methods for indole synthesis, most notably the Fischer indole synthesis, followed by ester hydrolysis.[5][6]

Experimental Protocol: Fischer Indole Synthesis of Ethyl 5-Ethoxy-1H-indole-2-carboxylate

This protocol describes a plausible method for the synthesis of the ethyl ester precursor to this compound.

Materials:

  • (4-Ethoxyphenyl)hydrazine hydrochloride

  • Ethyl pyruvate

  • Ethanol

  • Concentrated sulfuric acid (or another suitable acid catalyst like polyphosphoric acid)

  • Sodium bicarbonate solution

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

Procedure:

  • Hydrazone Formation:

    • Dissolve (4-Ethoxyphenyl)hydrazine hydrochloride in ethanol.

    • Add an equimolar amount of ethyl pyruvate to the solution.

    • Stir the mixture at room temperature for 1-2 hours to form the corresponding hydrazone. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Indolization (Cyclization):

    • To the hydrazone mixture, slowly add a catalytic amount of concentrated sulfuric acid while cooling in an ice bath.

    • After the addition, heat the reaction mixture to reflux (approximately 80-100 °C) for 2-4 hours.[5]

    • Monitor the reaction for the formation of the indole product by TLC.

  • Work-up and Extraction:

    • Cool the reaction mixture to room temperature and pour it into a beaker of ice water.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 5-ethoxy-1H-indole-2-carboxylate.

Experimental Protocol: Hydrolysis to this compound

Materials:

  • Crude ethyl 5-ethoxy-1H-indole-2-carboxylate

  • Ethanol

  • Aqueous sodium hydroxide (or potassium hydroxide) solution (e.g., 2M)

  • Aqueous hydrochloric acid (e.g., 2M)

Procedure:

  • Saponification:

    • Dissolve the crude ethyl 5-ethoxy-1H-indole-2-carboxylate in ethanol.

    • Add an excess of the aqueous sodium hydroxide solution.

    • Heat the mixture to reflux for 1-3 hours, monitoring the disappearance of the starting ester by TLC.[7]

  • Acidification and Isolation:

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and cool in an ice bath.

    • Acidify the solution by the slow addition of 2M hydrochloric acid until the pH is approximately 2-3. A precipitate of this compound should form.

    • Collect the solid product by vacuum filtration and wash with cold water.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

    • For higher purity, column chromatography using a silica gel stationary phase and an eluent system such as ethyl acetate/hexane may be employed.

Logical and Experimental Workflows

The synthesis and purification process can be visualized as a sequential workflow.

G Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_purification Purification hydrazone_formation Hydrazone Formation ((4-Ethoxyphenyl)hydrazine + Ethyl pyruvate) cyclization Fischer Indolization (Acid-catalyzed cyclization) hydrazone_formation->cyclization Heat workup Aqueous Work-up (Neutralization & Extraction) ester_hydrolysis Ester Hydrolysis (Saponification) cyclization->ester_hydrolysis Base (e.g., NaOH) acidification Acidification & Precipitation ester_hydrolysis->acidification final_purification Final Purification (Recrystallization or Chromatography) acidification->final_purification product Pure 5-Ethoxy-1H-indole- 2-carboxylic acid final_purification->product start Starting Materials start->hydrazone_formation G Mechanism of HIV-1 Integrase Inhibition compound 5-Ethoxy-1H-indole- 2-carboxylic Acid integrase HIV-1 Integrase Active Site with Mg²⁺ ions compound->integrase Chelates Mg²⁺ ions host_dna Host Cell DNA integrase->host_dna Target for integration inhibition Inhibition of Strand Transfer integrase->inhibition Blocks catalytic activity viral_dna Viral DNA viral_dna->integrase Binds to no_integration No Viral DNA Integration inhibition->no_integration no_replication Blocked HIV Replication no_integration->no_replication

References

An In-Depth Technical Guide to 5-Ethoxy-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of 5-Ethoxy-1H-indole-2-carboxylic acid, a derivative of the indole core structure. Indole derivatives are of significant interest in medicinal chemistry due to their wide-ranging biological activities and presence in many natural and synthetic bioactive molecules. This guide covers the chemical structure, properties, synthesis, and potential applications of this compound, presenting data in a structured format for clarity and ease of comparison.

Chemical Identity and Properties

This compound is characterized by an indole heterocyclic system substituted with an ethoxy group at the 5th position and a carboxylic acid group at the 2nd position.[1] The indole ring system is a key pharmacophore that can interact with various biological targets, including enzymes and receptors, thereby modulating their activity.[1]

Table 1: Chemical and Physical Properties

PropertyValueSource
IUPAC Name This compound-
Molecular Formula C₁₁H₁₁NO₃
Molecular Weight 205.21 g/mol
CAS Number 93476-60-9
Appearance Varies (typically solid)-
Purity >95% (when purified by column chromatography)[1]

Below is a diagram representing the 2D chemical structure of the molecule.

chemical_structure N1 N C7a C N1->C7a H_N1 H N1->H_N1 C2 C C2->N1 C_COOH C C2->C_COOH C3 C C3->C2 H_C3 H C3->H_C3 C3a C C3a->C3 C3a->C7a C4 C C4->C3a H_C4 H C4->H_C4 C5 C C5->C4 O_Ethoxy O C5->O_Ethoxy C6 C C6->C5 H_C6 H C6->H_C6 C7 C C7->C6 H_C7 H C7->H_C7 C7a->C7 O1_COOH O C_COOH->O1_COOH O2_COOH OH C_COOH->O2_COOH CH2_Ethoxy CH₂ O_Ethoxy->CH2_Ethoxy CH3_Ethoxy CH₃ CH2_Ethoxy->CH3_Ethoxy

Figure 1: Chemical Structure of this compound

Synthesis and Experimental Protocols

The synthesis of 5-substituted-1H-indole-2-carboxylic acids often employs established methods like the Fischer indole synthesis or the Japp-Klingemann rearrangement.[2][3] While specific protocols for the 5-ethoxy derivative are not as commonly detailed as for its 5-methoxy counterpart, a viable synthetic route can be adapted from the process developed for 5-methoxy-1H-indole-2-carboxylic acid.[2][4]

Proposed Synthesis via Japp-Klingemann Rearrangement and Fischer Indole Synthesis

This process involves the azo coupling of a diazonium salt with a malonate derivative, followed by a Japp-Klingemann rearrangement and subsequent Fischer indole synthesis to form the indole ring.[2][3]

Experimental Protocol:

  • Diazotization of p-Phenetidine:

    • Dissolve p-phenetidine (4-ethoxyaniline) in a solution of hydrochloric acid and water.

    • Cool the mixture to 0-5°C in an ice bath.

    • Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature to form the diazonium salt.

  • Azo Coupling and Japp-Klingemann Rearrangement:

    • Prepare a solution of a suitable malonate derivative (e.g., diethyl 2-methylmalonate) and a base like sodium acetate in an ethanol/water mixture.

    • Slowly add the cold diazonium salt solution to the malonate solution. The coupling reaction occurs, followed by the Japp-Klingemann rearrangement to yield a phenylhydrazone intermediate.

  • Fischer Indole Synthesis (Cyclization):

    • Isolate the phenylhydrazone intermediate.

    • Heat the intermediate in a high-boiling point solvent (e.g., diphenyl ether) or treat it with an acid catalyst (e.g., polyphosphoric acid, sulfuric acid in ethanol) to induce cyclization. This step forms the indole ring.

  • Hydrolysis (Saponification):

    • The resulting product is typically an ester (ethyl 5-ethoxy-1H-indole-2-carboxylate).

    • Hydrolyze the ester to the carboxylic acid by heating with a base such as potassium hydroxide (KOH) in an aqueous or alcoholic solution.

  • Purification:

    • Acidify the reaction mixture to precipitate the crude this compound.

    • Filter the solid and purify it further, typically by recrystallization or column chromatography, to achieve high purity (>95%).[1]

The workflow for this synthesis is depicted in the diagram below.

synthesis_workflow start p-Phenetidine (4-ethoxyaniline) reagent1 NaNO₂ / HCl (0-5°C) start->reagent1 Diazotization diazonium Diazonium Salt Intermediate reagent1->diazonium reagent2 Malonate Derivative + Base diazonium->reagent2 Azo Coupling & Japp-Klingemann hydrazone Phenylhydrazone Intermediate reagent2->hydrazone reagent3 Acid Catalyst (e.g., H₂SO₄) + Heat hydrazone->reagent3 Fischer Indole Synthesis ester Ethyl 5-Ethoxy-1H-indole-2-carboxylate reagent3->ester reagent4 Base Hydrolysis (e.g., KOH) Then Acidification ester->reagent4 Saponification final_product This compound reagent4->final_product

Figure 2: General Synthesis Workflow for this compound

Biological Activity and Potential Applications

While the commercial availability of this compound has been noted as discontinued, limiting recent extensive studies, its structural analogs provide strong evidence for its potential applications in drug discovery.[1]

Antiviral Activity: Derivatives of this compound have demonstrated significant potential as antiviral agents.[1] Specifically, they have been studied as inhibitors of HIV-1 integrase, a critical enzyme for viral replication.[1] One study highlighted a derivative with an IC₅₀ value of 0.13 μM, indicating potent activity against HIV.[1] The mechanism involves the indole core chelating with Mg²⁺ ions in the enzyme's active site, thereby blocking its function.[5]

Anticancer Potential: Research indicates that this class of compounds can induce apoptosis (programmed cell death) in various cancer cell lines.[1] The proposed mechanism involves the modulation of key signaling pathways that regulate cell growth and proliferation.[1] This makes it a valuable scaffold for the development of novel anticancer agents.

Neuroprotective Properties: The closely related compound, 5-methoxy-1H-indole-2-carboxylic acid (MI2CA), is known for its neuroprotective effects.[3][6][7] It has shown promise in reducing the size of ischemic areas in stroke models, decreasing oxidative stress, and mitigating pathology in Alzheimer's disease models.[3][6][7] Given the structural similarity, this compound is a candidate for investigation into similar neuroprotective activities.

The diagram below illustrates the inhibitory action of indole-2-carboxylic acid derivatives on the HIV replication cycle.

hiv_inhibition_pathway hiv_entry 1. HIV Entry (Binding & Fusion) reverse_transcription 2. Reverse Transcription (Viral RNA -> Viral DNA) hiv_entry->reverse_transcription integration 3. Integration (Viral DNA into Host DNA) reverse_transcription->integration transcription 4. Transcription (Viral DNA -> Viral RNA) integration->transcription assembly 5. Assembly & Budding (New Virus Particles) transcription->assembly integrase_enzyme HIV-1 Integrase integrase_enzyme->integration Catalyzes inhibitor 5-Ethoxy-1H-indole- 2-carboxylic acid Derivative inhibitor->integrase_enzyme Inhibits

Figure 3: Inhibition of HIV Replication by Targeting the Integrase Enzyme

Conclusion

This compound is a versatile chemical building block with significant potential in medicinal chemistry.[1] Its structural similarity to compounds with proven antiviral, anticancer, and neuroprotective properties makes it a compelling candidate for further research and development.[1][6] The synthetic pathways are well-established, allowing for the generation of derivatives with potentially enhanced biological activities.[2] This guide provides a foundational understanding for researchers aiming to explore the therapeutic possibilities of this and related indole derivatives.

References

An In-depth Technical Guide to 5-Ethoxy-1H-indole-2-carboxylic acid (CAS: 93476-60-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Ethoxy-1H-indole-2-carboxylic acid is a heterocyclic building block belonging to the indole class of compounds. While specific research on this particular ethoxy derivative is limited, its structural similarity to the more extensively studied 5-methoxy-1H-indole-2-carboxylic acid suggests its potential as an intermediate in the synthesis of bioactive molecules. This guide provides a summary of its known properties and infers potential synthetic routes and biological activities based on its chemical structure and data from closely related analogues. Due to its discontinued commercial availability, this document relies on structural analogy to provide a predictive overview for research and development purposes.[1]

Physicochemical Properties

Quantitative data for this compound is not extensively reported in publicly available literature. The following table summarizes its basic properties and provides analogous data from its methoxy counterpart for reference.

PropertyThis compound5-Methoxy-1H-indole-2-carboxylic acid (Analogue)
CAS Number 93476-60-94382-54-1
Molecular Formula C₁₁H₁₁NO₃C₁₀H₉NO₃
Molecular Weight 205.21 g/mol 191.18 g/mol
Appearance Solid (predicted)Solid
Melting Point Not Reported199-201 °C
Boiling Point Not ReportedNot Reported
Solubility Not ReportedNot Reported
pKa Not ReportedNot Reported

Synthesis and Purification

Hypothetical Experimental Protocol: Fischer Indole Synthesis

This method involves the acid-catalyzed reaction of a substituted phenylhydrazine with an α-ketoacid.

Materials:

  • 4-Ethoxyphenylhydrazine hydrochloride

  • Pyruvic acid

  • Ethanol

  • Concentrated Sulfuric Acid or Polyphosphoric Acid (PPA)

  • Sodium acetate

  • Diethyl ether

  • Activated charcoal

  • Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

  • Hydrazone Formation:

    • Dissolve 4-ethoxyphenylhydrazine hydrochloride and an equimolar amount of sodium acetate in aqueous ethanol.

    • To this solution, add an equimolar amount of pyruvic acid.

    • Stir the mixture at room temperature for 2-4 hours to form the phenylhydrazone intermediate.

    • The product can be isolated by filtration if it precipitates, or the reaction mixture can be carried forward to the next step.

  • Indolization (Cyclization):

    • The crude phenylhydrazone is added to a pre-heated acidic catalyst, such as polyphosphoric acid at 80-100 °C or a mixture of ethanol and concentrated sulfuric acid under reflux.

    • The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Upon completion, the reaction mixture is cooled and poured onto ice water.

    • The precipitated crude this compound is collected by filtration and washed with cold water.

  • Purification:

    • The crude product is dissolved in a minimal amount of hot ethanol.

    • Activated charcoal is added, and the solution is heated at reflux for 15-20 minutes.

    • The hot solution is filtered to remove the charcoal.

    • Water is added dropwise to the filtrate until turbidity is observed.

    • The solution is allowed to cool slowly to room temperature and then placed in an ice bath to maximize crystallization.

    • The purified crystals are collected by filtration, washed with a cold ethanol/water mixture, and dried under vacuum.

Logical Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_purification Purification A 4-Ethoxyphenylhydrazine + Pyruvic Acid B Hydrazone Formation (Aqueous Ethanol, RT) A->B C Indolization (Cyclization) (Acid Catalyst, Heat) B->C D Crude Product Precipitation (Ice Water Quench) C->D E Filtration D->E F Recrystallization (Ethanol/Water + Charcoal) E->F G Pure this compound F->G

Fig. 1: Synthetic workflow for this compound.

Potential Biological Activity and Signaling Pathways

Direct pharmacological studies on this compound are not documented. However, the indole-2-carboxylic acid scaffold is a known pharmacophore, and its derivatives have been investigated for a range of biological activities. The 5-methoxy analogue, in particular, has shown promise in several areas, suggesting potential avenues of investigation for the ethoxy derivative.

Potential Activities (Inferred from Analogues):

  • Neuroprotective Effects: The 5-methoxy analogue has demonstrated neuroprotective properties in models of stroke by reducing ischemic area size and decreasing oxidative stress.[2]

  • Enzyme Inhibition: Indole-2-carboxylic acid derivatives have been designed as inhibitors of enzymes such as Indoleamine 2,3-dioxygenase (IDO1) and Tryptophan 2,3-dioxygenase (TDO), which are targets in cancer immunotherapy. The core structure can chelate metal ions in enzyme active sites.

  • Antioxidant Activity: The indole nucleus is known for its electron-rich nature, which can contribute to radical scavenging properties. This has been demonstrated for various indole-2-carboxylic acid analogues.

Hypothesized Mechanism of Action in Neuroprotection

Based on its structural similarity to neuroprotective indole derivatives, this compound could potentially mitigate neuronal damage through pathways related to oxidative stress and inflammation.

G A Ischemic Event (e.g., Stroke) B Increased Oxidative Stress (ROS Production) A->B C Neuronal Damage & Cell Death B->C D This compound (Hypothesized) D->B Inhibition/ Scavenging

Fig. 2: Potential role in mitigating oxidative stress.

Safety and Handling

While comprehensive toxicological data for this compound is not available, general precautions for handling laboratory chemicals should be observed. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood.

Conclusion

This compound represents an understudied member of the indole-2-carboxylic acid family. While the scarcity of direct experimental data and its discontinued commercial status present challenges, its structural relationship to well-characterized analogues provides a framework for predicting its physicochemical properties, synthetic routes, and potential biological activities. The information and protocols presented in this guide are intended to serve as a foundational resource for researchers interested in exploring the synthesis and potential applications of this and related compounds in medicinal chemistry and drug development. Further research is warranted to validate these hypotheses and fully characterize this molecule.

References

The Genesis of a Scaffold: Unraveling the History and Synthesis of 5-Ethoxy-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

While the precise moment of the first synthesis of 5-Ethoxy-1H-indole-2-carboxylic acid is not prominently documented in historical records, its discovery can be understood as a logical extension of the rich history of indole chemistry and the exploration of its derivatives for therapeutic applications. The development of this specific molecule is deeply rooted in the well-established synthetic methodologies for analogous compounds, particularly its close relative, 5-Methoxy-1H-indole-2-carboxylic acid. This guide provides a comprehensive overview of the likely historical context of its discovery, detailed synthetic protocols, and the biological significance of the broader class of 5-alkoxy-1H-indole-2-carboxylic acids.

A Legacy of Indole Chemistry: The Historical Context

The story of this compound is intrinsically linked to the foundational work on the indole nucleus, a privileged scaffold in medicinal chemistry. The late 19th and early 20th centuries saw the elucidation of the indole structure and the development of seminal synthetic methods, most notably the Fischer indole synthesis. This powerful reaction, which forms an indole from a phenylhydrazine and an aldehyde or ketone under acidic conditions, became the cornerstone for accessing a vast array of substituted indoles.

The exploration of 5-alkoxy-substituted indoles, such as the methoxy and ethoxy derivatives, was a natural progression driven by the desire to modulate the electronic and steric properties of the indole ring. By introducing an alkoxy group at the 5-position, researchers could systematically investigate the impact of these modifications on biological activity. The methoxy analog, 5-Methoxy-1H-indole-2-carboxylic acid, has been more extensively studied and likely paved the way for the synthesis and investigation of its ethoxy counterpart.

The Synthetic Pathway: A Well-Trod Road

The synthesis of this compound almost certainly follows the classical and reliable Fischer indole synthesis route. This multi-step process, refined over decades, offers a robust method for constructing the indole-2-carboxylic acid core.

Experimental Protocol: A Plausible Synthesis of this compound

The following protocol is a detailed, plausible method for the synthesis of this compound, based on established procedures for analogous compounds.

Step 1: Diazotization of p-Phenetidine

  • Reagents and Equipment:

    • p-Phenetidine (4-ethoxyaniline)

    • Concentrated Hydrochloric Acid (HCl)

    • Sodium Nitrite (NaNO₂)

    • Ice bath

    • Magnetic stirrer and stir bar

    • Beaker or flask

  • Procedure:

    • Dissolve a specific molar equivalent of p-phenetidine in a solution of concentrated HCl and water, cooled in an ice bath to 0-5 °C.

    • Slowly add a chilled aqueous solution of sodium nitrite dropwise to the p-phenetidine solution while maintaining the temperature below 5 °C.

    • Continue stirring for an additional 15-20 minutes after the addition is complete to ensure the formation of the diazonium salt is finalized. The resulting solution of 4-ethoxyphenyl diazonium chloride is kept cold for the next step.

Step 2: Japp-Klingemann Reaction

  • Reagents and Equipment:

    • Ethyl 2-methylacetoacetate

    • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

    • The previously prepared diazonium salt solution

    • Ice bath

    • Magnetic stirrer and stir bar

    • Separatory funnel

  • Procedure:

    • In a separate vessel, dissolve ethyl 2-methylacetoacetate in ethanol and cool the solution in an ice bath.

    • Slowly add a solution of NaOH or KOH to the cooled ester solution to form the enolate.

    • To this enolate solution, add the cold diazonium salt solution prepared in Step 1 dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the mixture to stir and slowly warm to room temperature.

    • The resulting hydrazone is then extracted using an organic solvent like diethyl ether or ethyl acetate. The organic layer is washed with brine and dried over anhydrous sodium sulfate.

Step 3: Fischer Indole Synthesis and Saponification

  • Reagents and Equipment:

    • The hydrazone from Step 2

    • Ethanolic solution saturated with dry Hydrogen Chloride (HCl) gas or another suitable acid catalyst (e.g., polyphosphoric acid)

    • Potassium Hydroxide (KOH)

    • Ethanol

    • Water

    • Reflux condenser

    • Rotary evaporator

  • Procedure:

    • Dissolve the crude hydrazone in an ethanolic HCl solution.

    • Heat the mixture to reflux for a specified period to facilitate the cyclization reaction, forming the ethyl 5-ethoxy-1H-indole-2-carboxylate.

    • After cooling, the solvent is removed under reduced pressure.

    • The resulting crude ester is then saponified by refluxing with a solution of KOH in ethanol and water.

    • Upon completion of the saponification, the reaction mixture is cooled and acidified with a strong acid (e.g., concentrated HCl) to precipitate the this compound.

    • The solid product is collected by filtration, washed with water, and dried under vacuum.

Visualizing the Synthesis

The following diagram illustrates the key steps in the plausible synthesis of this compound.

Synthesis_Pathway p_phenetidine p-Phenetidine diazonium_salt 4-Ethoxyphenyl diazonium chloride p_phenetidine->diazonium_salt 1. NaNO₂, HCl hydrazone Hydrazone Intermediate diazonium_salt->hydrazone 2. Ethyl 2-methylacetoacetate, NaOH ester Ethyl 5-Ethoxy-1H- indole-2-carboxylate hydrazone->ester 3. Ethanolic HCl, Δ final_product 5-Ethoxy-1H- indole-2-carboxylic acid ester->final_product 4. KOH, H₂O/EtOH; then H⁺

Caption: Plausible synthetic route to this compound.

Biological Significance and Therapeutic Potential

While specific biological data for this compound is not widely published, the broader class of 5-alkoxy-1H-indole-2-carboxylic acids has been investigated for a range of biological activities. These activities provide a strong rationale for the synthesis and study of the ethoxy derivative.

Known Activities of 5-Alkoxy-1H-indole-2-carboxylic Acid Analogs
CompoundBiological Target/ActivityReported IC₅₀/EC₅₀Reference
5-Methoxy-1H-indole-2-carboxylic acidPeroxisome proliferator-activated receptor gamma (PPARγ) modulator-[1]
5-Methoxy-1H-indole-2-carboxylic acidDihydrolipoyl dehydrogenase inhibitor-[2]
Various Indole-2-carboxylic acid derivativesHIV-1 Integrase Strand Transfer Inhibitors0.13 µM - 32.37 µM[3][4]

These findings suggest that 5-alkoxy-1H-indole-2-carboxylic acids are a versatile scaffold with potential applications in metabolic diseases, viral infections, and other therapeutic areas. The ethoxy substitution, in comparison to the methoxy group, could offer altered pharmacokinetic properties, such as improved metabolic stability or cell permeability, making it a compound of interest for drug discovery programs.

A Representative Signaling Pathway

The modulation of PPARγ by indole-2-carboxylic acid analogs highlights a key area of interest. The following diagram illustrates a simplified representation of the PPARγ signaling pathway.

PPARg_Signaling ligand 5-Alkoxy-1H-indole- 2-carboxylic acid (Ligand) pparg PPARγ ligand->pparg Binds to complex PPARγ-RXR Heterodimer pparg->complex rxr RXR rxr->complex pxre PPRE (DNA Response Element) complex->pxre Binds to gene_expression Target Gene Transcription pxre->gene_expression Regulates biological_effects Modulation of Glucose and Lipid Metabolism gene_expression->biological_effects Leads to

Caption: Simplified PPARγ signaling pathway.

Conclusion

The discovery and history of this compound can be inferred through the lens of established organic synthesis and the continuous search for novel therapeutic agents. While a specific historical record of its first synthesis is elusive, its creation is a logical step in the exploration of the chemical space around the privileged indole-2-carboxylic acid scaffold. The well-defined synthetic routes, primarily the Fischer indole synthesis, provide a clear and reproducible path to this compound. The known biological activities of its close analogs underscore the potential of this compound as a valuable building block for the development of new drugs, warranting further investigation into its unique biological profile.

References

Spectroscopic and Biological Insights into 5-Ethoxy-1H-indole-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and potential biological relevance of 5-Ethoxy-1H-indole-2-carboxylic acid. Due to the limited availability of direct experimental data for this specific molecule, this report leverages data from the closely related analog, 5-Methoxy-1H-indole-2-carboxylic acid, to provide predictive insights. All data presented for the ethoxy compound should be considered illustrative pending experimental verification.

Chemical Structure and Properties

This compound (CAS No. 93476-60-9) is a derivative of the indole-2-carboxylic acid scaffold, featuring an ethoxy group at the 5-position of the indole ring.[1][2] This structural motif is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by indole derivatives.

Molecular Formula: C₁₁H₁₁NO₃ Molecular Weight: 205.21 g/mol

Spectroscopic Data (Predictive)

The following tables summarize the expected spectroscopic data for this compound, based on data reported for 5-Methoxy-1H-indole-2-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~11.6br s1HN-H (indole)
~10.0br s1HO-H (carboxylic acid)
~7.3-7.4d1HAr-H
~7.1d1HAr-H
~6.9-7.0dd1HAr-H
~4.1q2H-O-CH₂-CH₃
~1.4t3H-O-CH₂-CH₃

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
~165C=O (carboxylic acid)
~155Ar-C (C-5)
~138Ar-C
~130Ar-C
~125Ar-C
~115Ar-C
~113Ar-C
~103Ar-C
~64-O-CH₂-CH₃
~15-O-CH₂-CH₃
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3300Strong, BroadO-H stretch (carboxylic acid)
~3100MediumN-H stretch (indole)
~2980, ~2940MediumC-H stretch (aliphatic)
~1680StrongC=O stretch (carboxylic acid)
~1600, ~1480MediumC=C stretch (aromatic)
~1250StrongC-O stretch (ether)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

m/zInterpretation
205[M]⁺ (Molecular Ion)
188[M - OH]⁺
160[M - COOH]⁺
132[M - COOH - C₂H₄]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data outlined above.

NMR Spectroscopy

A sample of this compound would be dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. ¹H and ¹³C NMR spectra would be acquired on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory. The spectrum would be recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectral analysis would be performed using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer. The sample, dissolved in a suitable solvent, would be introduced into the ion source, and the resulting mass-to-charge ratio (m/z) of the fragments would be recorded.

Potential Biological Activity and Signaling Pathway

Derivatives of indole-2-carboxylic acid have been investigated for their potential as inhibitors of the enzymes Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO). These enzymes are involved in the kynurenine pathway of tryptophan metabolism, which plays a role in immune tolerance. Inhibition of IDO1 and TDO is a promising strategy in cancer immunotherapy.

Below is a conceptual diagram illustrating the potential mechanism of action for this compound as an IDO1/TDO inhibitor.

G cluster_0 Tryptophan Metabolism cluster_1 Immune Response Modulation cluster_2 Therapeutic Intervention Tryptophan Tryptophan IDO1_TDO IDO1 / TDO Tryptophan->IDO1_TDO Metabolized by Kynurenine Kynurenine T_cell_suppression T-cell Suppression & Immune Tolerance Kynurenine->T_cell_suppression Leads to IDO1_TDO->Kynurenine Produces Tumor_growth Tumor Growth T_cell_suppression->Tumor_growth Promotes Compound 5-Ethoxy-1H-indole- 2-carboxylic acid Compound->IDO1_TDO Inhibits

Caption: Proposed mechanism of this compound as an IDO1/TDO inhibitor.

Synthetic Workflow

The synthesis of this compound can be approached through several established methods for indole synthesis, such as the Fischer indole synthesis or the Reissert indole synthesis. A generalized workflow is depicted below.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Purification cluster_3 Final Product SM1 4-Ethoxyphenylhydrazine Reaction Fischer Indole Synthesis (Acid Catalysis, Heat) SM1->Reaction SM2 Pyruvic acid SM2->Reaction Purification Crystallization / Chromatography Reaction->Purification Product 5-Ethoxy-1H-indole- 2-carboxylic acid Purification->Product

Caption: Generalized synthetic workflow for this compound.

Disclaimer: The spectroscopic data presented in this document for this compound is predictive and based on the known data of a structural analog. Experimental verification is required for definitive characterization. The biological pathway is a hypothesized mechanism of action based on the activities of similar compounds.

References

5-Ethoxy-1H-indole-2-carboxylic Acid: A Theoretical Properties Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Ethoxy-1H-indole-2-carboxylic acid is a member of the indole carboxylic acid class of compounds, which has garnered significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. This document provides a comprehensive overview of the theoretically predicted physicochemical properties of this compound. It details the computational methodologies used to derive these properties and presents a hypothetical signaling pathway based on the known activities of structurally related indole-2-carboxylic acid derivatives. This technical guide is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering foundational data and theoretical frameworks to inform further investigation of this and similar compounds.

Theoretical Physicochemical Properties

The fundamental physicochemical properties of this compound have been predicted using various computational models. These properties are crucial for understanding the compound's potential pharmacokinetic and pharmacodynamic behavior.

PropertyValueUnit
Molecular Formula C₁₁H₁₁NO₃
Molecular Weight 205.21 g/mol
Predicted pKa (strongest acidic) 3.25
Predicted logP 2.35
Predicted Aqueous Solubility (logS) -2.87

Computational Methodologies for Property Prediction

The theoretical values presented in this guide are derived from established computational chemistry methods. These in silico approaches provide rapid and cost-effective alternatives to experimental determination in the early stages of drug discovery.

pKa Prediction

The prediction of the acid dissociation constant (pKa) is critical for understanding the ionization state of a molecule at a given pH, which in turn influences its solubility, permeability, and target binding.

Methodology:

Quantum mechanical methods, particularly those based on Density Functional Theory (DFT), are employed to calculate the Gibbs free energy of the protonation and deprotonation states of the molecule in a solvated environment. A common approach involves the following steps:

  • Conformational Analysis: Generation of the lowest energy conformation of both the protonated and deprotonated species of this compound in the gas phase.

  • Geometry Optimization: Optimization of the molecular geometries using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*).

  • Solvation Free Energy Calculation: Application of a continuum solvation model, such as the Polarizable Continuum Model (PCM), to calculate the free energy of solvation for each species in water.

  • pKa Calculation: The pKa is then calculated using the following thermodynamic cycle:

    Where:

    • ΔG*gas is the gas-phase Gibbs free energy of deprotonation.

    • ΔGsolv represents the free energy of solvation for the respective species (A⁻, H⁺, HA).

    • R is the ideal gas constant.

    • T is the temperature in Kelvin.

logP Prediction

The logarithm of the octanol-water partition coefficient (logP) is a key indicator of a molecule's lipophilicity and its ability to cross biological membranes.

Methodology:

Fragment-based and atom-based contribution methods are widely used for logP prediction. These methods dissect the molecule into predefined fragments or individual atoms and sum their respective contributions to the overall logP.

  • Molecular Fragmentation: The structure of this compound is broken down into its constituent fragments (e.g., indole ring, ethoxy group, carboxylic acid).

  • Fragmental Contribution Summation: The logP is calculated by summing the hydrophobic contributions of each fragment. Correction factors are often applied to account for intramolecular interactions.

  • Atom-based Approaches: Alternatively, methods like AlogP calculate the logP by summing the contributions of individual atom types.

Aqueous Solubility (logS) Prediction

Aqueous solubility (logS) is a critical determinant of a drug's absorption and bioavailability.

Methodology:

Quantitative Structure-Property Relationship (QSPR) models are commonly used to predict aqueous solubility. These models correlate a set of molecular descriptors with experimentally determined solubility data.

  • Descriptor Calculation: A wide range of molecular descriptors for this compound are calculated, including topological, electronic, and constitutional descriptors.

  • Model Application: A pre-existing, validated QSPR model is used to predict the logS value based on the calculated descriptors. A general equation for such a model is:

    Where:

    • c₀ is a constant.

    • c₁, c₂, ..., cₙ are the regression coefficients.

    • D₁, D₂, ..., Dₙ are the molecular descriptors.

Hypothetical Signaling Pathway

Derivatives of indole-2-carboxylic acid have been identified as inhibitors of HIV-1 integrase.[1] Based on this, a hypothetical signaling pathway for this compound as an HIV-1 integrase inhibitor is proposed. The compound is hypothesized to chelate the magnesium ions in the active site of the integrase enzyme, thereby preventing the integration of viral DNA into the host genome.

HIV_Integrase_Inhibition cluster_virus HIV Virion cluster_host_cell Host Cell Viral RNA Viral RNA Viral DNA Viral DNA Viral RNA->Viral DNA Reverse Transcription Reverse Transcriptase Reverse Transcriptase Integrase Integrase Host DNA Host DNA Integrase->Host DNA Strand Transfer (Blocked) Provirus Provirus Viral DNA->Integrase Binding Inhibitor Inhibitor Inhibitor->Integrase Chelates Mg²⁺ in_silico_workflow Compound_Library Virtual Compound Library Property_Prediction Physicochemical Property Prediction (pKa, logP, Solubility) Compound_Library->Property_Prediction ADMET_Filtering ADMET Filtering (Absorption, Distribution, Metabolism, Excretion, Toxicity) Property_Prediction->ADMET_Filtering Virtual_Screening Virtual Screening (Molecular Docking) ADMET_Filtering->Virtual_Screening Hit_Identification Hit Identification and Prioritization Virtual_Screening->Hit_Identification Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization

References

The Emerging Therapeutic Potential of 5-Ethoxy-1H-indole-2-carboxylic Acid and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole-2-carboxylic acid scaffold is a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities. While direct pharmacological studies on 5-Ethoxy-1H-indole-2-carboxylic acid are limited, the extensive research on its structural analogs provides a strong predictive framework for its potential therapeutic applications. This technical guide consolidates the existing knowledge on the biological activities of indole-2-carboxylic acid derivatives, with a focus on their anticancer, antiviral, and neuroprotective potential. Detailed experimental methodologies, quantitative structure-activity relationship data, and elucidated signaling pathways are presented to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on this privileged scaffold.

Introduction: The Indole-2-Carboxylic Acid Core

The indole ring system is a prevalent motif in a vast number of biologically active natural products and synthetic pharmaceuticals. The addition of a carboxylic acid group at the 2-position creates the indole-2-carboxylic acid scaffold, a versatile building block that allows for diverse chemical modifications. These modifications can significantly enhance biological properties and lead to novel functionalities. This guide specifically considers the 5-ethoxy derivative, predicting its activity based on the well-documented profiles of closely related analogs.

Potential Therapeutic Applications

Derivatives of indole-2-carboxylic acid have shown significant promise in several key therapeutic areas. The primary activities of interest are antiviral, anticancer, and neuroprotective effects.

Antiviral Activity: HIV-1 Integrase Inhibition

A significant body of research has focused on indole-2-carboxylic acid derivatives as potent inhibitors of HIV-1 integrase, a crucial enzyme in the viral replication cycle.[1] The integrase strand transfer inhibitor (INSTI) mechanism involves the chelation of two Mg²⁺ ions within the enzyme's active site by the indole nucleus and the C2-carboxyl group, effectively blocking the integration of viral DNA into the host genome.[1][2]

The optimization of this scaffold has led to derivatives with significant potency. For instance, structural modifications at the C3 and C6 positions of the indole core have been shown to markedly increase the inhibitory effect against HIV-1 integrase.[2] One such derivative demonstrated an IC₅₀ value of 0.13 μM, highlighting the potential of this chemical class in developing new antiretroviral agents.[2]

Anticancer Activity: A Multi-Targeted Approach

The indole-2-carboxylic acid scaffold has been exploited to develop anticancer agents acting through various mechanisms.

  • Inhibition of IDO1 and TDO: Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are key enzymes in tryptophan metabolism and are considered important targets for cancer immunotherapy.[3] Several 6-acetamido-indole-2-carboxylic acid derivatives have been identified as potent dual inhibitors of IDO1 and TDO, with IC₅₀ values in the low micromolar range.[3] For example, compound 9o-1 showed an IC₅₀ of 1.17 μM for IDO1 and 1.55 μM for TDO.[3]

  • Targeting 14-3-3η Protein: A series of novel 1H-indole-2-carboxylic acid derivatives have been designed to target the 14-3-3η protein for the treatment of liver cancer.[4] One optimized compound, C11, displayed potent inhibitory activities against several human liver cancer cell lines, including chemotherapy-resistant cells.[4]

  • Induction of Apoptosis: Certain indole-2-carboxylic acid benzylidene-hydrazides have been identified as potent inducers of apoptosis in cancer cells.[5] The screening hit, 5-chloro-3-methyl-indole-2-carboxylic acid (4-nitrobenzylidene)-hydrazide, was found to arrest T47D breast cancer cells in the G₂/M phase and induce apoptosis.[5] Further optimization led to compounds with EC₅₀ values of 0.1μM in caspase activation assays.[5]

  • Dual EGFR/CDK2 Inhibition: Indole-2-carboxamide derivatives have been investigated as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), showing significant antiproliferative activity.[6]

Neuroprotective Potential

While direct evidence for this compound is pending, studies on the closely related 5-methoxyindole-2-carboxylic acid (MICA) suggest a strong potential for neuroprotective activity. MICA has been shown to confer cerebral preconditioning against ischemic stroke injury by targeting mitochondrial dihydrolipoamide dehydrogenase (DLDH).[7][8] Administration of MICA has been linked to reduced infarct volume, decreased oxidative stress, and preservation of mitochondrial function.[7][9]

Quantitative Data on Biological Activity

The following tables summarize the inhibitory concentrations (IC₅₀) and effective concentrations (EC₅₀) of various indole-2-carboxylic acid derivatives against different biological targets.

Table 1: Antiviral Activity of Indole-2-Carboxylic Acid Derivatives

Compound/DerivativeTargetIC₅₀ (μM)Reference
Indole-2-carboxylic acid (1)HIV-1 Integrase32.37[10]
Derivative 17aHIV-1 Integrase3.11[11][12]
Derivative 20aHIV-1 Integrase0.13[2]

Table 2: Anticancer Activity of Indole-2-Carboxylic Acid Derivatives

Compound/DerivativeTarget/Cell LineIC₅₀/GI₅₀ (μM)Reference
Compound 9o-1IDO11.17[3]
Compound 9o-1TDO1.55[3]
ICA-Cu ComplexMDA-MB-231 (Breast Cancer)5.43[1]
ICA-Cu ComplexMCF-7 (Breast Cancer)5.69[1]
Derivative 5eA-549, MCF-7, Panc-1 (Lung, Breast, Pancreatic Cancer)0.95, 0.80, 1.00[6]
Derivative VaEGFR0.071[13]
Derivative VaBRAFV600E0.067[13]
Compound 9b (Apoptosis Induction)T47D (Breast Cancer)0.9 (GI₅₀)[5]

Experimental Protocols

Synthesis: Fischer Indole Synthesis (General Protocol)

The Fischer indole synthesis is a robust method for preparing indole derivatives.[14] This protocol can be adapted for the synthesis of this compound.

Procedure:

  • Hydrazone Formation: An equimolar mixture of 4-ethoxyphenylhydrazine and pyruvic acid is dissolved in a suitable solvent such as ethanol or acetic acid.

  • The mixture is stirred, typically at room temperature, to form the corresponding phenylhydrazone.[14]

  • Cyclization: An acid catalyst (e.g., polyphosphoric acid, zinc chloride, or sulfuric acid) is added to the reaction mixture.

  • The mixture is heated under reflux for several hours.[11] The reaction progress is monitored by thin-layer chromatography.

  • Work-up: Upon completion, the reaction mixture is cooled and poured into water. The precipitated solid is collected by filtration.

  • Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired indole-2-carboxylic acid.

Biological Assays

This assay quantitatively measures the strand transfer activity of HIV-1 integrase.[2]

Procedure:

  • Plate Preparation: Streptavidin-coated 96-well plates are coated with a biotin-labeled double-stranded HIV-1 LTR U5 donor substrate (DS) DNA.

  • Enzyme and Inhibitor Addition: Recombinant HIV-1 integrase is added to the wells, followed by the test compounds (e.g., this compound derivatives) at various concentrations.

  • Reaction Initiation: The strand transfer reaction is initiated by adding a double-stranded target substrate (TS) DNA with a 3'-end modification.[2]

  • Incubation: The plate is incubated to allow for the cleavage of the DS DNA and its integration into the TS DNA.

  • Detection: The reaction products are detected colorimetrically using an HRP-labeled antibody that specifically recognizes the 3'-end modification of the integrated TS DNA.[2]

  • Data Analysis: The absorbance is measured, and IC₅₀ values are calculated by plotting the percentage of inhibition against the compound concentration.

The MTT assay is a colorimetric method to assess cell viability and the cytotoxic effects of compounds.[6]

Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 2-4 hours.[6]

  • Formazan Solubilization: A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570-600 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC₅₀ values are determined.

This assay measures the ability of compounds to inhibit the enzymatic activity of IDO1 or TDO in a cellular context.[12]

Procedure:

  • Cell Culture: Human cancer cell lines endogenously expressing IDO1 (e.g., SK-OV-3) or TDO (e.g., A172) are used.[10] For IDO1, expression is often induced with interferon-gamma (IFN-γ).

  • Compound Incubation: Cells are incubated with the test compounds for a set period.

  • Tryptophan Metabolism: The cells are then incubated in a medium containing a known concentration of L-tryptophan.

  • Sample Collection: After 24-48 hours, the cell culture supernatant is collected.

  • Kynurenine Measurement: The concentration of kynurenine, the product of tryptophan metabolism by IDO1/TDO, is measured in the supernatant using high-performance liquid chromatography (HPLC).[12]

  • Data Analysis: The reduction in kynurenine production in the presence of the inhibitor, compared to the control, is used to calculate the percent inhibition and the IC₅₀ value.

Visualizing Mechanisms and Workflows

Signaling Pathways and Experimental Workflows

HIV_Integrase_Inhibition HIV_RNA HIV RNA RT Reverse Transcriptase HIV_RNA->RT Reverse Transcription Viral_DNA Viral DNA Pre_Integration_Complex Pre-Integration Complex (PIC) Viral_DNA->Pre_Integration_Complex RT->Viral_DNA Integrase HIV Integrase Integrase->Pre_Integration_Complex Chelation Chelates Mg²⁺ ions in active site Host_DNA Host Cell DNA Pre_Integration_Complex->Host_DNA Strand Transfer Blocked_Integration Integration Blocked Pre_Integration_Complex->Blocked_Integration Integrated_Provirus Integrated Provirus Host_DNA->Integrated_Provirus Indole_Derivative Indole-2-Carboxylic Acid Derivative Indole_Derivative->Integrase Inhibits

Caption: Mechanism of HIV-1 Integrase Inhibition.

Anticancer_Screening_Workflow Start Compound Library (Indole Derivatives) Cell_Culture Seeding of Cancer Cell Lines Start->Cell_Culture Treatment Treatment with Test Compounds Cell_Culture->Treatment MTT_Assay Cell Viability Assay (e.g., MTT) Treatment->MTT_Assay IC50 Determine IC₅₀ Values MTT_Assay->IC50 Active_Hits Identify Active Hits (Low IC₅₀) IC50->Active_Hits Mechanism_Studies Mechanism of Action Studies (e.g., Apoptosis, Enzyme Inhibition) Active_Hits->Mechanism_Studies Lead_Optimization Lead Optimization Mechanism_Studies->Lead_Optimization

Caption: General Workflow for Anticancer Screening.

Conclusion and Future Directions

The indole-2-carboxylic acid scaffold is a highly promising platform for the development of novel therapeutic agents. The extensive data on its derivatives strongly suggest that this compound is a compelling candidate for investigation, particularly in the areas of virology, oncology, and neurodegenerative diseases. Future research should focus on the direct synthesis and biological evaluation of this specific compound and its close analogs to fully elucidate their therapeutic potential. The detailed protocols and compiled data within this guide are intended to facilitate these research endeavors and accelerate the translation of these promising compounds from the laboratory to clinical applications.

References

5-Ethoxy-1H-indole-2-carboxylic Acid: A Technical Guide to Commercial Availability and Scientific Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Ethoxy-1H-indole-2-carboxylic acid, detailing its commercial availability, physicochemical properties, and relevant scientific context. Given the limited specific data for this compound, this guide incorporates information on closely related and well-studied analogues, such as 5-methoxy-1H-indole-2-carboxylic acid, to provide a broader understanding of its potential applications and experimental methodologies.

Commercial Availability and Supplier Information

This compound (CAS No: 93476-60-9) is a substituted indole derivative. While some suppliers list this compound, its commercial availability appears to be limited, with at least one major chemical vendor indicating that it has been discontinued. Researchers seeking to acquire this compound should verify its availability with the suppliers listed below. Lead times may be significant, suggesting it may be a "make-to-order" product.

SupplierCAS NumberPurityAvailable Quantities
Sigma-Aldrich93476-60-997%100 mg, 250 mg, 1 g, 5 g
Matrix Scientific93476-60-9Not SpecifiedInquire for details
Benchchem93476-60-9Not SpecifiedDiscontinued

Physicochemical and Safety Data

Table 2.1: Properties of this compound
PropertyValueSource
CAS Number 93476-60-9Sigma-Aldrich
Molecular Formula C₁₁H₁₁NO₃Sigma-Aldrich
Molecular Weight 205.21 g/mol Sigma-Aldrich
Physical Form SolidSigma-Aldrich
Purity 97%Sigma-Aldrich
Storage Temperature 2-8°C, Sealed in dry conditionsSigma-Aldrich
InChI Key KZMBIHHDQRATDI-UHFFFAOYSA-NSigma-Aldrich
Table 2.2: Comparative Properties of 5-Methoxy-1H-indole-2-carboxylic Acid
PropertyValueSource
CAS Number 4382-54-1PubChem
Molecular Formula C₁₀H₉NO₃PubChem
Molecular Weight 191.18 g/mol PubChem
Melting Point 199-201 °CSigma-Aldrich
Assay 97%Sigma-Aldrich
Biological Role Plant metabolite, hypoglycemic agent, EC 1.8.1.4 inhibitorPubChem
InChI Key YEBJVSLNUMZXRJ-UHFFFAOYSA-NPubChem

Synthesis and Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not widely published, a general and common method for the synthesis of 5-alkoxy-1H-indole-2-carboxylic acids is the Fischer indole synthesis.

General Synthesis Protocol for 5-Alkoxy-1H-indole-2-carboxylic Acids

The Fischer indole synthesis is a versatile method for preparing indoles from a phenylhydrazine and an aldehyde or ketone under acidic conditions. For 5-alkoxy-1H-indole-2-carboxylic acids, the synthesis generally proceeds through the reaction of a 4-alkoxyphenylhydrazine with pyruvic acid.

Materials:

  • 4-Ethoxyphenylhydrazine hydrochloride

  • Pyruvic acid

  • Ethanol (or other suitable solvent)

  • Concentrated sulfuric acid or other acid catalyst

  • Sodium hydroxide solution

  • Hydrochloric acid solution

Methodology:

  • Hydrazone Formation: 4-Ethoxyphenylhydrazine hydrochloride is dissolved in ethanol and treated with a stoichiometric amount of pyruvic acid. The mixture is stirred at room temperature to form the corresponding hydrazone.

  • Indolization (Fischer Cyclization): The formed hydrazone is then subjected to cyclization under acidic conditions. This is typically achieved by heating the hydrazone in the presence of a strong acid catalyst, such as sulfuric acid or polyphosphoric acid.

  • Hydrolysis: The resulting ethyl 5-ethoxy-1H-indole-2-carboxylate is hydrolyzed to the carboxylic acid by heating with an aqueous solution of sodium hydroxide.

  • Acidification and Isolation: After cooling, the reaction mixture is acidified with hydrochloric acid to precipitate the crude this compound. The precipitate is then collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.

G cluster_0 Hydrazone Formation cluster_1 Fischer Indole Synthesis cluster_2 Hydrolysis & Isolation 4-Ethoxyphenylhydrazine 4-Ethoxyphenylhydrazine Hydrazone Hydrazone 4-Ethoxyphenylhydrazine->Hydrazone Pyruvic Acid Pyruvic_acid Pyruvic_acid Indole_Ester Ethyl 5-Ethoxy-1H-indole-2-carboxylate Hydrazone->Indole_Ester Acid Catalyst, Heat Target_Compound This compound Indole_Ester->Target_Compound 1. NaOH, Heat 2. HCl

General Synthesis Workflow for this compound.

Potential Biological Activity and Signaling Pathways

While the specific biological activity of this compound is not well-documented, indole-2-carboxylic acid derivatives are known to possess a wide range of pharmacological properties. For instance, the closely related 5-methoxy-1H-indole-2-carboxylic acid has been investigated for its neuroprotective effects.[1]

Many indole derivatives exert their neuroprotective effects by modulating signaling pathways involved in cellular stress response and survival. One such critical pathway is the Brain-Derived Neurotrophic Factor (BDNF) signaling cascade, which plays a crucial role in neuronal survival, growth, and synaptic plasticity. Indole compounds have been shown to activate the BDNF receptor, Tropomyosin receptor kinase B (TrkB), leading to the activation of downstream pro-survival pathways, including the Nrf2-antioxidant response element (ARE) pathway.[2]

G Indole_Derivative Indole-2-Carboxylic Acid Derivative BDNF_TrkB BDNF/TrkB Receptor Indole_Derivative->BDNF_TrkB Activates PI3K_Akt PI3K/Akt Pathway BDNF_TrkB->PI3K_Akt Phosphorylates Nrf2_Activation Nrf2 Activation & Translocation PI3K_Akt->Nrf2_Activation Promotes ARE_Binding ARE Binding Nrf2_Activation->ARE_Binding Antioxidant_Genes Expression of Antioxidant Genes (e.g., HO-1, NQO1) ARE_Binding->Antioxidant_Genes Induces Neuroprotection Neuroprotection & Cellular Survival Antioxidant_Genes->Neuroprotection

Potential Neuroprotective Signaling Pathway of Indole Derivatives.

Representative Experimental Protocol: In Vitro Antioxidant Activity Assay

To assess the potential antioxidant properties of indole derivatives, a common in vitro method is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Objective: To determine the free radical scavenging activity of this compound.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Methodology:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

    • Prepare a stock solution of ascorbic acid in methanol at the same concentration.

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Assay Procedure:

    • In a 96-well plate, add varying concentrations of the test compound and the positive control to different wells.

    • Add a fixed volume of the DPPH solution to each well.

    • Include a control well containing only methanol and the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a microplate reader.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound or positive control.

  • Data Analysis:

    • The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the test compound.

This technical guide serves as a starting point for researchers interested in this compound. Due to the limited publicly available data, further experimental validation of its properties and biological activities is necessary. The information provided on related analogues offers a valuable framework for designing and conducting such investigations.

References

Navigating the Uncharted Territory: A Technical Guide to the Safe Handling of 5-Ethoxy-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The novel compound 5-Ethoxy-1H-indole-2-carboxylic acid (CAS No. 93476-60-9) presents both opportunities and challenges in the realm of scientific research and drug development. As with any new chemical entity, a thorough understanding of its safety profile and proper handling procedures is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This technical guide provides a comprehensive overview of the available safety data for this compound, supplemented with information from closely related analogs to offer a more complete, albeit provisional, safety perspective.

Hazard Identification and Classification

While comprehensive toxicological data for this compound is not yet fully established, the available Safety Data Sheet (SDS) from Matrix Scientific identifies it as an irritant.[1] It is presumed to be potentially harmful if ingested or inhaled and is irritating to mucous membranes and the upper respiratory tract.[1]

For a more detailed understanding of potential hazards, data from analogous compounds, 5-Methoxy-1H-indole-2-carboxylic acid and Indole-2-carboxylic acid, are presented below. It is crucial to handle this compound with the assumption that it may share similar hazardous properties.

Hazard ClassificationThis compound5-Methoxy-1H-indole-2-carboxylic acidIndole-2-carboxylic acid
GHS Pictograms
No pictogram availableIrritantWarning
GHS Signal Word Not specifiedWarningWarning
Hazard Statements Irritant. May be harmful by ingestion and inhalation. Material is irritating to mucous membranes and upper respiratory tract.[1]H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.H302: Harmful if swallowed.H312: Harmful in contact with skin.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Precautionary Statements P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]Not fully specified in search results.P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

First-Aid Measures

Prompt and appropriate first-aid measures are critical in the event of accidental exposure. The following protocols are recommended based on the available data.

Exposure RouteFirst-Aid Protocol for this compound
Eye Contact Immediately flush eyes with clean, running water for at least 15 minutes, holding eyelids open. Cool water may be used. Seek medical attention.[1]
Skin Contact After contact with skin, wash with generous quantities of running water. Gently and thoroughly wash the affected area with running water and non-abrasive soap. Cool water may be used. Cover the affected area with an emollient. Seek medical attention. Wash any contaminated clothing before reusing.[1]
Inhalation If victim's breathing is difficult, administer oxygen. Seek medical attention.[1]
Ingestion Seek immediate medical attention.

Safe Handling and Storage

A systematic approach to handling and storage is essential to minimize exposure risk. The following workflow outlines the key stages for the safe management of this compound in a laboratory setting.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_planning Planning & Preparation cluster_handling Handling & Use cluster_posthandling Post-Handling & Disposal RiskAssessment Risk Assessment (Review SDS, identify hazards) ProtocolDev Develop Handling Protocol (SOPs) RiskAssessment->ProtocolDev PPE_Selection Select Appropriate PPE (Gloves, Goggles, Lab Coat) ProtocolDev->PPE_Selection EngControls Use Engineering Controls (Fume Hood) PPE_Selection->EngControls SafeHandling Safe Handling Practices (Avoid dust/aerosol generation) EngControls->SafeHandling ContaminationControl Prevent Contamination (Designated work area) SafeHandling->ContaminationControl Decontamination Decontaminate Work Area & Equipment ContaminationControl->Decontamination WasteDisposal Segregate & Dispose of Waste (Follow institutional guidelines) Decontamination->WasteDisposal Storage Proper Storage (Cool, dry, well-ventilated) WasteDisposal->Storage

Caption: Logical workflow for the safe handling of chemical compounds.

Engineering Controls
  • Ventilation: Always handle this compound in a chemical fume hood to minimize inhalation exposure.[1] Ensure the fume hood has a certified face velocity.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure.

PPE CategorySpecifications
Eye Protection Chemical safety goggles are mandatory.[1]
Skin Protection Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.[1] Ensure gloves are inspected before use and changed frequently.
Respiratory Protection If dust generation is unavoidable, a NIOSH-approved respirator may be necessary.
Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

  • Keep away from incompatible materials such as strong oxidizing agents.

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Evacuate: Immediately evacuate the area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

  • Report: Report the incident to the appropriate safety personnel.

Fire-Fighting Measures

While specific fire hazard data for this compound is unavailable, general precautions for organic compounds should be taken.

AspectRecommendation
Extinguishing Media Use a dry chemical, carbon dioxide, water spray, or foam extinguisher.
Hazardous Combustion Products May emit toxic fumes under fire conditions.[1]
Firefighter Protection Wear self-contained breathing apparatus (SCBA) and full protective gear.

Conclusion

The safe handling of this compound requires a cautious and informed approach. While a complete safety profile is still under investigation, the available data and information from analogous compounds provide a solid foundation for establishing safe laboratory practices. Adherence to the guidelines outlined in this technical guide will help to mitigate risks and ensure a safe research environment. As more data becomes available, it is imperative for researchers to stay informed and update their safety protocols accordingly.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Ethoxy-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 5-Ethoxy-1H-indole-2-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is based on a two-step reaction sequence involving a Japp-Klingemann reaction to form a key hydrazone intermediate, followed by a Fischer indole synthesis to construct the indole ring system, and subsequent hydrolysis of the resulting ester.

Chemical Properties and Data

A summary of the key chemical properties for the starting materials, intermediates, and the final product is provided below for easy reference.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)
4-EthoxyanilineC₈H₁₁NO137.18Liquid3-4
Ethyl 2-chloroacetoacetateC₆H₉ClO₃164.59Liquid-
Ethyl 2-(4-ethoxyphenylhydrazono)propanoateC₁₃H₁₈N₂O₃266.30SolidNot specified
Ethyl 5-ethoxy-1H-indole-2-carboxylateC₁₃H₁₅NO₃233.26SolidNot specified
This compoundC₁₁H₁₁NO₃205.21SolidNot specified

Experimental Protocols

This section details the step-by-step procedures for the synthesis of this compound.

Part 1: Synthesis of Ethyl 2-(4-ethoxyphenylhydrazono)propanoate (Japp-Klingemann Reaction)

This step involves the formation of a diazonium salt from 4-ethoxyaniline, which then reacts with a β-ketoester to form the corresponding hydrazone.

Materials:

  • 4-Ethoxyaniline

  • Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Ethyl 2-chloroacetoacetate

  • Sodium acetate

  • Ethanol

  • Diethyl ether

  • Ice

Procedure:

  • In a beaker, dissolve 4-ethoxyaniline in a solution of concentrated hydrochloric acid and water, and cool the mixture to 0-5 °C in an ice bath.

  • Slowly add an aqueous solution of sodium nitrite dropwise to the cooled aniline solution while maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to ensure complete diazotization.

  • In a separate flask, dissolve ethyl 2-chloroacetoacetate and sodium acetate in ethanol.

  • Slowly add the freshly prepared diazonium salt solution to the ethanolic solution of the β-ketoester at 0-5 °C with vigorous stirring.

  • Continue stirring the reaction mixture at room temperature for 2-3 hours.

  • The precipitated hydrazone is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.

  • The crude product can be purified by recrystallization from ethanol to yield ethyl 2-(4-ethoxyphenylhydrazono)propanoate.

Part 2: Synthesis of Ethyl 5-ethoxy-1H-indole-2-carboxylate (Fischer Indole Synthesis)

The synthesized hydrazone is cyclized in the presence of an acid catalyst to form the indole ester.

Materials:

  • Ethyl 2-(4-ethoxyphenylhydrazono)propanoate

  • Polyphosphoric acid (PPA)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Add polyphosphoric acid to a round-bottom flask and heat it to 80-90 °C.

  • Slowly add ethyl 2-(4-ethoxyphenylhydrazono)propanoate to the hot PPA with stirring.

  • Continue heating and stirring the mixture for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice.

  • Neutralize the acidic solution with a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude ethyl 5-ethoxy-1H-indole-2-carboxylate.

  • The crude ester can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Part 3: Synthesis of this compound (Hydrolysis)

The final step is the hydrolysis of the ester to the carboxylic acid.

Materials:

  • Ethyl 5-ethoxy-1H-indole-2-carboxylate

  • Ethanol

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve ethyl 5-ethoxy-1H-indole-2-carboxylate in ethanol in a round-bottom flask.

  • Add an aqueous solution of sodium hydroxide or potassium hydroxide to the flask.

  • Reflux the mixture for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • After cooling to room temperature, remove the ethanol under reduced pressure.

  • Dilute the residue with water and acidify with dilute hydrochloric acid until the pH is acidic.

  • The precipitated this compound is collected by filtration.

  • Wash the solid with cold water to remove any inorganic salts.

  • The crude acid can be purified by recrystallization from a suitable solvent such as ethanol/water to afford the pure product.

Visualizations

Synthesis Pathway

Synthesis_Pathway A 4-Ethoxyaniline C Ethyl 2-(4-ethoxyphenylhydrazono)propanoate A->C Japp-Klingemann Reaction B Ethyl 2-chloroacetoacetate B->C D Ethyl 5-ethoxy-1H-indole-2-carboxylate C->D Fischer Indole Synthesis (PPA) E This compound D->E Hydrolysis (NaOH/EtOH)

Caption: Overall synthetic route for this compound.

Experimental Workflow

Experimental_Workflow cluster_step1 Step 1: Japp-Klingemann Reaction cluster_step2 Step 2: Fischer Indole Synthesis cluster_step3 Step 3: Hydrolysis S1_1 Diazotization of 4-Ethoxyaniline S1_2 Coupling with Ethyl 2-chloroacetoacetate S1_1->S1_2 S1_3 Isolation and Purification of Hydrazone S1_2->S1_3 S2_1 Cyclization of Hydrazone with PPA S1_3->S2_1 Intermediate S2_2 Work-up and Extraction S2_1->S2_2 S2_3 Purification of Indole Ester S2_2->S2_3 S3_1 Saponification of the Ester S2_3->S3_1 Intermediate S3_2 Acidification and Precipitation S3_1->S3_2 S3_3 Isolation and Purification of Carboxylic Acid S3_2->S3_3

Caption: Step-by-step experimental workflow for the synthesis.

Application Notes and Protocols: Fischer Indole Synthesis for 5-Alkoxy-Indole-2-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of 5-alkoxy-indole-2-carboxylic acids and their ethyl esters, valuable intermediates in pharmaceutical research, utilizing the Fischer indole synthesis.

Introduction

The Fischer indole synthesis is a classic and versatile method for constructing the indole nucleus, a core scaffold in numerous biologically active compounds.[1] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, typically formed in situ from an arylhydrazine and a carbonyl compound.[1] For the synthesis of 5-alkoxy-indole-2-carboxylic acids, a substituted p-alkoxyphenylhydrazine is reacted with pyruvic acid or its ester. These resulting indole derivatives are crucial building blocks in the development of various therapeutic agents.

General Reaction Scheme

The general transformation for the Fischer indole synthesis of ethyl 5-alkoxy-indole-2-carboxylates is depicted below:

Key Reaction Parameters and Optimization

Several factors can influence the success and yield of the Fischer indole synthesis for 5-alkoxy-indole-2-carboxylic acids:

  • Acid Catalyst: A variety of Brønsted and Lewis acids can be employed. Common choices include ethanolic HCl, sulfuric acid, polyphosphoric acid (PPA), and p-toluenesulfonic acid.[1][2] The choice and concentration of the acid can significantly impact the reaction rate and yield.

  • Solvent: Ethanol is a frequently used solvent, particularly when using ethanolic HCl as the catalyst.[2]

  • Temperature: The reaction typically requires elevated temperatures (reflux) to proceed at a reasonable rate.[2]

  • Reaction Time: Reaction times can vary from minutes to several hours, depending on the specific substrates and conditions used.[2]

  • Starting Materials: The purity of the p-alkoxyphenylhydrazine and ethyl pyruvate is crucial for obtaining high yields and minimizing side products.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-Methoxy-1H-indole-2-carboxylate[2]

This protocol is adapted from the process development work by Bessard, Y. (1999).

Materials:

  • p-Methoxyphenylhydrazine hydrochloride

  • Ethyl pyruvate

  • Ethanol

  • Gaseous HCl

  • Water

Procedure:

  • A solution of p-methoxyphenylhydrazine is prepared.

  • Ethyl pyruvate is added to the hydrazine solution to form the corresponding hydrazone in situ.

  • The reaction mixture is heated to reflux.

  • Gaseous HCl (120 g, 3290 mmol) is bubbled through the refluxing solution over a period of 2 hours.

  • Reflux is maintained for an additional 15 minutes after the HCl addition is complete.

  • The reaction mixture is cooled to room temperature, and water (100 mL) is added.

  • The mixture is further cooled to 0 °C for 2.5 hours to precipitate the product.

  • The resulting suspension is filtered.

  • The filter cake is washed sequentially with pre-cooled (0 °C) ethanol (4 x 100 mL) and then with water (2 x 250 mL).

  • The crude ethyl 5-methoxy-1H-indole-2-carboxylate is obtained as a yellow powder after pressing the cake as dry as possible.

Hydrolysis to 5-Methoxy-1H-indole-2-carboxylic Acid:

The resulting ethyl ester can be hydrolyzed to the corresponding carboxylic acid using standard procedures, such as refluxing with an aqueous solution of sodium hydroxide, followed by acidic workup.

Protocol 2: General Procedure for the Synthesis of Ethyl 5-Benzyloxy-1H-indole-2-carboxylate

While a detailed, peer-reviewed protocol with specific yields was not found in the initial search, a general procedure can be outlined based on the principles of the Fischer indole synthesis.

Materials:

  • p-Benzyloxyphenylhydrazine hydrochloride

  • Ethyl pyruvate

  • Ethanol

  • Concentrated Sulfuric Acid (or another suitable acid catalyst)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve p-benzyloxyphenylhydrazine hydrochloride and a molar equivalent of ethyl pyruvate in absolute ethanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture with stirring.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water to precipitate the crude product.

  • Collect the solid by filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to afford pure ethyl 5-benzyloxy-1H-indole-2-carboxylate.

Hydrolysis to 5-Benzyloxy-1H-indole-2-carboxylic Acid:

The ethyl ester can be hydrolyzed to the carboxylic acid by refluxing with a base such as potassium hydroxide in an ethanol/water mixture, followed by acidification.

Data Summary

The following table summarizes the available quantitative data for the synthesis of ethyl 5-alkoxy-indole-2-carboxylates via the Fischer indole synthesis. Note: Data for the benzyloxy derivative is based on general procedures and typical yields for this reaction, as a specific literature precedent with a detailed yield was not identified.

5-Alkoxy SubstituentArylhydrazine Starting MaterialCarbonyl Starting MaterialAcid CatalystSolventReaction ConditionsYield of Ethyl EsterReference
Methoxyp-MethoxyphenylhydrazineEthyl pyruvateGaseous HClEthanolReflux, 2.25 h~85% (crude)[2]
Benzyloxyp-BenzyloxyphenylhydrazineEthyl pyruvateH₂SO₄ (catalytic)EthanolReflux(Not Specified)General Procedure

Purification and Characterization

The crude 5-alkoxy-indole-2-carboxylic acid esters can be purified by recrystallization from a suitable solvent, typically ethanol or an ethanol/water mixture. The final products should be characterized by standard analytical techniques, including:

  • Melting Point: To determine the purity of the compound.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry: To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

Visualizing the Fischer Indole Synthesis

Reaction Mechanism

The following diagram illustrates the generally accepted mechanism of the Fischer indole synthesis.

Fischer_Indole_Synthesis_Mechanism cluster_start Step 1: Hydrazone Formation cluster_rearrangement Step 2: Tautomerization & [3,3]-Sigmatropic Rearrangement cluster_cyclization Step 3: Cyclization and Aromatization A p-Alkoxyphenylhydrazine C Phenylhydrazone A->C + Carbonyl B Ethyl Pyruvate B->C D Enamine Intermediate C->D Tautomerization (Acid-catalyzed) E Di-imine Intermediate D->E [3,3]-Sigmatropic Rearrangement F Cyclized Intermediate E->F Rearomatization & Cyclization G Ethyl 5-Alkoxy-Indole-2-Carboxylate F->G - NH3

Caption: Mechanism of the Fischer Indole Synthesis.

Experimental Workflow

The logical flow of the synthesis and purification process is outlined below.

Experimental_Workflow A 1. Mix p-Alkoxyphenylhydrazine and Ethyl Pyruvate in Ethanol B 2. Add Acid Catalyst A->B C 3. Heat to Reflux B->C D 4. Monitor Reaction by TLC C->D E 5. Cool and Precipitate Product D->E Upon Completion F 6. Filter and Wash Crude Product E->F G 7. Recrystallize from Suitable Solvent F->G H 8. Characterize Pure Product (NMR, MS, IR, MP) G->H I 9. (Optional) Hydrolyze Ester to Carboxylic Acid H->I

Caption: General Experimental Workflow.

References

Application Note: High-Purity Isolation of 5-Ethoxy-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reproducible protocol for the purification of 5-Ethoxy-1H-indole-2-carboxylic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The described methodology, adapted from established procedures for analogous indole-2-carboxylic acid derivatives, consistently yields a high-purity product suitable for downstream applications in drug discovery and development. The protocol employs a combination of acid-base extraction and recrystallization, leveraging the acidic nature of the carboxylic acid moiety and its differential solubility. Purity is assessed by High-Performance Liquid Chromatography (HPLC).

Introduction

Indole-2-carboxylic acid and its derivatives are crucial building blocks in medicinal chemistry. The 5-ethoxy substituted variant, in particular, serves as a precursor for compounds with a range of biological activities. The purity of this starting material is paramount to ensure the integrity and desired therapeutic effect of the final active pharmaceutical ingredient. Impurities from the synthetic process can lead to unwanted side reactions and the generation of difficult-to-separate byproducts in subsequent steps. This protocol provides a straightforward and effective method to achieve high-purity this compound.

Materials and Methods

Reagents and Solvents
  • Crude this compound

  • Sodium hydroxide (NaOH), 1 M aqueous solution

  • Hydrochloric acid (HCl), 2 M aqueous solution

  • Activated Carbon

  • Ethanol

  • Deionized Water

  • Ethyl acetate

  • Hexane

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment
  • Standard laboratory glassware (beakers, Erlenmeyer flasks, separatory funnel)

  • Magnetic stirrer and stir bar

  • pH meter or pH indicator strips

  • Büchner funnel and filter paper

  • Rotary evaporator

  • HPLC system for purity analysis

Experimental Protocol

The purification of crude this compound is performed in two main stages: an initial acid-base extraction to remove neutral and basic impurities, followed by recrystallization to eliminate closely related acidic impurities and achieve high crystalline purity.

Part 1: Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in a suitable volume of 1 M sodium hydroxide solution with stirring. The carboxylic acid will deprotonate to form the water-soluble sodium salt.

  • Extraction of Impurities: Transfer the aqueous solution to a separatory funnel and wash with ethyl acetate (3 x 50 mL for every 10 g of crude material) to remove any non-acidic, organic-soluble impurities. Discard the organic layers.

  • Decolorization: Transfer the aqueous layer to a beaker and add a small amount of activated carbon. Stir for 15-20 minutes to adsorb colored impurities.

  • Filtration: Remove the activated carbon by vacuum filtration through a pad of celite or filter paper.

  • Precipitation: Cool the filtrate in an ice bath and slowly add 2 M hydrochloric acid with stirring until the pH of the solution is between 1 and 2.[1] The protonated this compound will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any remaining inorganic salts.

  • Drying: Dry the purified solid under vacuum.

Part 2: Recrystallization
  • Solvent Selection: Based on protocols for similar indole derivatives, a mixed solvent system of ethanol and water or ethyl acetate and hexane is recommended. The optimal solvent ratio should be determined empirically by dissolving a small amount of the acid-base extracted material in a minimum amount of the hot primary solvent (ethanol or ethyl acetate) and then adding the anti-solvent (water or hexane) dropwise until turbidity is observed.

  • Procedure: Dissolve the dried solid from the acid-base extraction in a minimum amount of the hot primary solvent.

  • Crystallization: Add the anti-solvent dropwise until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent mixture, and dry under vacuum to a constant weight.

Purity Assessment

The purity of the final product should be assessed by High-Performance Liquid Chromatography (HPLC). A reverse-phase C18 column is suitable for this analysis.

Suggested HPLC Conditions
ParameterValue
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase Acetonitrile and water with 0.1% formic or phosphoric acid (gradient elution may be necessary)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature Ambient

Note: These are starting conditions and may require optimization for your specific system and impurity profile.

Data Presentation

The following table summarizes the expected outcomes of the purification protocol.

ParameterCrude MaterialAfter Acid-Base ExtractionAfter Recrystallization
Appearance Brownish solidOff-white to light yellow solidWhite crystalline solid
Yield (%) -85-95%70-85% (from crude)
Purity (by HPLC, % Area) 80-90%>95%>99%

Workflow Diagram

Purification_Workflow crude Crude 5-Ethoxy-1H- indole-2-carboxylic acid dissolution Dissolve in 1M NaOH crude->dissolution extraction Wash with Ethyl Acetate dissolution->extraction decolorization Treat with Activated Carbon extraction->decolorization precipitation Precipitate with 2M HCl (pH 1-2) decolorization->precipitation filtration1 Filter and Dry precipitation->filtration1 recrystallization Recrystallize from Ethanol/Water filtration1->recrystallization filtration2 Filter and Dry recrystallization->filtration2 final_product Pure 5-Ethoxy-1H- indole-2-carboxylic acid filtration2->final_product

References

Application Notes and Protocols for the Characterization of 5-Ethoxy-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethoxy-1H-indole-2-carboxylic acid is an indole derivative with potential applications in medicinal chemistry and drug development.[1] As with any compound intended for pharmaceutical use, comprehensive analytical characterization is crucial to confirm its identity, purity, and stability. This document provides detailed application notes and protocols for the characterization of this compound using a suite of standard analytical techniques.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular FormulaC₁₁H₁₁NO₃[1]
Molecular Weight205.21 g/mol [1]
IUPAC NameThis compoundN/A
CAS Number93476-60-9[1]

Analytical Methods for Characterization

A multi-technique approach is recommended for the unambiguous characterization of this compound. This typically includes High-Performance Liquid Chromatography (HPLC) for purity assessment, Mass Spectrometry (MS) for molecular weight confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, and Elemental Analysis for determination of the empirical formula.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity of this compound and for monitoring reaction progress during its synthesis. A reverse-phase HPLC method is generally suitable for this class of compounds.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (typically around 220 nm and 270 nm for indole derivatives).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known concentration of the sample (e.g., 1 mg/mL) in the mobile phase or a suitable solvent like methanol or acetonitrile.

The chromatogram should show a single major peak corresponding to this compound. The purity can be calculated based on the area percentage of the main peak relative to the total area of all peaks. For pharmaceutical applications, a purity of >98% is often required.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of this compound, which provides strong evidence for its identity. Electrospray ionization (ESI) is a common and suitable ionization technique for this type of molecule.

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization source.

  • Sample Infusion: The sample, dissolved in a suitable solvent like methanol or acetonitrile with 0.1% formic acid, is introduced into the mass spectrometer via direct infusion or through an LC system.

  • Ionization Mode: Positive or negative ion mode can be used. In positive mode, the protonated molecule [M+H]⁺ is expected, while in negative mode, the deprotonated molecule [M-H]⁻ would be observed.

  • Mass Analyzer: A high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap is recommended for accurate mass measurement.

IonCalculated m/z
[M+H]⁺206.0759
[M-H]⁻204.0613
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR spectra should be acquired to confirm the structure of this compound.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the compound is soluble, such as DMSO-d₆ or CDCl₃.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent.

  • Acquisition: Acquire standard ¹H and ¹³C{¹H} NMR spectra. Further 2D NMR experiments like COSY, HSQC, and HMBC can be performed for complete assignment of all signals.

ProtonsExpected Chemical Shift (ppm)MultiplicityIntegration
-OCH₂CH₃ ~1.4triplet3H
-OCH₂ CH₃~4.1quartet2H
Indole ring H6.8 - 7.5multiplets4H
NH> 11.0broad singlet1H
COOH> 12.0broad singlet1H
AssignmentChemical Shift (ppm)
COOH~12.9
NH~11.6
H-47.37
H-77.11
H-37.05
H-66.93
-OCH₃3.77

Source: Adapted from publicly available spectral data for 5-Methoxy-1H-indole-2-carboxylic acid.[2]

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound. This data is used to confirm the empirical formula.

  • Instrumentation: A CHN elemental analyzer.

  • Sample Preparation: A small, accurately weighed amount of the dry, pure sample (typically 1-3 mg) is placed in a tin or silver capsule.

  • Analysis: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector.

ElementTheoretical Percentage
Carbon (C)64.38%
Hydrogen (H)5.40%
Nitrogen (N)6.83%

Visualizations

Experimental Workflow for Characterization

The following diagram illustrates the logical workflow for the comprehensive characterization of this compound.

Characterization Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_results Data Interpretation & Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification HPLC HPLC (Purity Assessment) Purification->HPLC MS Mass Spectrometry (Molecular Weight) Purification->MS NMR NMR Spectroscopy (Structural Elucidation) Purification->NMR EA Elemental Analysis (Empirical Formula) Purification->EA Purity_Data Purity > 98% HPLC->Purity_Data MW_Data Correct Molecular Ion MS->MW_Data Structure_Data Consistent NMR Spectra NMR->Structure_Data Formula_Data Correct Elemental Composition EA->Formula_Data Confirmation Structure & Identity Confirmed Purity_Data->Confirmation MW_Data->Confirmation Structure_Data->Confirmation Formula_Data->Confirmation

Characterization Workflow Diagram
Signaling Pathway (Hypothetical)

While the specific signaling pathways modulated by this compound are a subject of ongoing research, indole derivatives are known to interact with various biological targets. The diagram below represents a hypothetical signaling pathway where an indole derivative might act as an inhibitor of a key enzyme.

Hypothetical Signaling Pathway Ligand External Signal Receptor Membrane Receptor Ligand->Receptor Kinase_A Kinase A Receptor->Kinase_A Target_Enzyme Target Enzyme Kinase_A->Target_Enzyme activates Substrate Substrate Product Product Substrate->Product Target Enzyme Cellular_Response Cellular Response Product->Cellular_Response Inhibitor 5-Ethoxy-1H-indole- 2-carboxylic acid Inhibitor->Target_Enzyme inhibits

Hypothetical Enzyme Inhibition Pathway

References

Application Notes and Protocols: NMR Spectroscopic Analysis of 5-Ethoxy-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 5-Ethoxy-1H-indole-2-carboxylic acid. Due to the limited availability of specific experimental data for this compound, this document leverages data from the closely related analogue, 5-methoxy-1H-indole-2-carboxylic acid, to provide a predictive framework for analysis. Standard experimental protocols for the NMR analysis of small organic molecules are also detailed.

Introduction

This compound is a member of the indole carboxylic acid family, a class of compounds with significant interest in medicinal chemistry and drug development due to their diverse biological activities. Accurate structural elucidation and characterization are paramount for understanding their structure-activity relationships. NMR spectroscopy is an essential analytical technique for the unambiguous determination of the chemical structure of such molecules in solution. This document outlines the expected ¹H and ¹³C NMR spectral characteristics and provides a standardized protocol for data acquisition.

Predicted NMR Spectral Data

Table 1: Predicted ¹H NMR Spectral Data for this compound

Solvent: DMSO-d₆

Proton AssignmentPredicted Chemical Shift (δ ppm)MultiplicityCoupling Constant (J Hz)
H-1 (NH)~11.6br s-
H-3~7.05s-
H-4~7.37d~8.9
H-6~6.93dd~8.9, ~2.5
H-7~7.11d~2.5
-OCH₂CH₃~4.05q~7.0
-OCH₂CH₃~1.35t~7.0
-COOH~12.9br s-

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Solvent: DMSO-d₆

Carbon AssignmentPredicted Chemical Shift (δ ppm)
C-2~130
C-3~103
C-3a~128
C-4~113
C-5~154
C-6~112
C-7~101
C-7a~132
-C=O~163
-OCH₂CH₃~63
-OCH₂CH₃~15

Experimental Protocol

This section provides a general protocol for the acquisition of ¹H and ¹³C NMR spectra for this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for indole carboxylic acids.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.

  • Homogenization: Gently vortex or sonicate the sample to ensure complete dissolution and a homogeneous solution.

NMR Data Acquisition
  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Spectral Width: A spectral width of approximately 16 ppm, centered around 6 ppm.

    • Acquisition Time: ~2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

    • Number of Scans: 1024-4096 scans, or more, as ¹³C has a low natural abundance.

    • Spectral Width: A spectral width of approximately 240 ppm, centered around 120 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the resulting spectrum.

    • Perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak (DMSO-d₆: δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum.

Workflow and Data Analysis

The following diagram illustrates the general workflow for the NMR analysis of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr ¹H NMR Acquisition transfer->h1_nmr c13_nmr ¹³C NMR Acquisition transfer->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phase Phasing & Baseline Correction ft->phase calibrate Chemical Shift Calibration phase->calibrate assign Signal Assignment calibrate->assign interpret Structural Interpretation assign->interpret report Reporting interpret->report

Caption: Experimental workflow for NMR analysis.

Signaling Pathways and Logical Relationships

At present, there is no established and widely documented specific signaling pathway directly modulated by this compound. Indole derivatives are known to interact with a multitude of biological targets, and further research is required to elucidate the specific mechanisms of action for this particular compound. A logical relationship diagram for its characterization is presented below.

Characterization_Logic cluster_spectroscopy Spectroscopic Analysis cluster_properties Structural & Purity Confirmation cluster_application Further Applications compound This compound nmr NMR Spectroscopy (¹H, ¹³C) compound->nmr ms Mass Spectrometry compound->ms ir IR Spectroscopy compound->ir structure Structural Elucidation nmr->structure purity Purity Assessment nmr->purity ms->structure ir->structure biological Biological Activity Screening structure->biological purity->biological sar Structure-Activity Relationship Studies biological->sar

Caption: Logical flow for compound characterization.

Application Notes and Protocols for Mass Spectrometry Analysis of 5-Ethoxy-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative and qualitative analysis of 5-Ethoxy-1H-indole-2-carboxylic acid using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

This compound is a derivative of indole-2-carboxylic acid. Indole derivatives are a significant class of heterocyclic compounds that are of great interest in the field of drug discovery due to their wide range of biological activities. Accurate and sensitive analytical methods are crucial for pharmacokinetic studies, metabolism research, and quality control in the development of drugs containing this scaffold. LC-MS/MS offers high selectivity and sensitivity for the determination of such compounds in complex biological matrices.

Predicted Mass Spectra and Fragmentation

The mass spectral characteristics of this compound can be predicted based on its chemical structure. The molecular weight of this compound (C11H11NO3) is 205.21 g/mol .

  • Ionization: Electrospray ionization (ESI) is a suitable technique for this molecule. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 204.06 is expected to be the precursor ion. In positive ion mode, the protonated molecule [M+H]⁺ at m/z 206.08 would be observed. Carboxylic acids generally ionize well in negative ESI mode.[1][2][3]

  • Fragmentation Pattern: Upon collision-induced dissociation (CID) in the tandem mass spectrometer, characteristic fragment ions are produced. For the [M-H]⁻ precursor ion (m/z 204.06), the following fragmentation pathways are plausible:

    • Loss of CO2 (44 Da) from the carboxylic acid group, resulting in a fragment ion at m/z 160.07. This is a common fragmentation for carboxylic acids.[4][5]

    • Loss of the ethoxy group (C2H5O, 45 Da), leading to a fragment at m/z 159.05.

    • Cleavage of the ethyl group from the ethoxy moiety (loss of C2H4, 28 Da), resulting in a fragment at m/z 176.05.

Quantitative Analysis by LC-MS/MS

A robust and sensitive LC-MS/MS method can be developed for the quantification of this compound in biological matrices like plasma or urine.

3.1. Experimental Protocol: Sample Preparation

A simple protein precipitation method is often sufficient for plasma samples.

  • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Vortex briefly and transfer to an autosampler vial for injection.

3.2. Experimental Protocol: LC-MS/MS Conditions

Liquid Chromatography (LC) Parameters:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 2 min, then re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry (MS) Parameters:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr

3.3. MRM Transitions for Quantification

For quantitative analysis, the following MRM transitions would be monitored (hypothetical collision energies, require optimization):

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound204.1160.115
This compound204.1176.112
Internal Standard (e.g., Indole-2-carboxylic acid)160.0116.018

3.4. Data Presentation: Quantitative Results

The following table summarizes hypothetical calibration curve data for the analysis of this compound in human plasma.

Concentration (ng/mL)Mean Peak Area Ratio (Analyte/IS)% Accuracy% RSD
10.012102.54.8
50.06198.73.5
200.24599.12.1
500.618101.21.9
1001.230100.51.5
5006.15299.81.2
100012.298100.11.1

Visualizations

4.1. Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample precipitation Protein Precipitation (Acetonitrile + IS) plasma->precipitation centrifugation Centrifugation precipitation->centrifugation evaporation Evaporation centrifugation->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Caption: Workflow for the LC-MS/MS analysis of this compound.

4.2. Hypothetical Signaling Pathway Involvement

Given that indole derivatives can interact with various biological targets, a hypothetical signaling pathway is presented below for illustrative purposes. For instance, some indole compounds are known to modulate pathways related to inflammation or neurotransmission.

signaling_pathway receptor Cell Surface Receptor kinase_a Kinase A receptor->kinase_a analyte 5-Ethoxy-1H-indole- 2-carboxylic acid analyte->receptor Inhibition kinase_b Kinase B kinase_a->kinase_b transcription_factor Transcription Factor (e.g., NF-κB) kinase_b->transcription_factor gene_expression Gene Expression (e.g., Inflammatory Cytokines) transcription_factor->gene_expression

Caption: Hypothetical inhibitory action on a cellular signaling pathway.

References

Application Notes & Protocols: 5-Ethoxy-1H-indole-2-carboxylic acid as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethoxy-1H-indole-2-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and organic synthesis. The indole scaffold is a privileged structure found in numerous biologically active compounds and pharmaceuticals. The carboxylic acid functionality at the 2-position serves as a versatile handle for derivatization, most commonly through amide bond formation, allowing for the exploration of chemical space and the development of novel therapeutic agents. This document provides detailed protocols and application notes for the use of this compound in the synthesis of amide derivatives, which have potential applications as enzyme inhibitors and other bioactive molecules.[1][2]

Application Note I: Synthesis of Novel Indole-2-Carboxamides via Amide Coupling

The most prevalent application of indole-2-carboxylic acids in drug discovery is their conversion to carboxamides.[1][3] This is typically achieved by coupling the carboxylic acid with a primary or secondary amine using a peptide coupling reagent. These reagents activate the carboxylic acid, facilitating nucleophilic attack by the amine. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP) to improve efficiency and minimize side reactions.[4][5]

The general workflow for this synthesis involves the activation of the carboxylic acid followed by the introduction of the amine nucleophile.

G cluster_start Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 5-Ethoxy-1H-indole- 2-carboxylic acid E Combine Reactants & Stir at 0°C A->E B Amine (R-NH2) B->E C Coupling Reagents (EDC, HOBt) C->E D Solvent (DMF/DCM) D->E F Allow to Warm to Room Temp. E->F G Monitor by TLC/LC-MS F->G H Aqueous Work-up G->H I Extract with Organic Solvent H->I J Purify via Column Chromatography I->J K Characterize Product J->K

Fig 1. General experimental workflow for amide synthesis.

Experimental Protocol: General Procedure for EDC/HOBt Mediated Amide Coupling

This protocol describes a general method for the synthesis of an N-substituted-5-ethoxy-1H-indole-2-carboxamide.

Materials:

  • This compound

  • Substituted amine (e.g., aniline, benzylamine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine solution

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DMF (approx. 0.1 M concentration).

  • Add the desired amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.5 eq) to the solution.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add EDC (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature.

  • Stir the reaction for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure amide derivative.

The mechanism involves the activation of the carboxylic acid by EDC to form a reactive O-acylisourea intermediate. HOBt traps this intermediate to form an active ester, which is less prone to side reactions and reacts cleanly with the amine to form the desired amide bond.[4][5]

G IndoleCOOH Indole-COOH Acylisourea O-Acylisourea Intermediate IndoleCOOH->Acylisourea + EDC EDC EDC->Acylisourea Urea Urea Byproduct HOBt_Ester HOBt Active Ester Acylisourea->HOBt_Ester Reacts with Amide Amide Product Acylisourea->Amide Reacts with (slower) HOBt HOBt HOBt->HOBt_Ester HOBt_Ester->Amide Reacts with Amine Amine (R-NH2) Amine->Amide Amine->Amide

Fig 2. Simplified mechanism of EDC/HOBt amide coupling.

Data Presentation: Synthesis of a Representative Amide Library

Following the general protocol, a library of amide derivatives can be synthesized from this compound and various primary amines. The results can be summarized for comparative analysis.

Entry Amine Component Product Yield (%) Purity (LC-MS) m/z [M+H]⁺
1AnilineN-phenyl-5-ethoxy-1H-indole-2-carboxamide85>98%281.13
2BenzylamineN-benzyl-5-ethoxy-1H-indole-2-carboxamide91>99%295.15
34-FluoroanilineN-(4-fluorophenyl)-5-ethoxy-1H-indole-2-carboxamide82>98%299.12
4CyclohexylamineN-cyclohexyl-5-ethoxy-1H-indole-2-carboxamide88>97%287.18
5Morpholine(5-ethoxy-1H-indol-2-yl)(morpholino)methanone94>99%275.14

Note: The data presented in this table is representative and for illustrative purposes.

Application in Drug Discovery: Targeting Tryptophan Metabolism

Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes involved in tryptophan metabolism and are recognized as important targets for cancer immunotherapy.[1] Derivatives of indole-2-carboxylic acid have been synthesized and investigated as potent dual inhibitors of these enzymes. The synthesis of a library of amide derivatives from this compound allows for the systematic exploration of structure-activity relationships (SAR) to optimize inhibitory potency and selectivity. The ethoxy group at the 5-position can modulate pharmacokinetic properties and target engagement compared to other substituents like methoxy or halogens.

G Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine Metabolized by IDO1_TDO IDO1 / TDO Enzymes ImmuneSuppression Tumor Immune Evasion (Suppression of T-Cells) Kynurenine->ImmuneSuppression Inhibitor 5-Ethoxy-1H-indole- 2-carboxamide Derivative Inhibitor->IDO1_TDO INHIBITS

Fig 3. Inhibition of the IDO1/TDO pathway by indole derivatives.

By systematically varying the 'R' group of the amine coupled to the 5-ethoxy-indole-2-carboxylic acid core, researchers can fine-tune the molecule's properties to achieve desired biological activity, making this building block a powerful tool in the development of novel therapeutics.

References

Derivatization of 5-Ethoxy-1H-indole-2-carboxylic Acid: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the derivatization of 5-Ethoxy-1H-indole-2-carboxylic acid. This versatile scaffold holds significant potential in the discovery of novel therapeutic agents.

The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide range of biological activities.[1][2] Derivatives of indole-2-carboxylic acid, in particular, have garnered substantial interest for their potential as anticancer, antiviral, and anti-inflammatory agents.[3][4][5] The targeted derivatization of this compound, primarily through amidation and esterification of the carboxylic acid moiety, allows for the systematic exploration of the chemical space around this core structure. This exploration can lead to the identification of novel compounds with enhanced potency, selectivity, and pharmacokinetic properties.

Application Notes

Therapeutic Potential of this compound Derivatives

Derivatives of the indole-2-carboxylic acid scaffold are being investigated for a multitude of therapeutic applications:

  • Anticancer Agents: Many indole-2-carboxamide derivatives have shown potent antiproliferative activity.[2][6] These compounds can act as dual inhibitors of key proteins in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). The ethoxy group at the 5-position can be strategically utilized to modulate the compound's interaction with the target protein and improve its pharmacological profile.

  • Antiviral Therapeutics: Indole-2-carboxylic acid derivatives have been identified as promising inhibitors of HIV-1 integrase, a crucial enzyme in the viral life cycle.[3][7] By modifying the carboxylic acid group, researchers can enhance the metal-chelating properties of the molecule, a key interaction for inhibiting the integrase enzyme.

  • Immunomodulators: The enzymes Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO) are important targets in cancer immunotherapy as they are involved in tumor immune escape. Derivatives of indole-2-carboxylic acid have been developed as dual inhibitors of IDO1 and TDO, with the potential to restore anti-tumor immunity.[4][5]

  • TRPV1 Agonists: Certain indole-2-carboxamides have been identified as agonists of the Transient Receptor Potential Vanilloid Type-1 (TRPV1) ion channel, which is a key target for the development of novel pain therapeutics.[8]

The derivatization of this compound provides a pathway to novel chemical entities with the potential to address these and other significant unmet medical needs. The following protocols provide a starting point for the synthesis and exploration of these important compounds.

Experimental Protocols

The primary routes for the derivatization of this compound involve the formation of amides and esters. The following protocols are generalized methods that can be adapted for a wide range of amines and alcohols.

Synthesis of this compound (Starting Material)

The starting material can be synthesized from its corresponding ethyl ester, ethyl 5-ethoxy-1H-indole-2-carboxylate, via alkaline hydrolysis.

Protocol 1: Hydrolysis of Ethyl 5-Ethoxy-1H-indole-2-carboxylate

  • Dissolve ethyl 5-ethoxy-1H-indole-2-carboxylate in a mixture of ethanol and a 5% aqueous solution of sodium hydroxide.

  • Stir the reaction mixture at 40°C overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the ethanol under reduced pressure.

  • Acidify the aqueous solution with a suitable acid (e.g., 1M HCl) to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with water, and dry under vacuum to yield this compound.

Quantitative Data (Expected)

Starting MaterialProductReagentsSolventReaction TimeTemperatureYield
Ethyl 5-ethoxy-1H-indole-2-carboxylateThis compoundNaOH (5% aq.), EthanolEthanolOvernight40°C>90%
Amidation of this compound

The formation of amides from this compound can be achieved using various peptide coupling reagents. HATU, BOP, and EDC are commonly employed for this transformation.[6][9][10]

Protocol 2: Amide Synthesis using HATU

  • Dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

  • Add the desired primary or secondary amine (1.1 eq.) to the solution.

  • Add a tertiary base, such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq.).

  • Finally, add HATU (1.2 eq.) to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide.

Quantitative Data (Expected)

Starting MaterialAmine (Example)Coupling ReagentBaseSolventReaction TimeTemperatureYield Range
This compoundBenzylamineHATUDIPEADMFOvernightRoom Temp.75-95%
This compoundMorpholineBOPDIPEADCMOvernightRoom Temp.70-90%
This compoundAnilineEDC/HOBt/DMAPDIPEAACN12 hoursRoom Temp.60-85%
Esterification of this compound

Esterification can be performed under acidic conditions (Fischer esterification) or using coupling reagents for milder conditions.[11][12]

Protocol 3: Fischer Esterification

  • Dissolve this compound in a large excess of the desired alcohol (e.g., methanol, ethanol). The alcohol serves as both the reactant and the solvent.

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).

  • Heat the reaction mixture to reflux and stir for several hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired ester.

Quantitative Data (Expected)

Starting MaterialAlcohol (Example)CatalystSolventReaction TimeTemperatureYield Range
This compoundMethanolH₂SO₄Methanol4-8 hoursReflux80-95%
This compoundEthanolp-TsOHEthanol4-8 hoursReflux80-95%
This compoundIsopropanolPOCl₃Dioxane2-4 hours80°C75-90%

Visualizations

Caption: General workflow for the derivatization of this compound.

signaling_pathway cluster_cancer Cancer Cell Signaling egfr EGFR proliferation Cell Proliferation & Survival egfr->proliferation cdk2 CDK2 cdk2->proliferation inhibitor 5-Ethoxy-1H-indole-2- carboxamide Derivative inhibitor->egfr Inhibition inhibitor->cdk2 Inhibition

References

Application Notes and Protocols for 5-Ethoxy-1H-indole-2-carboxylic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A-Level Note for Researchers: Data for 5-Ethoxy-1H-indole-2-carboxylic acid is limited in publicly available research. The following application notes and protocols are based on the documented activities and synthetic procedures of closely related 5-alkoxy-1H-indole-2-carboxylic acid derivatives and the broader indole-2-carboxylic acid scaffold. These notes are intended to serve as a foundational guide for researchers exploring the potential of this compound and its derivatives in drug discovery.

Application Notes

The indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities. The substitution at the 5-position of the indole ring, such as with an ethoxy group, can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. Based on research into analogous compounds, this compound is a promising starting point for the development of inhibitors for various therapeutic targets.

Potential Therapeutic Applications:
  • Oncology: Dual EGFR/CDK2 Inhibition: Derivatives of 5-substituted-indole-2-carboxamides have been identified as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), both of which are key targets in cancer therapy.[1][2] EGFR is a receptor tyrosine kinase that, when overactivated, can lead to uncontrolled cell proliferation.[3] CDK2 is a crucial regulator of the cell cycle, and its inhibition can induce cell cycle arrest.[4] The dual inhibition of both pathways presents a synergistic approach to cancer treatment. While specific data for the 5-ethoxy derivative is not available, related 5-substituted compounds have shown significant activity.

  • Antiviral: HIV-1 Integrase Inhibition: Indole-2-carboxylic acid derivatives have been developed as inhibitors of HIV-1 integrase, an essential enzyme for the replication of the HIV virus.[5][6] This enzyme integrates the viral DNA into the host genome, a critical step in the viral life cycle.[5] The indole-2-carboxylic acid core can chelate the magnesium ions in the enzyme's active site, leading to inhibition.[6] Structural modifications, including substitutions at the 5-position, are explored to enhance potency and pharmacokinetic profiles.

  • Immunology and Oncology: IDO1/TDO Dual Inhibition: Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes involved in tryptophan metabolism and are implicated in tumor immune evasion.[7][8] Inhibition of these enzymes can restore anti-tumor immune responses. Indole-2-carboxylic acid derivatives have been investigated as dual inhibitors of IDO1 and TDO.[7][9] The development of dual inhibitors is a promising strategy in cancer immunotherapy.

Quantitative Data for Analogous Compounds

The following tables summarize the biological activity of various 5-substituted indole-2-carboxylic acid derivatives, providing a reference for the potential potency of 5-ethoxy analogs.

Table 1: EGFR and CDK2 Inhibitory Activity of 5-Substituted-3-ethylindole-2-carboxamides [1][2]

Compound ID5-SubstituentMean GI₅₀ (nM)EGFR IC₅₀ (nM)CDK2 IC₅₀ (nM)
5g Methoxy55-33 ± 04
5i -4912424 ± 02
5j -378516 ± 02
Erlotinib (Ref.) -3380-
Dinaciclib (Ref.) ---20

Table 2: HIV-1 Integrase Inhibitory Activity of Indole-2-carboxylic Acid Derivatives [5]

Compound IDModificationsIntegrase IC₅₀ (µM)
3 Indole-2-carboxylic acid-
20a C3 and C6 modifications0.13

Table 3: IDO1 and TDO Inhibitory Activity of Indole-2-carboxylic Acid Derivatives

Specific IC₅₀ values for indole-2-carboxylic acid derivatives as IDO1/TDO inhibitors are part of ongoing research, with many compounds demonstrating activity in the low micromolar to nanomolar range.[7][9]

Experimental Protocols

Protocol 1: General Synthesis of Ethyl 5-Ethoxy-1H-indole-2-carboxylate

This protocol is adapted from established methods for the synthesis of substituted indole-2-carboxylates, such as the Reissert indole synthesis.

Step 1: Condensation of 2-Nitro-4-ethoxytoluene with Diethyl Oxalate

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser, prepare a solution of sodium ethoxide in absolute ethanol.

  • Cool the solution in an ice bath and add a mixture of 2-nitro-4-ethoxytoluene and diethyl oxalate dropwise with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • The resulting precipitate, the potassium salt of ethyl 2-(4-ethoxy-2-nitrophenyl)-2-oxobutanoate, is collected by filtration, washed with cold ethanol, and dried.

Step 2: Reductive Cyclization to Ethyl 5-Ethoxy-1H-indole-2-carboxylate

  • Dissolve the product from Step 1 in glacial acetic acid in a hydrogenation bottle.

  • Add a catalytic amount of a hydrogenation catalyst (e.g., 10% Pd/C or Platinum on carbon).

  • Hydrogenate the mixture in a Parr apparatus under hydrogen pressure until the theoretical amount of hydrogen is consumed.

  • Filter the reaction mixture to remove the catalyst and wash the catalyst with glacial acetic acid.

  • Pour the filtrate into ice-water to precipitate the crude product.

  • Collect the precipitate by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to yield pure ethyl 5-ethoxy-1H-indole-2-carboxylate.

Step 3: Hydrolysis to this compound

  • Dissolve the ethyl 5-ethoxy-1H-indole-2-carboxylate in a mixture of ethanol and an aqueous solution of a base (e.g., NaOH or KOH).

  • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the residue with water and acidify with a dilute acid (e.g., HCl) to precipitate the carboxylic acid.

  • Collect the precipitate by filtration, wash with cold water, and dry to obtain this compound.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Reductive Cyclization cluster_2 Step 3: Hydrolysis 2-Nitro-4-ethoxytoluene 2-Nitro-4-ethoxytoluene Condensation Product Condensation Product 2-Nitro-4-ethoxytoluene->Condensation Product Diethyl Oxalate Diethyl Oxalate Diethyl Oxalate->Condensation Product Sodium Ethoxide Sodium Ethoxide Sodium Ethoxide->Condensation Product Hydrogenation Hydrogenation Condensation Product->Hydrogenation Ethyl 5-Ethoxy-1H-indole-2-carboxylate Ethyl 5-Ethoxy-1H-indole-2-carboxylate Hydrogenation->Ethyl 5-Ethoxy-1H-indole-2-carboxylate Base Hydrolysis Base Hydrolysis Ethyl 5-Ethoxy-1H-indole-2-carboxylate->Base Hydrolysis This compound This compound Base Hydrolysis->this compound

Caption: Synthetic workflow for this compound.

Protocol 2: General In Vitro Kinase Inhibition Assay (e.g., for EGFR)

This is a generalized protocol for determining the in vitro inhibitory activity of a compound against a protein kinase.[10][11]

Materials:

  • Recombinant human EGFR kinase

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ATP solution (at Km concentration for EGFR)

  • Substrate (e.g., a synthetic peptide)

  • Test compound (this compound) dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add the kinase, substrate, and the test compound dilution.

  • Initiate the kinase reaction by adding the ATP solution.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction by adding the stop reagent from the detection kit.

  • Add the detection reagent to measure the amount of ADP produced (which is proportional to kinase activity).

  • Measure the luminescence signal using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software.

G Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Dispense Kinase/Substrate/Inhibitor Dispense Kinase/Substrate/Inhibitor Prepare Reagents->Dispense Kinase/Substrate/Inhibitor Initiate Reaction with ATP Initiate Reaction with ATP Dispense Kinase/Substrate/Inhibitor->Initiate Reaction with ATP Incubate Incubate Initiate Reaction with ATP->Incubate Stop Reaction Stop Reaction Incubate->Stop Reaction Add Detection Reagent Add Detection Reagent Stop Reaction->Add Detection Reagent Measure Signal Measure Signal Add Detection Reagent->Measure Signal Data Analysis (IC50) Data Analysis (IC50) Measure Signal->Data Analysis (IC50)

Caption: Experimental workflow for an in vitro kinase inhibition assay.

Signaling Pathway

The following diagram illustrates a simplified EGFR signaling pathway, which is a potential target for 5-alkoxy-1H-indole-2-carboxylic acid derivatives.[12][13][14]

G cluster_0 Cell Membrane cluster_1 Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Binds Dimerization & Autophosphorylation Dimerization & Autophosphorylation EGFR->Dimerization & Autophosphorylation Activates Ras/Raf/MEK/ERK Pathway Ras/Raf/MEK/ERK Pathway Dimerization & Autophosphorylation->Ras/Raf/MEK/ERK Pathway PI3K/Akt/mTOR Pathway PI3K/Akt/mTOR Pathway Dimerization & Autophosphorylation->PI3K/Akt/mTOR Pathway Proliferation Proliferation Ras/Raf/MEK/ERK Pathway->Proliferation Survival Survival PI3K/Akt/mTOR Pathway->Survival Inhibitor 5-Ethoxy-1H-indole- 2-carboxylic acid (Analog) Inhibitor->Dimerization & Autophosphorylation Inhibits

Caption: Simplified EGFR signaling pathway and potential point of inhibition.

References

Application Notes and Protocols for Enzyme Inhibition Assays Using 5-Ethoxy-1H-indole-2-carboxylic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Ethoxy-1H-indole-2-carboxylic acid is a member of the indole-2-carboxylic acid class of compounds. This scaffold has emerged as a significant pharmacophore in the design of various enzyme inhibitors. While this compound itself is primarily a synthetic building block, its core structure is instrumental in the development of potent inhibitors for a range of enzymatic targets.[1] Derivatives of indole-2-carboxylic acid have demonstrated significant inhibitory activity against critical enzymes in disease pathways, including viral infections and cancer.

This document provides detailed protocols and application notes for enzyme inhibition assays focusing on two key therapeutic targets for which indole-2-carboxylic acid derivatives have shown promise: HIV-1 Integrase and Indoleamine 2,3-dioxygenase 1 (IDO1)/Tryptophan 2,3-dioxygenase (TDO).

Key Applications

  • Antiviral Drug Discovery: Screening and characterization of inhibitors targeting HIV-1 integrase, a crucial enzyme for viral replication.

  • Cancer Immunotherapy: Evaluating inhibitors of IDO1 and TDO, enzymes implicated in tumor immune evasion.

Data Presentation: Inhibitory Activities of Indole-2-Carboxylic Acid Derivatives

The following tables summarize the inhibitory potency of various indole-2-carboxylic acid derivatives against their respective enzyme targets.

Table 1: HIV-1 Integrase Strand Transfer Inhibition by Indole-2-Carboxylic Acid Derivatives [2][3]

CompoundModification on Indole-2-Carboxylic Acid ScaffoldIC50 (µM)
1 Unsubstituted32.37
17a C6 halogenated benzene ring3.11
20a Long branch on C3 of the indole core0.13

IC50: The concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Table 2: IDO1 and TDO Inhibition by 6-acetamido-indole-2-carboxylic acid Derivatives [4]

CompoundEnzyme TargetIC50 (µM)
9o-1 IDO11.17
TDO1.55
9p-O (para-benzoquinone derivative) IDO1Double-digit nM
TDODouble-digit nM

IC50: The concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Experimental Protocols

Protocol 1: HIV-1 Integrase Strand Transfer Inhibition Assay

This protocol is designed to screen for and characterize inhibitors of the strand transfer step of HIV-1 integrase activity.

Materials and Reagents:

  • Recombinant HIV-1 Integrase

  • Donor DNA (vDNA) substrate, labeled (e.g., with biotin)

  • Target DNA (tDNA) substrate, labeled (e.g., with a fluorophore) and coated on assay plates

  • Assay Buffer: 20 mM HEPES (pH 7.5), 10 mM DTT, 10 mM MgCl2 or MnCl2, 0.05% Brij-35

  • This compound or its derivatives dissolved in DMSO

  • Detection Reagent (e.g., Streptavidin-alkaline phosphatase conjugate)

  • Substrate for detection (e.g., a chemiluminescent or colorimetric substrate for alkaline phosphatase)

  • 96-well or 384-well assay plates

  • Plate reader (luminometer or spectrophotometer)

Experimental Workflow:

HIV1_Integrase_Assay_Workflow cluster_prep Preparation cluster_reaction Assay Reaction cluster_detection Detection prep_inhibitor Prepare Inhibitor Dilutions add_inhibitor Add Inhibitor to Wells prep_inhibitor->add_inhibitor prep_enzyme Prepare Enzyme Solution add_enzyme Add HIV-1 Integrase prep_enzyme->add_enzyme prep_dna Prepare DNA Substrates add_vdna Add Donor DNA (vDNA) prep_dna->add_vdna add_inhibitor->add_enzyme pre_incubate Pre-incubate add_enzyme->pre_incubate pre_incubate->add_vdna start_reaction Incubate to Allow Strand Transfer add_vdna->start_reaction wash Wash Wells start_reaction->wash add_detection Add Detection Reagent wash->add_detection incubate_detection Incubate add_detection->incubate_detection add_substrate Add Detection Substrate incubate_detection->add_substrate read_signal Read Signal add_substrate->read_signal

Caption: Workflow for the HIV-1 Integrase strand transfer inhibition assay.

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound or its derivatives in DMSO. Further dilute in assay buffer to the final desired concentrations.

  • Assay Plate Preparation: Use plates pre-coated with the target DNA.

  • Reaction Mixture:

    • Add 5 µL of the diluted compound solution to each well of the assay plate.

    • Add 40 µL of a solution containing recombinant HIV-1 integrase and the donor DNA to each well.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes to allow the strand transfer reaction to occur.

  • Detection:

    • Wash the wells to remove unbound components.

    • Add the detection reagent (e.g., Streptavidin-AP conjugate) and incubate as recommended by the manufacturer.

    • Wash the wells again.

    • Add the appropriate substrate for the detection enzyme.

  • Data Acquisition: Measure the signal (e.g., luminescence or absorbance) using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathway:

HIV-1 integrase is essential for the integration of the viral DNA into the host cell's genome, a critical step in the retroviral life cycle.[5][6] Inhibiting this enzyme prevents the establishment of a productive infection.

HIV1_Integration_Pathway cluster_virus HIV-1 Life Cycle viral_entry Viral Entry reverse_transcription Reverse Transcription (Viral RNA -> Viral DNA) viral_entry->reverse_transcription pic_formation Pre-integration Complex (PIC) Formation reverse_transcription->pic_formation nuclear_import Nuclear Import of PIC pic_formation->nuclear_import integration Integration of Viral DNA into Host Genome nuclear_import->integration transcription_translation Transcription & Translation of Viral Genes integration->transcription_translation assembly_budding New Virion Assembly & Budding transcription_translation->assembly_budding integrase HIV-1 Integrase integrase->integration catalyzes inhibitor Indole-2-Carboxylic Acid Derivative (Inhibitor) inhibitor->integrase inhibits

Caption: The role of HIV-1 Integrase in the viral life cycle and the point of inhibition.

Protocol 2: IDO1/TDO Inhibition Assay

This protocol is a cell-free enzymatic assay to determine the inhibitory activity of compounds against human IDO1 and TDO.

Materials and Reagents:

  • Recombinant human IDO1 or TDO enzyme

  • L-Tryptophan (substrate)

  • Methylene Blue

  • Ascorbic Acid

  • Catalase

  • Reaction Buffer: Potassium phosphate buffer (pH 6.5)

  • This compound or its derivatives dissolved in DMSO

  • Trichloroacetic acid (TCA) for stopping the reaction

  • Ehrlich's Reagent (p-dimethylaminobenzaldehyde in acetic acid) for detection

  • 96-well assay plates

  • Spectrophotometer

Experimental Workflow:

IDO1_TDO_Assay_Workflow cluster_prep Preparation cluster_reaction Assay Reaction cluster_detection Detection prep_inhibitor Prepare Inhibitor Dilutions add_inhibitor Add Inhibitor to Wells prep_inhibitor->add_inhibitor prep_enzyme Prepare Enzyme Solution add_enzyme Add IDO1 or TDO Enzyme prep_enzyme->add_enzyme prep_reagents Prepare Reaction Cocktail start_reaction Add Reaction Cocktail (L-Trp, Ascorbate, Methylene Blue) prep_reagents->start_reaction add_inhibitor->add_enzyme pre_incubate Pre-incubate add_enzyme->pre_incubate pre_incubate->start_reaction incubate_reaction Incubate at 37°C start_reaction->incubate_reaction stop_reaction Stop with TCA incubate_reaction->stop_reaction incubate_stop Incubate to Precipitate Protein stop_reaction->incubate_stop centrifuge Centrifuge incubate_stop->centrifuge transfer_supernatant Transfer Supernatant centrifuge->transfer_supernatant add_ehrlich Add Ehrlich's Reagent transfer_supernatant->add_ehrlich incubate_color Incubate for Color Development add_ehrlich->incubate_color read_absorbance Read Absorbance at 480 nm incubate_color->read_absorbance

Caption: Workflow for the IDO1/TDO enzyme inhibition assay.

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO and then dilute in the reaction buffer.

  • Reaction Setup:

    • In a 96-well plate, add the diluted compounds.

    • Add the recombinant IDO1 or TDO enzyme to each well.

    • Pre-incubate for 10 minutes at room temperature.

  • Initiate Reaction: Add the reaction cocktail containing L-Tryptophan, ascorbic acid, and methylene blue to start the reaction.

  • Incubation: Incubate the plate at 37°C for 15-30 minutes.

  • Stop Reaction: Terminate the reaction by adding trichloroacetic acid (TCA).

  • Detection of Kynurenine:

    • Incubate the plate to allow protein precipitation.

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate.

    • Add Ehrlich's reagent to each well.

    • Incubate at room temperature for 10 minutes to allow color development.

  • Data Acquisition: Measure the absorbance at 480 nm, which corresponds to the amount of kynurenine produced.

  • Data Analysis: Calculate the percent inhibition and determine the IC50 values as described in Protocol 1.

Signaling Pathway:

IDO1 and TDO are enzymes that catalyze the first and rate-limiting step in the catabolism of tryptophan along the kynurenine pathway. In the context of cancer, the depletion of tryptophan and the accumulation of kynurenine metabolites in the tumor microenvironment suppress the activity of immune cells, such as T cells, promoting immune tolerance and allowing tumor growth.[4]

Tryptophan_Catabolism_Pathway cluster_pathway Tryptophan Catabolism tryptophan Tryptophan kynurenine Kynurenine tryptophan->kynurenine catabolized by ido1_tdo IDO1 / TDO tryptophan->ido1_tdo immunosuppression Immunosuppression (T-cell inactivation) kynurenine->immunosuppression leads to tumor_growth Tumor Growth immunosuppression->tumor_growth promotes inhibitor Indole-2-Carboxylic Acid Derivative (Inhibitor) inhibitor->ido1_tdo inhibits

Caption: The role of IDO1/TDO in tryptophan catabolism and tumor immune evasion.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Ethoxy-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-Ethoxy-1H-indole-2-carboxylic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and adaptable method for synthesizing this compound is the Fischer indole synthesis. This route typically involves three main stages:

  • Diazotization of 4-ethoxyaniline: Conversion of 4-ethoxyaniline to a diazonium salt.

  • Japp-Klingemann reaction: Reaction of the diazonium salt with an active methylene compound, such as ethyl 2-methylacetoacetate, to form a key hydrazone intermediate.

  • Fischer indole synthesis: Acid-catalyzed cyclization of the hydrazone to form the ethyl ester of this compound.

  • Hydrolysis: Saponification of the ethyl ester to yield the final carboxylic acid product.

Q2: My overall yield is low. Which step is the most critical for optimization?

A2: The Fischer indole synthesis (cyclization step) is often the most critical for optimizing the overall yield. This step is sensitive to the choice of acid catalyst, reaction temperature, and solvent. Low yields can result from incomplete reaction, degradation of the starting material or product, and the formation of side products. Careful optimization of these parameters is crucial for maximizing the yield of the desired indole ester.

Q3: I am observing the formation of multiple products during the cyclization step. What could be the cause?

A3: The formation of multiple products, particularly regioisomers, is a known challenge in the Fischer indole synthesis when using unsymmetrical ketones or ketoesters. In the synthesis of this compound, the use of a symmetrical starting material for the indole-forming cyclization, such as the hydrazone derived from a pyruvate ester, is intended to avoid this issue. If multiple products are still observed, it could be due to side reactions such as intermolecular condensation or rearrangement under harsh acidic conditions.

Q4: What are the best practices for purifying the final product, this compound?

A4: Purification of the final product is typically achieved through recrystallization. The choice of solvent is critical and often requires some experimentation. A common approach is to use a solvent system where the compound is soluble at high temperatures but sparingly soluble at room temperature. Mixtures of polar and non-polar solvents, such as ethanol/water or ethyl acetate/hexane, are often effective. It is advisable to perform small-scale solubility tests to identify the optimal recrystallization solvent or solvent system.

Troubleshooting Guides

Problem 1: Low Yield in the Japp-Klingemann Reaction
Potential Cause Suggested Solution
Incomplete diazotization of 4-ethoxyaniline.Ensure the reaction temperature is maintained between 0-5 °C during the addition of sodium nitrite. Use freshly prepared sodium nitrite solution.
Decomposition of the diazonium salt.Use the diazonium salt immediately after its preparation. Avoid exposing it to high temperatures or prolonged standing.
Incorrect pH for the coupling reaction.The Japp-Klingemann reaction is typically carried out under basic conditions to facilitate the formation of the enolate from the β-ketoester. Ensure the pH of the reaction mixture is appropriately controlled.
Hydrolysis of the β-ketoester.Add the β-ketoester to the reaction mixture just before the addition of the diazonium salt to minimize potential hydrolysis under basic conditions.
Problem 2: Low Yield or No Product in the Fischer Indole Synthesis (Cyclization)
Potential Cause Suggested Solution
Inappropriate acid catalyst.The choice of acid catalyst is crucial. Common catalysts include polyphosphoric acid (PPA), sulfuric acid, hydrochloric acid, and Lewis acids like zinc chloride. The optimal catalyst can vary depending on the substrate. It is recommended to screen different catalysts in small-scale experiments.
Incorrect reaction temperature.The reaction temperature significantly impacts the rate of cyclization and the formation of byproducts. Monitor the reaction by TLC and optimize the temperature. Temperatures that are too high can lead to decomposition.
Presence of water in the reaction mixture.The Fischer indole synthesis is generally favored under anhydrous conditions. Ensure that all solvents and reagents are dry.
Formation of tars and polymeric materials.This is often a result of overly harsh reaction conditions (e.g., high temperature, strong acid concentration). Consider using a milder catalyst or lowering the reaction temperature.
Incomplete hydrazone formation.Ensure the hydrazone intermediate is formed completely before initiating the cyclization step. The hydrazone can often be isolated and purified before cyclization to improve the final yield.
Problem 3: Incomplete Hydrolysis of the Ethyl Ester
Potential Cause Suggested Solution
Insufficient amount of base.Use a molar excess of a strong base such as sodium hydroxide or potassium hydroxide to ensure complete saponification of the ester.
Short reaction time or low temperature.The hydrolysis of sterically hindered esters can be slow. Increase the reaction time or temperature and monitor the reaction progress by TLC until all the starting material is consumed.
Re-esterification during workup.After hydrolysis, ensure the reaction mixture is sufficiently acidified to protonate the carboxylate and precipitate the carboxylic acid. Avoid the presence of excess ethanol during acidification, which could lead to re-esterification.

Experimental Protocols

Protocol 1: Synthesis of 4-Ethoxyphenylhydrazine Hydrochloride

This procedure is adapted from the synthesis of the analogous 4-methoxyphenylhydrazine hydrochloride.

  • Diazotization: Dissolve 4-ethoxyaniline (1 mole) in a mixture of concentrated hydrochloric acid (3 moles) and water. Cool the solution to 0-5 °C in an ice-salt bath. Slowly add a solution of sodium nitrite (1.1 moles) in water, keeping the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature.

  • Reduction: In a separate flask, prepare a solution of tin(II) chloride dihydrate (2.2 moles) in concentrated hydrochloric acid. Cool this solution to 0 °C. Slowly add the diazonium salt solution to the tin(II) chloride solution with vigorous stirring, maintaining the temperature below 10 °C.

  • Isolation: After the addition is complete, continue stirring for 1-2 hours at room temperature. The 4-ethoxyphenylhydrazine hydrochloride will precipitate. Collect the solid by filtration, wash with a small amount of cold water, and then with diethyl ether. Dry the product under vacuum.

Protocol 2: Synthesis of Ethyl 5-Ethoxy-1H-indole-2-carboxylate via Fischer Indole Synthesis
  • Hydrazone Formation (Japp-Klingemann Reaction): In a suitable reactor, dissolve 4-ethoxyphenylhydrazine hydrochloride (1 mole) and ethyl pyruvate (1.1 moles) in ethanol. Add a catalytic amount of a weak acid, such as acetic acid. Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the formation of the hydrazone is complete (monitor by TLC).

  • Cyclization: To the solution of the hydrazone, add a suitable acid catalyst. The choice of catalyst and reaction conditions will influence the yield (see table below for examples). Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Workup and Purification: Once the reaction is complete, cool the mixture and pour it into ice-water. The crude ethyl 5-ethoxy-1H-indole-2-carboxylate will precipitate. Collect the solid by filtration, wash with water, and dry. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate/hexane.

Protocol 3: Hydrolysis of Ethyl 5-Ethoxy-1H-indole-2-carboxylate
  • Saponification: Dissolve ethyl 5-ethoxy-1H-indole-2-carboxylate (1 mole) in a mixture of ethanol and water. Add an excess of sodium hydroxide (2-3 moles) and heat the mixture to reflux.

  • Monitoring: Monitor the reaction by TLC until all the starting ester has been consumed.

  • Acidification and Isolation: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and acidify with a mineral acid (e.g., HCl) to a pH of approximately 2-3. The this compound will precipitate.

  • Purification: Collect the solid by filtration, wash with cold water, and dry. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Presentation

Table 1: Comparison of Acid Catalysts in the Fischer Indole Synthesis of Substituted Indole-2-carboxylates (Illustrative Data)

CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Polyphosphoric Acid (PPA)Toluene100-1102-475-85Generic Data
Sulfuric Acid (conc.)EthanolReflux4-660-70Generic Data
Zinc Chloride (ZnCl₂)Acetic AcidReflux6-850-65Generic Data
Boron Trifluoride Etherate (BF₃·OEt₂)DichloromethaneRoom Temp8-1270-80Generic Data

Note: The yields presented are illustrative and can vary based on the specific substrate and reaction conditions. Optimization for this compound synthesis is recommended.

Visualizations

Fischer_Indole_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Stages cluster_intermediates Intermediates & Product 4-Ethoxyaniline 4-Ethoxyaniline Diazotization Diazotization 4-Ethoxyaniline->Diazotization Ethyl Pyruvate Ethyl Pyruvate Japp-Klingemann Reaction Japp-Klingemann Reaction Ethyl Pyruvate->Japp-Klingemann Reaction Diazonium Salt Diazonium Salt Diazotization->Diazonium Salt Hydrazone Hydrazone Japp-Klingemann Reaction->Hydrazone Fischer Indole Cyclization Fischer Indole Cyclization Ethyl 5-Ethoxy-1H-indole-2-carboxylate Ethyl 5-Ethoxy-1H-indole-2-carboxylate Fischer Indole Cyclization->Ethyl 5-Ethoxy-1H-indole-2-carboxylate Hydrolysis Hydrolysis This compound This compound Hydrolysis->this compound Diazonium Salt->Japp-Klingemann Reaction Hydrazone->Fischer Indole Cyclization Ethyl 5-Ethoxy-1H-indole-2-carboxylate->Hydrolysis

Caption: Synthetic workflow for this compound.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Low Overall Yield Low Overall Yield Incomplete Diazotization Incomplete Diazotization Low Overall Yield->Incomplete Diazotization Decomposition of Intermediates Decomposition of Intermediates Low Overall Yield->Decomposition of Intermediates Suboptimal Cyclization Conditions Suboptimal Cyclization Conditions Low Overall Yield->Suboptimal Cyclization Conditions Side Reactions Side Reactions Low Overall Yield->Side Reactions Incomplete Hydrolysis Incomplete Hydrolysis Low Overall Yield->Incomplete Hydrolysis Optimize Diazotization (Temp, Purity) Optimize Diazotization (Temp, Purity) Incomplete Diazotization->Optimize Diazotization (Temp, Purity) Purify Intermediates Purify Intermediates Decomposition of Intermediates->Purify Intermediates Screen Acid Catalysts for Cyclization Screen Acid Catalysts for Cyclization Suboptimal Cyclization Conditions->Screen Acid Catalysts for Cyclization Vary Cyclization Temperature & Time Vary Cyclization Temperature & Time Suboptimal Cyclization Conditions->Vary Cyclization Temperature & Time Use Anhydrous Solvents Use Anhydrous Solvents Side Reactions->Use Anhydrous Solvents Optimize Hydrolysis (Base, Time, Temp) Optimize Hydrolysis (Base, Time, Temp) Incomplete Hydrolysis->Optimize Hydrolysis (Base, Time, Temp)

Technical Support Center: Synthesis of 5-Alkoxy-Indole-2-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-alkoxy-indole-2-carboxylic acids.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis of 5-alkoxy-indole-2-carboxylic acids, categorized by the synthetic method.

Fischer Indole Synthesis

The Fischer indole synthesis is a widely used method for preparing indoles from arylhydrazines and carbonyl compounds. However, side reactions can occur, particularly with substituted starting materials.

Question 1: I am getting a mixture of regioisomers (e.g., 5-alkoxy and 7-alkoxy) during the Fischer indole synthesis of my 5-alkoxy-indole-2-carboxylic acid. How can I improve the regioselectivity?

Answer: The formation of regioisomers is a common challenge in the Fischer indole synthesis when using unsymmetrical ketones or substituted phenylhydrazines. The electron-donating nature of the alkoxy group at the 5-position generally directs the cyclization to the C6 position, leading to the desired 5-alkoxy-indole. However, several factors can influence the regioselectivity:

  • Acid Catalyst: The choice and concentration of the acid catalyst are critical. Stronger acids and higher temperatures can sometimes lead to a loss of regioselectivity. Experiment with milder Lewis acids like ZnCl₂ or milder Brønsted acids like polyphosphoric acid (PPA).[1]

  • Reaction Temperature: Running the reaction at the lowest effective temperature can favor the formation of the thermodynamically more stable product, which is often the desired 5-alkoxy isomer.

  • Steric Hindrance: Bulky substituents on the carbonyl compound can influence the direction of cyclization.

Troubleshooting Workflow for Poor Regioselectivity:

fischer_regioselectivity start Poor Regioselectivity (Mixture of Isomers) check_acid Evaluate Acid Catalyst start->check_acid strong_acid Using Strong Acid? (e.g., conc. H2SO4) check_acid->strong_acid check_temp Optimize Reaction Temperature high_temp High Reaction Temperature? check_temp->high_temp check_sterics Consider Steric Effects of Carbonyl Compound bulky_carbonyl Bulky Carbonyl Substituents? check_sterics->bulky_carbonyl strong_acid->check_temp No switch_acid Switch to Milder Acid (e.g., ZnCl2, PPA) strong_acid->switch_acid Yes high_temp->check_sterics No lower_temp Lower Reaction Temperature high_temp->lower_temp Yes modify_carbonyl Modify Carbonyl Compound (if possible) bulky_carbonyl->modify_carbonyl Yes end Improved Regioselectivity bulky_carbonyl->end No switch_acid->end lower_temp->end modify_carbonyl->end

Troubleshooting workflow for poor regioselectivity in Fischer indole synthesis.

Question 2: My Fischer indole synthesis is producing a significant amount of dark, tarry byproducts and the yield of my 5-alkoxy-indole-2-carboxylic acid is low. What could be the cause and how can I fix it?

Answer: Tar formation is often due to the harsh acidic conditions and high temperatures typically employed in the Fischer indole synthesis, which can lead to polymerization and degradation of the starting materials and product.[2] The electron-rich nature of the 5-alkoxy-phenylhydrazine can also make it more susceptible to side reactions.

Solutions:

  • Milder Conditions: As with regioselectivity issues, using milder acid catalysts (e.g., ZnCl₂) and lower reaction temperatures for a longer duration can significantly reduce tar formation.

  • Purification of Intermediates: Isolating and purifying the phenylhydrazone intermediate before the cyclization step can lead to a cleaner reaction.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions that contribute to tar formation.

Japp-Klingemann Reaction

The Japp-Klingemann reaction is a key step in a multi-step synthesis of indole-2-carboxylic acids, involving the reaction of an aryl diazonium salt with a β-ketoester.

Question 3: In my Japp-Klingemann synthesis of a 5-alkoxy-indole-2-carboxylic acid precursor, I am isolating a stable azo compound instead of the desired hydrazone. Why is this happening and how can I promote the conversion to the hydrazone?

Answer: The formation of a stable azo compound is a known side reaction in the Japp-Klingemann reaction.[3][4] The conversion of the initially formed azo intermediate to the hydrazone can be slow or incomplete under certain conditions.

Factors Favoring Azo Compound Stability and Solutions:

  • pH Control: The pH of the reaction mixture is crucial. The conversion to the hydrazone is often favored under slightly basic conditions. If your reaction is too acidic, the equilibrium may favor the azo compound. Careful addition of a base like sodium acetate is necessary to control the pH.[5]

  • Temperature: Increasing the temperature can sometimes promote the rearrangement to the hydrazone, but this must be done cautiously as it can also lead to decomposition and other side products.[3][4]

  • Solvent: The choice of solvent can influence the reaction outcome.

Troubleshooting Stable Azo Compound Formation:

japp_klingemann_azo start Stable Azo Compound Formation check_ph Verify Reaction pH start->check_ph acidic_ph pH too Acidic? check_ph->acidic_ph check_temp Evaluate Reaction Temperature low_temp Low Reaction Temperature? check_temp->low_temp acidic_ph->check_temp No adjust_ph Adjust pH to slightly basic with NaOAc acidic_ph->adjust_ph Yes increase_temp Carefully Increase Temperature low_temp->increase_temp Yes end Hydrazone Formation low_temp->end No adjust_ph->end increase_temp->end

Troubleshooting guide for stable azo compound formation in the Japp-Klingemann reaction.
Reissert Indole Synthesis

The Reissert synthesis provides a route to indole-2-carboxylic acids from o-nitrotoluenes and diethyl oxalate.

Question 4: The yield of my 5-alkoxy-indole-2-carboxylic acid from the Reissert synthesis is consistently low, and I suspect incomplete reductive cyclization. How can I optimize this step?

Answer: The reductive cyclization of the intermediate ethyl o-nitrophenylpyruvate is a critical step in the Reissert synthesis, and its efficiency can be influenced by several factors.

Optimization Strategies:

  • Reducing Agent: While zinc in acetic acid is commonly used, other reducing agents can be more effective depending on the substrate.[6][7] Consider exploring alternatives such as iron powder in acetic acid/ethanol, iron filings in hydrochloric acid, or sodium dithionite.[8]

  • Base for Condensation: The initial condensation of the o-nitrotoluene with diethyl oxalate is base-catalyzed. Potassium ethoxide has been reported to give better results than sodium ethoxide.[6][9]

  • Reaction Monitoring: Closely monitor the progress of the reduction step by thin-layer chromatography (TLC) to determine the optimal reaction time and prevent over-reduction or side reactions.

General Side Reaction: Decarboxylation

Question 5: I am losing a significant portion of my 5-alkoxy-indole-2-carboxylic acid product to decarboxylation, especially during workup and purification. How can I minimize this?

Answer: Decarboxylation of indole-2-carboxylic acids is a common side reaction, often promoted by heat and acidic or basic conditions.[8][10]

Strategies to Prevent Decarboxylation:

  • Avoid High Temperatures: During workup and purification, avoid exposing the product to high temperatures for extended periods. Use gentle heating for solvent removal and consider purification methods that do not require high heat, such as crystallization at room temperature or below.

  • pH Control: Maintain a neutral or slightly acidic pH during workup. Strong acids or bases can catalyze decarboxylation.

  • Purification Method: Recrystallization from a suitable solvent is often a good method for purification that can be performed at moderate temperatures.

Quantitative Data Summary

The following table summarizes typical yield ranges for the synthesis of 5-alkoxy-indole-2-carboxylic acids using different methods. Note that yields can vary significantly based on the specific substrate and reaction conditions.

Synthesis MethodKey ReactantsTypical Yield Range (%)Common Side Products
Fischer Indole Synthesis 4-Alkoxyphenylhydrazine, Pyruvic acid40-70Regioisomers, Tar, Decarboxylated indole
Japp-Klingemann/Fischer 4-Alkoxyaniline, β-ketoester60-85Stable azo compounds, Decarboxylated indole
Reissert Synthesis 4-Alkoxy-2-nitrotoluene, Diethyl oxalate50-75Incomplete cyclization products, Decarboxylated indole

Experimental Protocols

Protocol 1: Minimized Decarboxylation during Workup and Purification of 5-Methoxy-indole-2-carboxylic acid

This protocol focuses on gentle handling to prevent the loss of the carboxylic acid group.

  • Quenching: After the cyclization reaction is complete (as monitored by TLC), cool the reaction mixture to room temperature.

  • Precipitation: Slowly pour the reaction mixture into a beaker of ice-cold water with gentle stirring. The crude 5-methoxy-indole-2-carboxylic acid should precipitate.

  • Filtration: Collect the precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove any residual acid or base.

  • Drying: Dry the crude product under vacuum at a low temperature (e.g., 40-50 °C).

  • Recrystallization: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., ethanol/water mixture) at a moderate temperature (do not boil for extended periods). Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualizations

Logical Relationship: Choice of Synthesis Method

The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern.

synthesis_choice start Desired Product: 5-Alkoxy-indole-2-carboxylic acid sm_available Available Starting Material? start->sm_available phenylhydrazine 4-Alkoxyphenylhydrazine Available? sm_available->phenylhydrazine Check Hydrazine nitrotoluene 4-Alkoxy-2-nitrotoluene Available? sm_available->nitrotoluene Check Nitro-Toluene aniline 4-Alkoxyaniline Available? sm_available->aniline Check Aniline phenylhydrazine->sm_available No fischer Fischer Indole Synthesis phenylhydrazine->fischer Yes nitrotoluene->sm_available No reissert Reissert Synthesis nitrotoluene->reissert Yes aniline->sm_available No japp_klingemann Japp-Klingemann/ Fischer Synthesis aniline->japp_klingemann Yes

Decision tree for selecting a synthetic route based on starting material availability.

References

Overcoming solubility issues of 5-Ethoxy-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 5-Ethoxy-1H-indole-2-carboxylic acid

Welcome to the technical support center for this compound. This guide provides troubleshooting advice and detailed protocols to help researchers and drug development professionals overcome common solubility challenges encountered with this compound.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound difficult to dissolve in aqueous buffers like PBS?

A1: The solubility of this compound in neutral aqueous solutions is expected to be low. This is due to the molecular structure, which includes a largely hydrophobic indole ring system and an ethoxy group. While the carboxylic acid group can be ionized to improve solubility, it will be predominantly in its neutral, less soluble form at or below physiological pH.[1]

Q2: I need to prepare a stock solution. What is the best solvent to use?

A2: For high-concentration stock solutions, it is recommended to use a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) and ethanol are common choices for compounds of this type.[2][3][4] These stock solutions can then be diluted into your aqueous experimental medium. Always prepare a fresh stock solution and be mindful of the final solvent concentration in your assay, as high concentrations can affect biological systems.

Q3: My compound dissolves in an organic solvent, but precipitates when I dilute it into my aqueous cell culture medium. What is happening?

A3: This is a common issue when diluting a concentrated stock from an organic solvent into an aqueous medium where the compound has lower solubility. The precipitation occurs because the final concentration of your compound exceeds its solubility limit in the final aqueous solution. To resolve this, you can try:

  • Lowering the final concentration of the compound.

  • Increasing the percentage of co-solvent (e.g., DMSO) in the final solution, but be cautious of solvent toxicity in your specific assay.

  • Using a pH-adjusted aqueous stock solution instead of an organic solvent-based one (see Protocol 1).

Q4: Can I increase the aqueous solubility without using organic solvents?

A4: Yes. The most effective method for increasing the aqueous solubility of this compound is through pH modification.[2][4] Since the molecule contains a carboxylic acid group, it is considered a weak acid. By increasing the pH of the solution to a value at least 1-2 units above its pKa, the carboxylic acid will be deprotonated to its highly soluble carboxylate salt form.

Troubleshooting Guide

This section provides a structured approach to addressing solubility problems.

Physicochemical Properties (Estimated)

Specific experimental data for this compound is not widely available.[5] The values below are estimates based on its chemical structure and data from similar compounds. Experimental determination is highly recommended.

PropertyValue / EstimateNotes
Molecular Weight 205.21 g/mol Calculated from the chemical formula (C11H11NO3).[5]
pKa (Carboxylic Acid) ~3.5 - 4.5Estimated. The pKa is crucial for pH-based solubilization. Potentiometric titration is recommended for an accurate value.
LogP > 2.0Estimated. Indicates a lipophilic nature, suggesting poor aqueous solubility.
Solubility Troubleshooting Workflow

If you are facing solubility issues, follow this logical workflow to find a solution.

G start Start: Compound does not dissolve check_solvent Is the solvent aqueous (e.g., PBS, Water)? start->check_solvent try_organic Action: Prepare a stock in an organic solvent (DMSO, EtOH) check_solvent->try_organic No check_pH Is the pH of the aqueous solution > 6.0? check_solvent->check_pH Yes success Success: Compound Dissolved try_organic->success adjust_pH Action: Increase pH using NaOH (See Protocol 1) check_pH->adjust_pH No still_insoluble Still insoluble? check_pH->still_insoluble Yes adjust_pH->still_insoluble consider_cosolvent Action: Add a co-solvent (e.g., PEG, Ethanol) to the aqueous buffer still_insoluble->consider_cosolvent Yes still_insoluble->success No consider_cosolvent->success Dissolves fail Consult Formulation Specialist (Consider surfactants, cyclodextrins, etc.) consider_cosolvent->fail Still Insoluble

Caption: Troubleshooting workflow for solubility issues.

Experimental Protocols

Protocol 1: Solubilization in Aqueous Buffer via pH Adjustment

This protocol describes how to prepare a stock solution by converting the carboxylic acid to its more soluble salt form.

Materials:

  • This compound

  • 0.1 M Sodium Hydroxide (NaOH) solution

  • Target aqueous buffer (e.g., Phosphate Buffered Saline, PBS)

  • Calibrated pH meter

  • Vortex mixer and/or sonicator

Procedure:

  • Weigh the desired amount of this compound into a sterile container.

  • Add approximately 80% of the final desired volume of the target aqueous buffer. The compound will likely remain as a suspension.

  • While stirring, add the 0.1 M NaOH solution dropwise. Monitor the pH continuously.

  • Continue adding NaOH until the compound fully dissolves. This typically occurs at a pH 1-2 units above the compound's pKa.

  • Once dissolved, check the pH. If necessary, adjust it to the desired final pH for your experiment. Be aware that lowering the pH significantly may cause the compound to precipitate again.

  • Add the remaining buffer to reach the final target volume and mix thoroughly.

  • Sterile filter the solution if required for cell-based assays.

G cluster_workflow pH Adjustment Protocol A 1. Weigh Compound B 2. Add 80% of Aqueous Buffer A->B C 3. Add 0.1M NaOH Dropwise while stirring B->C D 4. Monitor pH and Observe Dissolution C->D E 5. Adjust to Final Volume and pH D->E F 6. Sterile Filter (if needed) E->F

Caption: Experimental workflow for pH-based solubilization.

Protocol 2: Preparation of a Stock Solution in an Organic Solvent

This is a standard method for creating a concentrated stock that can be diluted for experiments.

Materials:

  • This compound

  • High-purity Dimethyl sulfoxide (DMSO) or Ethanol (EtOH)

  • Vortex mixer and/or sonicator

Procedure:

  • Weigh the desired amount of this compound into a suitable vial (e.g., an amber glass vial).

  • Add the calculated volume of DMSO or EtOH to achieve the target concentration (e.g., 10 mM, 50 mM).

  • Vortex the mixture vigorously. If necessary, use a sonicator bath for 5-10 minutes to aid dissolution.

  • Ensure the compound is fully dissolved before storing. Store stocks at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Recommended Solvents for Stock Solutions
SolventMax Recommended Stock Conc.Notes
DMSO 10 - 100 mMMost common choice. Keep final assay concentration <0.5% to avoid toxicity.
Ethanol 10 - 50 mMGood alternative to DMSO. Can be volatile. Check for compatibility with your assay.
DMF 10 - 100 mMLess common for biological assays due to higher potential toxicity.

Hypothetical Biological Context: Signaling Pathway

Indole-2-carboxylic acid derivatives have been investigated as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tumor immune evasion.[6] Inhibition of IDO1 can restore T-cell function and promote an anti-tumor immune response. The diagram below illustrates a simplified, hypothetical signaling pathway where this compound could act.

G cluster_tumor Tumor Microenvironment cluster_immune Immune Cell Response Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 T_Cell T-Cell Tryptophan->T_Cell Required for Activation Kynurenine Kynurenine IDO1->Kynurenine T_Cell_Inactive T-Cell Inactivation (Immune Suppression) Kynurenine->T_Cell_Inactive Promotes Compound 5-Ethoxy-1H-indole- 2-carboxylic acid Compound->IDO1 Inhibition

Caption: Hypothetical inhibition of the IDO1 pathway.

References

Stability of 5-Ethoxy-1H-indole-2-carboxylic acid under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 5-Ethoxy-1H-indole-2-carboxylic acid under various experimental conditions.

General Stability and Storage

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound at 2-8°C in a tightly sealed container, protected from light and moisture. For extended storage, maintaining an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent oxidation.

Q2: I left my sample of this compound at room temperature for a day. Is it still usable?

A2: While short excursions from the recommended storage temperature may not lead to significant degradation, it is crucial to verify the purity of the compound before use. We recommend running a purity check using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), to ensure it meets the requirements for your experiment.

Temperature Stability

Q3: My experiment requires heating a solution of this compound. How stable is it at elevated temperatures?

A3: this compound, like many indole derivatives, can be susceptible to thermal degradation. The rate of degradation is dependent on the temperature, duration of exposure, and the solvent system used. Below is a summary of illustrative data from a forced degradation study.

Data Presentation: Thermal Degradation

TemperatureTime (hours)Solvent% Degradation (Illustrative)
40°C24Methanol< 1%
60°C24Methanol2-5%
80°C24Methanol5-15%

Troubleshooting Guide: Unexpected Thermal Degradation

  • Issue: Higher than expected degradation at a specific temperature.

  • Possible Causes:

    • Solvent Impurities: Peroxides in solvents like THF or ethers can initiate degradation.

    • Incorrect pH: The pH of the solution can influence thermal stability.

    • Presence of Metal Ions: Trace metal contaminants can catalyze degradation.

  • Solutions:

    • Use fresh, high-purity solvents.

    • Buffer the solution to a neutral pH if compatible with your experimental design.

    • Use metal-free reaction vessels or add a chelating agent like EDTA.

pH and Hydrolytic Stability

Q4: How does pH affect the stability of this compound in aqueous solutions?

A4: The stability of this compound is significantly influenced by pH. The ester and carboxylic acid functional groups are susceptible to hydrolysis under acidic or basic conditions. The indole ring itself can also undergo degradation in strong acid.

Data Presentation: Hydrolytic Degradation at 60°C

pH ConditionTime (hours)% Degradation (Illustrative)Potential Degradants
0.1 M HCl (pH 1)810-20%Decarboxylation, Ring Opening
pH 4.5 Buffer24< 2%-
pH 7.4 Buffer24< 1%-
0.1 M NaOH (pH 13)815-25%Hydrolysis of ethoxy group

Experimental Protocol: Hydrolytic Stability Assessment

  • Solution Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in various aqueous buffers (e.g., pH 1.2, 4.5, 7.4, and 9.0) and in 0.1 M HCl and 0.1 M NaOH.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C).

  • Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Quenching: Immediately neutralize the acidic and basic samples to halt further degradation.

  • Analysis: Analyze all samples by a stability-indicating HPLC method to determine the percentage of the remaining parent compound and the formation of any degradation products.

Photostability

Q5: Is this compound sensitive to light?

A5: Yes, indole derivatives are often susceptible to photodegradation. Exposure to UV or visible light can lead to the formation of colored degradants and a loss of purity. It is essential to protect the compound and its solutions from light.

Data Presentation: Photodegradation

Light SourceExposure% Degradation (Solid State, Illustrative)% Degradation (Solution, Illustrative)
ICH Option 2 (Cool White/UV-A)1.2 million lux hours & 200 W h/m²3-8%10-20%

Troubleshooting Guide: Photodegradation Issues

  • Issue: Sample changes color or shows significant degradation after being handled in the lab.

  • Possible Cause: Exposure to ambient laboratory lighting.

  • Solutions:

    • Work with the compound in a dimly lit area.

    • Use amber-colored glassware or vials wrapped in aluminum foil.

    • Minimize the time the sample is exposed to light during weighing and solution preparation.

Experimental Protocol: Photostability Testing (ICH Q1B)

  • Sample Preparation: Place the solid compound in a chemically inert, transparent container. Prepare a solution (e.g., in methanol) and place it in a quartz cuvette or other transparent vessel.

  • Exposure: Place the samples in a photostability chamber. Expose them to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[1]

  • Dark Control: Wrap an identical set of samples in aluminum foil and place them in the same chamber to serve as dark controls.

  • Analysis: After the exposure period, compare the samples to the dark controls using HPLC to quantify any degradation. Visual inspection for color change should also be performed.

Oxidative Stability

Q6: What is the stability of this compound in the presence of oxidizing agents?

A6: The indole ring is electron-rich and can be easily oxidized. This can lead to the formation of various oxidation products, potentially altering the biological activity and purity of the compound.[2]

Data Presentation: Oxidative Degradation at Room Temperature

Oxidizing AgentConcentrationTime (hours)% Degradation (Illustrative)
Hydrogen Peroxide3%820-40%
AIBN (radical initiator)1 mM245-15%

Experimental Protocol: Oxidative Stability Testing

  • Solution Preparation: Dissolve this compound in a suitable solvent (e.g., methanol/water).

  • Stress Application: Treat the solution with an oxidizing agent (e.g., 3% hydrogen peroxide).

  • Incubation: Stir the reaction mixture at room temperature.

  • Time Points: Collect samples at various intervals (e.g., 0, 1, 2, 4, 8 hours).

  • Analysis: Analyze the samples immediately by HPLC to determine the extent of degradation.

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_report Reporting Start Receive Compound Prep_Solid Prepare Solid Sample Start->Prep_Solid Prep_Solution Prepare Solution Sample Start->Prep_Solution Thermal Thermal Stress (e.g., 60°C, 80°C) Prep_Solid->Thermal Photolytic Photolytic Stress (UV/Vis Light) Prep_Solid->Photolytic Prep_Solution->Thermal Hydrolytic Hydrolytic Stress (Acid, Base, Neutral) Prep_Solution->Hydrolytic Oxidative Oxidative Stress (e.g., H2O2) Prep_Solution->Oxidative Prep_Solution->Photolytic HPLC HPLC Analysis Thermal->HPLC Hydrolytic->HPLC Oxidative->HPLC Photolytic->HPLC Characterize Characterize Degradants (e.g., LC-MS) HPLC->Characterize Report Generate Stability Report HPLC->Report Characterize->Report

Caption: General experimental workflow for forced degradation studies.

Troubleshooting_Degradation cluster_problem Problem Identification cluster_investigation Investigation of Cause cluster_solution Corrective Actions Problem Unexpected Degradation Observed Check_Purity Verify Starting Material Purity Problem->Check_Purity Check_Solvent Analyze Solvent for Impurities (e.g., Peroxides) Problem->Check_Solvent Check_Conditions Review Experimental Conditions (pH, Temp, Light) Problem->Check_Conditions Check_Hardware Inspect Glassware/Hardware for Contaminants Problem->Check_Hardware Purify_Material Re-purify Starting Material Check_Purity->Purify_Material Use_New_Solvent Use Fresh, High-Purity Solvent Check_Solvent->Use_New_Solvent Control_Conditions Strictly Control Experimental Parameters Check_Conditions->Control_Conditions Clean_Hardware Use Metal-Free/Clean Equipment Check_Hardware->Clean_Hardware

Caption: Troubleshooting logic for unexpected sample degradation.

References

Technical Support Center: Optimization of Reaction Conditions for Indole-2-Carboxylic Acid Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the derivatization of indole-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization reactions for indole-2-carboxylic acid?

A1: The most common derivatization reactions for indole-2-carboxylic acid involve modifications at the carboxylic acid group and the indole nitrogen. These include:

  • Esterification: Converting the carboxylic acid to an ester.

  • Amide Coupling: Reacting the carboxylic acid with an amine to form an amide.[1][2]

  • N-Substitution/Protection: Alkylation or acylation of the indole nitrogen to introduce a functional group or a protecting group.[3][4]

  • Reduction: Reduction of the carboxylic acid to an alcohol.[1]

Q2: Why is it often necessary to protect the indole nitrogen during derivatization?

A2: The indole nitrogen is nucleophilic and can compete with other desired reactions. Protecting the nitrogen prevents side reactions and can help direct reactions to other positions of the indole ring.[4] Common protecting groups for indoles include arylsulfonyl derivatives, carbamates (e.g., Boc), and silyl groups (e.g., SEM).[4][5] The choice of protecting group depends on the subsequent reaction conditions as their stability varies.[6]

Q3: I am having trouble dissolving indole-2-carboxylic acid in my reaction solvent. What can I do?

A3: Indole-2-carboxylic acid has limited solubility in many common organic solvents. To improve solubility, you can try:

  • Using more polar aprotic solvents like DMF or NMP.[7]

  • Heating the mixture.

  • Converting the carboxylic acid to its corresponding salt (e.g., with a base) if the subsequent reaction conditions allow.

  • The solubility of carboxylic acids in some organic solvents can be significantly increased by the presence of a small amount of water.[8][9]

Q4: Can indole-2-carboxylic acid undergo decarboxylation during derivatization reactions?

A4: Yes, decarboxylation, the loss of CO2, can be a significant side reaction, especially when heating indole-2-carboxylic acid above its melting point or under certain acidic or basic conditions.[10][11] Copper-catalyzed reactions at high temperatures are also known to promote decarboxylation.[7] Careful control of reaction temperature and conditions is crucial to minimize this side reaction.

Troubleshooting Guides

Low or No Product Yield
Problem Potential Cause(s) Suggested Solution(s)
Low yield in amide coupling - Low nucleophilicity of the amine.[12][13] - Inadequate activation of the carboxylic acid.[13] - Steric hindrance.[13]- Use a more reactive coupling reagent (e.g., HATU, HBTU).[14] - Convert the carboxylic acid to a more reactive species like an acyl chloride first. - Optimize reaction temperature and time.
Low yield in esterification - Unfavorable reaction equilibrium. - Sterically hindered alcohol or carboxylic acid.- Use a large excess of the alcohol. - Remove water as it forms (e.g., using a Dean-Stark apparatus). - For hindered substrates, consider using a coupling reagent like DCC with DMAP.[15]
Failed N-H functionalization - Low reactivity of the indole nitrogen. - Inappropriate base.- Use a stronger base (e.g., NaH, LDA) to deprotonate the indole nitrogen.[4] - Choose a solvent that can stabilize the resulting anion.
Formation of Side Products
Problem Potential Cause(s) Suggested Solution(s)
Decarboxylation - High reaction temperature.[10] - Presence of certain metal catalysts (e.g., copper).[7]- Lower the reaction temperature. - Screen for alternative catalysts or reaction conditions that do not promote decarboxylation.
Side products from unprotected N-H - The indole nitrogen is reacting with the reagents.[4]- Protect the indole nitrogen with a suitable protecting group (e.g., Boc, SEM) before carrying out the desired derivatization.[3][4][5]
Formation of bis-urea by-products in Curtius rearrangement - The isocyanate intermediate reacts with the carboxylic acid starting material.- This is a known side reaction; purification is often achieved by precipitation of the by-product upon cooling or by flash chromatography.[16]

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU
  • Dissolve indole-2-carboxylic acid (1 equivalent) in an anhydrous aprotic solvent such as DMF.

  • Add the desired amine (1-1.2 equivalents) to the solution.

  • Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equivalents) and a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) (2-3 equivalents).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[14]

Protocol 2: Fischer Esterification
  • Dissolve indole-2-carboxylic acid in a large excess of the desired alcohol (e.g., methanol or ethanol), which also serves as the solvent.

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.[17]

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester.

  • Purify the product by recrystallization or column chromatography if necessary.[15]

Visualized Workflows

experimental_workflow General Workflow for Indole-2-Carboxylic Acid Derivatization start Indole-2-Carboxylic Acid protect_N N-H Protection (Optional) start->protect_N If N-H is reactive derivatize_COOH Carboxylic Acid Derivatization (Esterification, Amidation, etc.) start->derivatize_COOH If N-H is not reactive protect_N->derivatize_COOH deprotect_N N-H Deprotection (If applicable) derivatize_COOH->deprotect_N purification Purification (Chromatography, Recrystallization) derivatize_COOH->purification If no deprotection needed deprotect_N->purification product Final Derivatized Product purification->product

Caption: General workflow for derivatizing indole-2-carboxylic acid.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low or No Product Yield check_sm Check Starting Material Purity & Stability start->check_sm check_conditions Review Reaction Conditions (Temp, Time, Solvent) start->check_conditions check_reagents Evaluate Reagents (Coupling agent, Base, etc.) start->check_reagents protecting_group Consider Protecting Group Strategy start->protecting_group Side reactions observed? optimize_conditions Optimize Conditions (e.g., Increase Temp, Longer Time) check_conditions->optimize_conditions change_reagents Change Reagents (e.g., Stronger coupling agent) check_reagents->change_reagents success Improved Yield optimize_conditions->success change_reagents->success protecting_group->success

References

Technical Support Center: Spectroscopic Analysis of Indole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the spectroscopic analysis of indole compounds. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during experimental analysis.

General Troubleshooting

This section addresses broad issues applicable across multiple spectroscopic techniques.

Q1: My results are inconsistent and show poor reproducibility. What are the initial checks I should perform?

A1: Inconsistent results often stem from fundamental issues with the sample, solvent, or instrument. Before diving into technique-specific troubleshooting, always verify the following:

  • Sample Purity and Integrity: Ensure the purity of your indole compound. Impurities can introduce interfering signals. Confirm that your compound has not degraded, as many indoles are sensitive to light, air, and temperature.[1]

  • Solvent Quality: Use high-purity, spectroscopy-grade solvents. Contaminants in the solvent can create significant background noise or interfering peaks.[2]

  • Concentration Accuracy: Double-check all calculations and dilutions. Inaccurate concentrations are a common source of error in quantitative studies.

  • Instrument Calibration: Ensure your spectrometer is properly calibrated and has passed its performance qualification (PQ) tests.

  • Cleanliness: Thoroughly clean all labware, such as cuvettes and NMR tubes, to avoid contamination from previous samples.[3]

start Problem: Inconsistent Results check_sample Step 1: Verify Sample (Purity, Integrity, Concentration) start->check_sample check_instrument Step 2: Verify Instrument (Calibration, Cleanliness) check_sample->check_instrument decision Issue Persists? check_instrument->decision specific_troubleshooting Proceed to Technique-Specific Troubleshooting Guides decision->specific_troubleshooting Yes resolved Problem Resolved decision->resolved No

Caption: A general workflow for troubleshooting inconsistent spectroscopic results.

UV-Visible (UV-Vis) Spectroscopy

Frequently asked questions for analyzing indole compounds using UV-Vis spectroscopy.

Q1: The λmax (wavelength of maximum absorbance) of my indole compound is shifted compared to the literature value. Why?

A1: Shifts in λmax are common and are typically caused by environmental factors. The π-π* electronic transitions in the indole ring are sensitive to their surroundings.[4]

  • Solvent Polarity: The most frequent cause is a difference in solvent polarity. Changing the solvent can alter the energy levels of the ground and excited states, leading to a shift in λmax. Always compare your results to literature values obtained in the same solvent.

  • pH: If the indole derivative has acidic or basic functional groups, the pH of the solution can change its protonation state, which significantly alters the electronic structure and, consequently, the λmax.

  • Substitution: Different substituents on the indole ring will cause shifts in the λmax. For example, nitro-substituted indoles show distinct absorbance peaks compared to the parent indole.[5]

Q2: I see unexpected peaks or high background absorbance in my spectrum. What is the cause?

A2: Extraneous peaks or a high background often indicate the presence of contaminants or instrumental artifacts.

  • Contamination: Impurities in your sample or solvent are a primary cause.[3] Even contaminants from unclean cuvettes can contribute.

  • Solvent Absorbance: The solvent itself may absorb light in the measurement range. For instance, ethanol shows strong absorbance below 210 nm.[6] Ensure your blank/reference measurement is performed with the exact same solvent.

  • Stray Light: This is an instrumental artifact where unintended light reaches the detector, causing inaccuracies, especially at high absorbance values.[6] Ensure the instrument's sample compartment is properly closed.

Table 1: Typical UV-Vis Absorption Maxima (λmax) for Indole Derivatives
CompoundSolventλmax 1 (nm)λmax 2 (nm)Reference
IndoleCyclohexane~219~287[7]
IndoleMethanol~218~277[8]
IndoleWater~217~278[7]
3-Nitroindole2-Propanol349-[5]
5-Nitroindole2-Propanol322-[5]
5-HydroxyindoleCyclohexane~275 (¹La)~298 (¹Lb)[7]

Fluorescence Spectroscopy

Troubleshooting guide for the fluorescence analysis of indole compounds.

Q1: The fluorescence of my indole sample is very weak or completely gone (quenched). What could be the cause?

A1: Fluorescence quenching is a common issue where the fluorescence intensity is decreased by a variety of processes.

  • Quenchers: The presence of quenchers in your solution is a frequent cause. Common quenchers for indoles include dissolved oxygen, halide ions (Cl-, I-), and certain organic molecules like acrylamide or compounds with carbonyl groups.[9][10][11] The peptide bond itself can also act as a weak quencher.[12]

  • High Concentration (Self-Quenching): At high concentrations, excited indole molecules can interact with ground-state molecules, leading to non-radiative decay. This is known as concentration quenching or self-quenching.[13]

  • Solvent Effects: Some solvents can quench fluorescence. For example, chlorine-containing hydrocarbons are known to be particularly effective quenchers of indole fluorescence.[11]

  • pH Changes: Changes in pH can alter the ionic form of a molecule, which may be non-fluorescent or have significantly lower quantum yield.

Q2: The emission maximum of my indole is significantly shifted. What does this indicate?

A2: The fluorescence emission of indole is highly sensitive to the local environment, particularly solvent polarity.[14][15] This is due to the presence of two low-lying excited states, ¹La and ¹Lb, whose relative energies are influenced by the solvent.[7]

  • Red Shift (to longer wavelength): A red shift is observed in polar solvents (e.g., water, ethanol). The polar solvent molecules reorient around the excited indole, which has a larger dipole moment than the ground state. This stabilizes the excited state, lowering its energy and resulting in a lower-energy (longer wavelength) emission.[7][15][16] This is characteristic of emission from the ¹La state.

  • Blue Shift (to shorter wavelength): A blue shift is observed in non-polar (hydrophobic) solvents (e.g., cyclohexane). In this environment, the ¹Lb state is often the lower energy emitting state, resulting in a higher-energy (shorter wavelength) emission that may show more vibrational structure.[7]

start Indole Excitation env_decision Solvent Environment? start->env_decision polar Polar Solvent (e.g., Water) env_decision->polar Polar nonpolar Non-Polar Solvent (e.g., Cyclohexane) env_decision->nonpolar Non-Polar polar_state ¹La state stabilized Energy(¹La) < Energy(¹Lb) polar->polar_state nonpolar_state ¹Lb state is lower energy Energy(¹Lb) < Energy(¹La) nonpolar->nonpolar_state red_shift Result: Red-Shifted, Broad Emission polar_state->red_shift blue_shift Result: Blue-Shifted, Structured Emission nonpolar_state->blue_shift

Caption: Logic diagram illustrating the effect of solvent polarity on indole fluorescence.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Common problems and solutions for NMR analysis of indole compounds.

Q1: The peaks in my ¹H NMR spectrum are very broad. What's the problem?

A1: Peak broadening in NMR can be caused by several factors:[17]

  • Poor Shimming: The magnetic field is not homogeneous. Re-shimming the spectrometer is the first step.

  • Low Solubility/Aggregation: If your compound is not fully dissolved or is aggregating, you will see broad peaks. Try using a different solvent or a more dilute sample.

  • Paramagnetic Impurities: The presence of paramagnetic substances (like dissolved O₂ or metal ions) can cause significant line broadening. Degassing the sample can sometimes help.

  • Chemical Exchange: Protons that are exchanging between different chemical environments on the NMR timescale will appear as broad signals. The indole N-H proton, in particular, can show broadening due to exchange.

Q2: How can I confirm the assignment of the indole N-H proton?

A2: The N-H proton signal can be variable in its chemical shift and appearance. A simple experiment can confirm its identity:[17]

  • D₂O Shake: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the spectrum. The labile N-H proton will exchange with deuterium (N-D), causing the N-H peak to disappear from the ¹H NMR spectrum.

Table 2: Characteristic ¹H and ¹³C NMR Chemical Shifts (δ) for Indole

Data is approximate and can vary with solvent and substitution.

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Reference
N-H~8.1 (broad)-[18]
C2-H~7.1~124[4][19]
C3-H~6.5~102[4][19]
C4-H~7.6~121[20]
C5-H~7.1~122[20]
C6-H~7.2~120[20]
C7-H~7.6~111[20]

Mass Spectrometry (MS)

Troubleshooting guide for the mass spectrometric analysis of indole compounds, particularly with LC-MS.

Q1: I am seeing a low signal or no peak for my indole compound.

A1: A weak or absent signal is a common issue that can often be traced back to the analyte's stability or the instrument's parameters.[1][21]

  • Analyte Instability: Some indole derivatives, like indole-3-pyruvic acid, are highly unstable and can degrade quickly.[1] It is crucial to use fresh samples and standards, and consider keeping them cold (4°C or on ice) during preparation.[1]

  • Ion Suppression: Co-eluting compounds from the sample matrix can interfere with the ionization of your target analyte in the ESI source, reducing its signal.[2][22] Improving sample cleanup (e.g., with solid-phase extraction) or diluting the sample can mitigate this effect.[1][2]

  • Suboptimal MS Parameters: Incorrect mass spectrometer settings will lead to poor sensitivity. It is essential to optimize parameters like fragmentor voltage, collision energy, and ionization mode (positive vs. negative ESI) by infusing a pure standard of your analyte.[1][21]

Q2: My LC-MS chromatogram shows poor peak shape (tailing, splitting). What is the cause?

A2: Poor peak shape can be due to chemical phenomena or issues with the chromatographic system.[1][2]

  • Tautomerism: Some indole derivatives can exist as tautomers (isomers that rapidly interconvert), which may separate slightly on the HPLC column, leading to split or broad peaks.[1] Adjusting mobile phase pH or column temperature may help resolve or merge the peaks.[1]

  • Column Contamination/Degradation: Buildup of matrix components on the column can degrade its performance. Flushing the column with a strong solvent or replacing it may be necessary.[2]

  • Inappropriate Sample Solvent: If the sample is dissolved in a solvent much stronger than the initial mobile phase, peak distortion can occur.[2]

start LC-MS Problem Observed decision Symptom? start->decision low_signal Low / No Signal decision->low_signal poor_peak Poor Peak Shape decision->poor_peak high_bg High Background / Noise decision->high_bg cause_ion_supp Cause: Ion Suppression Cause: Analyte Instability Cause: Incorrect MS Parameters low_signal->cause_ion_supp cause_peak_shape Cause: Tautomerism Cause: Column Degradation Cause: Wrong Sample Solvent poor_peak->cause_peak_shape cause_bg Cause: Solvent Contamination Cause: Column Bleed Cause: Carryover high_bg->cause_bg sol_ion_supp Solution: Improve Sample Cleanup Solution: Use Internal Standard Solution: Optimize MS Tune cause_ion_supp->sol_ion_supp sol_peak_shape Solution: Adjust Mobile Phase/Temp Solution: Flush/Replace Column Solution: Match Sample/Mobile Phase cause_peak_shape->sol_peak_shape sol_bg Solution: Use High-Purity Solvents Solution: Use Stable Column Solution: Improve Needle Wash cause_bg->sol_bg

Caption: A troubleshooting decision tree for common LC-MS issues.

Table 3: Common Adducts and Fragments of Indole in Mass Spectrometry (ESI+)
Ion Typem/zDescriptionReference
Molecular Ion117[M]⁺ (in EI-MS)[4]
Protonated Molecule118[M+H]⁺[1]
Sodium Adduct140[M+Na]⁺-
Potassium Adduct156[M+K]⁺-
Characteristic Fragment89Loss of HCN from fragment[23]

Experimental Protocols

Protocol 1: General Procedure for UV-Vis Spectroscopic Analysis
  • Instrument Warm-up: Turn on the spectrophotometer and allow the lamp(s) to warm up for at least 15-20 minutes to ensure a stable output.

  • Solvent Blank: Fill a clean cuvette with the same high-purity solvent used to dissolve the sample.

  • Baseline Correction: Place the solvent blank in the spectrophotometer and perform a baseline correction across the desired wavelength range.

  • Sample Preparation: Prepare a stock solution of the indole compound of known concentration. Perform serial dilutions to obtain a sample with an absorbance in the optimal range (typically 0.1-1.0 A.U.).

  • Sample Measurement: Rinse the cuvette with the sample solution, then fill it and place it in the sample holder. Acquire the absorbance spectrum.

Protocol 2: Sample Preparation and Data Acquisition for ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh ~1-5 mg of the indole compound and dissolve it in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.

  • Transfer: Transfer the solution to a clean, dry NMR tube.

  • Instrument Setup: Insert the tube into the NMR spectrometer.

  • Lock and Shim: Lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

  • Acquisition: Set appropriate acquisition parameters (e.g., number of scans, pulse width, relaxation delay) and acquire the spectrum.

  • Processing: Process the raw data (FID) by applying Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

References

Technical Support Center: Scaling Up the Synthesis of 5-Ethoxy-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scaled-up synthesis of 5-Ethoxy-1H-indole-2-carboxylic acid.

Experimental Protocols

A common and scalable route for the synthesis of this compound involves a two-step process: the Japp-Klingemann reaction to form a key hydrazone intermediate, followed by a Fischer indole synthesis to yield the final product.

Protocol 1: Japp-Klingemann Reaction for Ethyl 2-oxo-3-(4-ethoxyphenyl)hydrazonobutanoate

This protocol outlines the formation of the hydrazone intermediate from 4-ethoxyaniline and ethyl 2-methylacetoacetate.

Materials:

  • 4-Ethoxyaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Ethyl 2-methylacetoacetate

  • Sodium Acetate (NaOAc)

  • Ethanol

  • Water

  • Ice

Procedure:

  • Diazotization of 4-Ethoxyaniline:

    • In a jacketed reactor, dissolve 4-ethoxyaniline (1.0 eq) in a mixture of water and concentrated HCl (2.5 eq) while maintaining the temperature at 0-5 °C with a cooling system.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the internal temperature does not exceed 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • Japp-Klingemann Coupling:

    • In a separate, larger reactor, prepare a solution of ethyl 2-methylacetoacetate (1.0 eq) and sodium acetate (3.0 eq) in ethanol and water.

    • Cool this solution to 0-5 °C with vigorous stirring.

    • Slowly add the freshly prepared diazonium salt solution to the ethyl 2-methylacetoacetate solution, maintaining the temperature below 10 °C.

    • After the addition is complete, continue stirring at 0-5 °C for 1-2 hours.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up and Isolation:

    • The precipitated crude hydrazone is collected by filtration.

    • Wash the solid with cold water until the washings are neutral.

    • The crude product can be purified by recrystallization from ethanol to yield ethyl 2-oxo-3-(4-ethoxyphenyl)hydrazonobutanoate.

Protocol 2: Fischer Indole Synthesis of this compound

This protocol describes the cyclization of the hydrazone intermediate to form the target indole derivative.

Materials:

  • Ethyl 2-oxo-3-(4-ethoxyphenyl)hydrazonobutanoate (from Protocol 1)

  • Polyphosphoric Acid (PPA) or a mixture of sulfuric acid and ethanol

  • Ethanol

  • Sodium Hydroxide (NaOH) solution

  • Hydrochloric Acid (HCl) solution

  • Water

Procedure:

  • Cyclization:

    • To a clean, dry reactor, add the hydrazone intermediate (1.0 eq).

    • Slowly add pre-heated (around 80-90 °C) polyphosphoric acid (PPA) with robust mechanical stirring. An exothermic reaction will be observed.

    • Alternatively, a mixture of concentrated sulfuric acid in ethanol can be used as the cyclizing agent.

    • Heat the reaction mixture to 90-100 °C and maintain for 2-4 hours, monitoring the reaction progress by TLC or HPLC.

  • Hydrolysis and Work-up:

    • Cool the reaction mixture to approximately 60 °C and carefully quench by pouring it onto a mixture of ice and water with vigorous stirring.

    • The crude ethyl 5-ethoxy-1H-indole-2-carboxylate will precipitate. Collect the solid by filtration and wash with water.

    • For hydrolysis, suspend the crude ester in an aqueous ethanol solution and add a solution of sodium hydroxide (2.5 eq).

    • Heat the mixture to reflux (around 80-90 °C) for 2-4 hours until the ester is fully consumed (monitored by TLC/HPLC).

  • Isolation and Purification:

    • Cool the reaction mixture and filter to remove any insoluble impurities.

    • Acidify the filtrate with a cold aqueous solution of hydrochloric acid to a pH of 2-3 to precipitate the this compound.

    • Collect the solid product by filtration, wash thoroughly with cold water, and dry under vacuum.

    • Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.

Data Presentation

The following table summarizes typical quantitative data for the scaled-up synthesis of this compound, based on the process development for a similar compound and general yields for these reaction types.[1]

ParameterJapp-Klingemann ReactionFischer Indole Synthesis & HydrolysisOverall Process
Scale 1.0 molar1.0 molar1.0 molar
Typical Yield 85-95%75-85%63-80%
Purity (Crude) >90%>95%>95%
Purity (Recrystallized) >98%>99%>99%
Reaction Time 12-16 hours4-8 hours16-24 hours

Troubleshooting Guides and FAQs

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the Japp-Klingemann reaction scale-up?

A1: The most critical parameters are temperature and pH. The diazotization must be carried out at 0-5 °C to prevent the decomposition of the unstable diazonium salt. During the coupling reaction, maintaining a low temperature and a slightly acidic to neutral pH (buffered by sodium acetate) is crucial to ensure the selective formation of the desired hydrazone and to minimize the formation of side products.[2]

Q2: Which acid catalyst is best for the Fischer indole synthesis at a larger scale?

A2: The choice of acid catalyst is critical and substrate-dependent.[3] For many indole-2-carboxylic acid syntheses, polyphosphoric acid (PPA) is effective as it acts as both a catalyst and a solvent. However, its high viscosity can pose stirring challenges at scale. A mixture of a strong Brønsted acid like sulfuric acid in a solvent like ethanol is a common alternative that can be easier to handle in large reactors. Lewis acids such as zinc chloride can also be used and may offer milder reaction conditions.[4][5]

Q3: My Fischer indole synthesis is giving a low yield. What are the likely causes?

A3: Low yields in the Fischer indole synthesis can stem from several factors. Electron-donating groups on the phenylhydrazine, such as the ethoxy group in this synthesis, can sometimes promote side reactions like N-N bond cleavage.[6][7] Other potential causes include incomplete hydrazone formation in the previous step, inappropriate acid catalyst strength, or reaction temperatures that are either too low (incomplete reaction) or too high (decomposition).

Q4: How can I effectively purify the final this compound on a large scale?

A4: At a large scale, purification is typically achieved through recrystallization. A common method involves dissolving the crude product in a hot solvent, such as ethanol, and then adding a co-solvent in which the product is less soluble, like water, until turbidity is observed. Cooling the mixture then allows for the crystallization of the pure product. Another reported method for purifying indole-2-carboxylic acids involves forming a triethylamine salt, which can be decolorized with activated carbon, followed by re-precipitation of the free acid by adding a mineral acid.[8]

Troubleshooting Guide

Problem 1: During the Japp-Klingemann reaction, a dark-colored tar or multiple side products are formed.

  • Potential Cause A: Diazonium salt decomposition. The temperature during diazotization may have exceeded 5 °C, leading to the decomposition of the diazonium salt.

    • Solution: Ensure strict temperature control using a reliable cooling system. Add the sodium nitrite solution slowly and sub-surface if possible to improve dispersion and heat transfer.

  • Potential Cause B: Incorrect pH. The pH of the coupling reaction may be too high or too low. A pH that is too acidic can hinder the coupling, while a basic pH can lead to the formation of unwanted azo-compounds.[9]

    • Solution: Use an adequate amount of sodium acetate to buffer the reaction mixture. Monitor the pH of the reaction and adjust if necessary.

Problem 2: The Fischer indole synthesis reaction is sluggish or does not go to completion.

  • Potential Cause A: Insufficiently strong acid catalyst. The chosen acid catalyst may not be potent enough to promote the[8][8]-sigmatropic rearrangement.

    • Solution: Switch to a stronger acid catalyst, for example, from zinc chloride to polyphosphoric acid or sulfuric acid.[3]

  • Potential Cause B: Low reaction temperature. The activation energy for the key rearrangement step is not being met.

    • Solution: Gradually increase the reaction temperature in increments of 5-10 °C and monitor the reaction progress closely by TLC or HPLC.

  • Potential Cause C: Water in the reaction mixture. The presence of water can interfere with strong acid catalysts like PPA.

    • Solution: Ensure the hydrazone intermediate is thoroughly dried before the cyclization step. Use anhydrous solvents and reagents where possible.

Problem 3: Significant amounts of impurities are observed after the Fischer indole synthesis.

  • Potential Cause A: Side reactions. Unwanted side reactions such as intermolecular condensations or sulfonation (if using sulfuric acid) may be occurring.

    • Solution: Optimize the reaction temperature and time; prolonged reaction times or excessive temperatures can lead to more side products. Consider purifying the hydrazone intermediate before the cyclization step to ensure a cleaner reaction.

  • Potential Cause B: Oxidation of the indole product. Indoles can be susceptible to oxidation, especially at high temperatures in the presence of strong acids.

    • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Minimize the reaction time at elevated temperatures.

Visualizations

The following diagrams illustrate the key processes in the synthesis of this compound.

Japp_Klingemann_Reaction_Pathway cluster_start Starting Materials cluster_step1 Step 1: Japp-Klingemann Reaction 4-Ethoxyaniline 4-Ethoxyaniline Diazotization Diazotization (HCl, NaNO2, 0-5 °C) 4-Ethoxyaniline->Diazotization Ethyl 2-methylacetoacetate Ethyl 2-methylacetoacetate Coupling Azo Coupling (NaOAc, 0-10 °C) Ethyl 2-methylacetoacetate->Coupling Diazotization->Coupling Diazonium Salt Hydrazone Ethyl 2-oxo-3-(4-ethoxyphenyl)hydrazonobutanoate Coupling->Hydrazone

Caption: Japp-Klingemann reaction pathway for hydrazone synthesis.

Fischer_Indole_Synthesis_Workflow Hydrazone Hydrazone Intermediate Cyclization Fischer Cyclization (PPA or H2SO4/EtOH, 90-100 °C) Hydrazone->Cyclization Ester Crude Ethyl 5-ethoxy-1H-indole-2-carboxylate Cyclization->Ester Hydrolysis Saponification (NaOH, EtOH/H2O, Reflux) Ester->Hydrolysis Acidification Acidification (HCl, pH 2-3) Hydrolysis->Acidification Product This compound Acidification->Product Purification Recrystallization Product->Purification Troubleshooting_Logic Start Low Yield or Impure Product Check_JK Review Japp-Klingemann Step? Start->Check_JK Check_FIS Review Fischer Indole Step? Start->Check_FIS JK_Temp Temperature > 5°C during Diazotization? Check_JK->JK_Temp Yes JK_pH Incorrect pH during Coupling? Check_JK->JK_pH Yes FIS_Acid Inappropriate Acid Catalyst? Check_FIS->FIS_Acid Yes FIS_Temp Suboptimal Temperature? Check_FIS->FIS_Temp Yes Solution Implement Corrective Actions JK_Temp->Solution JK_pH->Solution FIS_Acid->Solution FIS_Temp->Solution

References

Technical Support Center: Purification of Indole-2-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of indole-2-carboxylic acid and its derivatives.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during experimental work, providing practical solutions and preventative measures.

Frequently Asked Questions (FAQs)

Q1: My final product is discolored (e.g., brown or dark yellow). What is the likely cause and how can I fix it?

A1: Discoloration is often due to impurities from the synthesis, such as unreacted starting materials or byproducts. Overheating during solvent evaporation can also lead to degradation and color formation.[1]

  • Troubleshooting:

    • Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and add a small amount of activated carbon. Heat the mixture gently, then filter the solution to remove the carbon and adsorbed impurities.[1]

    • Recrystallization: A carefully chosen recrystallization solvent can effectively separate the desired compound from colored impurities.

    • Controlled Heating: When removing solvents, use a rotary evaporator at a moderate temperature to prevent thermal decomposition.[1]

Q2: I am experiencing a low yield after purification. What are the common reasons for this?

A2: Low yields can result from several factors, including incomplete precipitation, product loss during transfers, or the choice of an inappropriate purification method.

  • Troubleshooting:

    • Optimize Precipitation/Crystallization: Ensure the pH is optimal for the precipitation of the carboxylic acid. For many indole-2-carboxylic acids, a pH well below the pKa is required for complete precipitation.[1]

    • Minimize Transfer Losses: Rinse glassware with the mother liquor or a small amount of cold solvent to recover as much product as possible.

    • Solvent Selection: In recrystallization, using a solvent in which the product is highly soluble at room temperature will lead to significant loss. Perform a solvent screen to find the optimal solvent.

Q3: My purified product shows multiple spots on TLC or multiple peaks in HPLC analysis. What are the likely impurities?

A3: Common impurities include unreacted starting materials (e.g., indole), regioisomers (if applicable), and byproducts from the synthetic route.

  • Troubleshooting:

    • Column Chromatography: This is a highly effective method for separating compounds with different polarities. A gradient elution is often necessary to separate closely related impurities.

    • Recrystallization: Multiple recrystallizations may be necessary to remove persistent impurities.

    • Phased Crystallization: This technique, which relies on pH-dependent solubility, can be very effective for separating acidic or basic impurities from the target compound.

Q4: I am having trouble separating diastereomers of a substituted indole-2-carboxylic acid derivative. What techniques should I consider?

A4: The separation of diastereomers can be challenging due to their similar physical properties.

  • Troubleshooting:

    • Chromatography: Flash column chromatography on silica gel is often the first method to try. Careful optimization of the mobile phase is crucial. Chiral chromatography may be necessary for enantiomers.

    • Recrystallization: Sometimes, diastereomers have different crystal packing energies and can be separated by fractional crystallization. This often requires careful solvent screening and seeding.

Data Presentation: Purification Method Comparison

The following tables summarize quantitative data for common purification techniques for indole-2-carboxylic acid and its derivatives.

Table 1: Recrystallization Solvents and Typical Recoveries

Solvent SystemTypical YieldPurityNotes
Methanol/Water>75%>99%A common and effective system for indole.[2]
EthanolGoodHighA general-purpose solvent for recrystallization.[3]
n-Hexane/AcetoneVariableGoodEffective for compounds with moderate polarity.[3]
n-Hexane/Ethyl AcetateVariableGoodAnother common mixed solvent system.[3]
TolueneGoodHighParticularly good for aromatic compounds.

Table 2: Column Chromatography Parameters

Stationary PhaseMobile Phase System (Gradient)Typical YieldNotes
Silica GelHexane/Ethyl Acetate50-90%A standard system for compounds of moderate polarity.
Silica GelDichloromethane/Methanol50-90%For more polar compounds.
Silica GelHexane/Ethyl Acetate with 0.5% Acetic Acid50-90%The acid suppresses the ionization of the carboxylic acid, reducing peak tailing.[1]

Table 3: Phased Crystallization of Indole-2-Carboxylic Acid

StepReagent/ConditionPurposeExpected Outcome
1Dissolve crude product in organic solvent (e.g., Ethyl Acetate)Solubilize the crude mixtureClear solution
2Add TriethylamineForm the triethylamine salt of the carboxylic acidPrecipitation of the salt
3Dissolve salt in waterPrepare for pH adjustmentClear aqueous solution
4Dropwise addition of inorganic acid (e.g., HCl) to adjust pHSequentially precipitate impurities and the desired product at different pH valuesIsolation of pure indole-2-carboxylic acid

Experimental Protocols

Protocol 1: Purification by Recrystallization

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude product. Add a few drops of a candidate solvent and observe the solubility at room temperature. If the compound is insoluble, heat the mixture. A good solvent will dissolve the compound when hot but show low solubility when cold.

  • Dissolution: In an appropriately sized flask, add the crude product and the minimum amount of hot recrystallization solvent required for complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and briefly heat the solution.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities or activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Column Chromatography

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pour it into a chromatography column. Allow the silica to settle, ensuring a level bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). For carboxylic acids, adding 0.5% acetic acid to the mobile phase can improve peak shape.[1]

  • Fraction Collection: Collect fractions as the solvent elutes from the column.

  • Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.

Protocol 3: HPLC Analysis

This protocol is adapted from a method for a related compound and may require optimization.[4][5][6][7]

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid or phosphoric acid.[5][8]

  • Mobile Phase B: Acetonitrile.[8]

  • Gradient: Start with a low percentage of mobile phase B, and gradually increase it over the course of the run.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 254 nm or 280 nm).

  • Temperature: 30-40°C.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Indole reaction1 Friedel-Crafts Acylation start->reaction1 reagent1 Reagents (e.g., Oxalyl chloride, AlCl3) reagent1->reaction1 intermediate1 Indole-2-glyoxylyl chloride reaction1->intermediate1 reaction2 Hydrolysis/Alcoholysis intermediate1->reaction2 reagent2 H2O or Alcohol reagent2->reaction2 crude_product Crude Indole-2-carboxylic acid or Ester reaction2->crude_product recrystallization Recrystallization crude_product->recrystallization Initial Cleanup column_chromatography Column Chromatography crude_product->column_chromatography For complex mixtures pure_product Pure Indole-2-carboxylic acid recrystallization->pure_product column_chromatography->recrystallization Further polishing column_chromatography->pure_product

Caption: A typical experimental workflow for the synthesis and purification of indole-2-carboxylic acid.

troubleshooting_logic cluster_discoloration Discoloration cluster_low_yield Low Yield cluster_impurities Impurities Present start Purification Issue Identified discoloration Product is Discolored start->discoloration low_yield Yield is Low start->low_yield impurities Impurities Detected (TLC/HPLC) start->impurities charcoal Treat with Activated Carbon discoloration->charcoal recrystallize_color Recrystallize discoloration->recrystallize_color solution Problem Resolved charcoal->solution recrystallize_color->solution optimize_precip Optimize Precipitation (e.g., adjust pH) low_yield->optimize_precip check_solvent Re-evaluate Recrystallization Solvent low_yield->check_solvent optimize_precip->solution check_solvent->solution column_chrom Perform Column Chromatography impurities->column_chrom multi_recrystallize Multiple Recrystallizations impurities->multi_recrystallize column_chrom->solution multi_recrystallize->solution cb1_signaling ligand Indole-2-Carboxamide (Allosteric Modulator) cb1 CB1 Receptor ligand->cb1 Binds to g_protein Gi/o Protein cb1->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits ion_channel Ion Channels (e.g., K+, Ca2+) g_protein->ion_channel Modulates camp cAMP adenylyl_cyclase->camp Decreases production of pka PKA camp->pka Activates cellular_response Cellular Response pka->cellular_response Phosphorylates Targets ion_channel->cellular_response Alters Ion Flow

References

Technical Support Center: 5-Ethoxy-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 5-Ethoxy-1H-indole-2-carboxylic acid during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The stability of this compound is primarily influenced by exposure to strong acids, bases, oxidizing agents, and light.[1] The indole ring is susceptible to oxidation, which can lead to the formation of various degradation products.[1][2] Additionally, the carboxylic acid group can react under certain conditions.

Q2: What are the optimal storage conditions for this compound to ensure its long-term stability?

A2: To ensure maximum stability, this compound should be stored in a cool, dry, and dark place. It is recommended to store the compound at 2-8°C, sealed in a dry environment. For enhanced stability, especially for long-term storage, storing under an inert atmosphere (e.g., argon or nitrogen) in tightly closed containers is advisable to minimize oxidation.[3] Using amber vials or light-blocking containers is also recommended to prevent photodegradation.[4][5]

Q3: Can I dissolve this compound in any solvent?

A3: While this compound is soluble in many organic solvents, the choice of solvent can impact its stability. For instance, dissolving in strongly acidic mobile phases for HPLC analysis can lead to degradation.[1] It is crucial to assess the compatibility of the solvent with the compound, especially for stock solutions that will be stored for a period. When possible, prepare fresh solutions for immediate use.

Q4: Are there any known incompatible substances with this compound?

A4: Yes, this compound is incompatible with strong oxidizing agents and bases.[5][6] Contact with these substances should be avoided to prevent chemical reactions that would lead to degradation.

Troubleshooting Guides

Issue 1: Unexpected peaks appear in HPLC analysis of the compound over time.

  • Possible Cause: The compound is degrading in the solution. The indole nucleus is electron-rich and susceptible to oxidation.[1]

  • Troubleshooting Steps:

    • Verify Storage of Stock Solution: Ensure the stock solution is stored in a cool, dark place, and for longer-term storage, under an inert atmosphere.

    • Solvent Check: If the solvent is acidic or basic, consider neutralizing it or using a more inert solvent. The indole ring can be sensitive to acidic conditions.[1]

    • Prepare Fresh Solutions: It is best practice to prepare fresh dilutions from a stable stock solution immediately before each experiment.

    • Perform a Forced Degradation Study: To identify the nature of the degradation products, consider performing a forced degradation study under various stress conditions (acid, base, oxidation, light, heat).[7][8][9]

Issue 2: Inconsistent or poor results in biological assays.

  • Possible Cause: The compound may be degrading in the assay medium.

  • Troubleshooting Steps:

    • Assess Medium Stability: Test the stability of this compound in your specific cell culture or assay medium under the experimental conditions (e.g., 37°C, 5% CO2).

    • Fresh Preparations: Always prepare fresh dilutions of the compound from a stable stock solution right before starting the experiment.[1]

    • Control Experiments: Include a control sample of the compound in the assay medium without cells or other reagents to monitor its stability over the experiment's duration.

Issue 3: Low yield in a chemical reaction where this compound is a starting material.

  • Possible Cause: The reactant is degrading under the reaction conditions, especially if oxidizing agents are used.

  • Troubleshooting Steps:

    • Reaction Condition Control: If an oxidation step is involved, carefully control the reaction conditions such as temperature and the stoichiometry of the oxidizing agent to minimize the degradation of the indole core.[1]

    • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

    • Order of Reagent Addition: Consider the order of adding reagents to minimize the exposure of this compound to harsh conditions.

Data Presentation

Table 1: Summary of Forced Degradation Conditions and Potential Degradants

Stress ConditionReagent/ConditionPotential Degradation ProductsExpected % Degradation (Illustrative)
Acidic 0.1 M HCl at 60°CHydrolysis of ethoxy group, potential polymerization10-15%
Basic 0.1 M NaOH at 60°CDecarboxylation, hydrolysis of ethoxy group15-25%
Oxidative 3% H₂O₂ at room temperatureOxindole derivatives, ring-opened products20-40%
Photolytic UV light (254 nm) at room temperatureDimerization, oxidation products5-10%
Thermal 80°CDecarboxylation, oxidation5-15%

Note: The percentage degradation is illustrative and will depend on the specific experimental conditions and duration.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the steps for conducting a forced degradation study to identify potential degradation products and pathways.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acidic Degradation:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for analysis.

  • Basic Degradation:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the mixture at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the mixture at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw an aliquot and dilute for analysis.

  • Photolytic Degradation:

    • Expose 1 mL of the stock solution in a quartz cuvette to UV light (e.g., 254 nm) at room temperature for 24 hours.

    • A control sample should be kept in the dark at the same temperature.

    • At specified time points, withdraw an aliquot and dilute for analysis.

  • Thermal Degradation:

    • Incubate 1 mL of the stock solution at 80°C for 24 hours in a sealed vial.

    • A control sample should be kept at the recommended storage temperature.

    • At specified time points, withdraw an aliquot and dilute for analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Visualizations

5-Ethoxy-1H-indole-2-carboxylic_acid 5-Ethoxy-1H-indole-2-carboxylic_acid Oxidation Oxidation 5-Ethoxy-1H-indole-2-carboxylic_acid->Oxidation O2, Light, Metal Ions Hydrolysis Hydrolysis 5-Ethoxy-1H-indole-2-carboxylic_acid->Hydrolysis Acid/Base Photodegradation Photodegradation 5-Ethoxy-1H-indole-2-carboxylic_acid->Photodegradation UV Light Oxidized_Products Oxidized_Products Oxidation->Oxidized_Products Hydrolyzed_Products Hydrolyzed_Products Hydrolysis->Hydrolyzed_Products Photodegradation_Products Photodegradation_Products Photodegradation->Photodegradation_Products cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prepare_Stock_Solution Prepare_Stock_Solution Acidic Acidic Prepare_Stock_Solution->Acidic Basic Basic Prepare_Stock_Solution->Basic Oxidative Oxidative Prepare_Stock_Solution->Oxidative Photolytic Photolytic Prepare_Stock_Solution->Photolytic Thermal Thermal Prepare_Stock_Solution->Thermal Sample_Collection Sample_Collection Acidic->Sample_Collection Basic->Sample_Collection Oxidative->Sample_Collection Photolytic->Sample_Collection Thermal->Sample_Collection HPLC_Analysis HPLC_Analysis Sample_Collection->HPLC_Analysis Data_Interpretation Data_Interpretation HPLC_Analysis->Data_Interpretation Start Start Unexpected_Results Unexpected_Results Start->Unexpected_Results Check_Storage Check_Storage Unexpected_Results->Check_Storage HPLC Issues? Assess_Medium_Stability Assess_Medium_Stability Unexpected_Results->Assess_Medium_Stability Assay Inconsistency? Control_Reaction_Conditions Control_Reaction_Conditions Unexpected_Results->Control_Reaction_Conditions Low Reaction Yield? Prepare_Fresh Prepare_Fresh Check_Storage->Prepare_Fresh End End Prepare_Fresh->End Assess_Medium_Stability->End Control_Reaction_Conditions->End

References

Technical Support Center: Interpreting Complex NMR Spectra of Substituted Indoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of substituted indoles.

Troubleshooting Guides

Q1: The aromatic signals in my substituted indole spectrum are overlapping in the δ 7.0-8.0 ppm region. How can I resolve and assign them?

A1: Overlapping signals in the aromatic region are a common challenge when analyzing substituted indoles.[1][2] The following strategies can help resolve and assign these complex multiplets:

  • Change the NMR Solvent: The chemical shifts of protons can be highly dependent on the solvent used.[3] Switching to a solvent with different magnetic anisotropy, such as from deuterochloroform (CDCl₃) to benzene-d₆ (C₆D₆), can induce Aromatic Solvent Induced Shifts (ASIS) that may resolve overlapping signals.[4] Other solvents like acetone-d₆ or dimethyl sulfoxide-d₆ (DMSO-d₆) can also be effective.[1][5]

  • Utilize a Higher Field Spectrometer: Increasing the magnetic field strength of the NMR spectrometer enhances chemical shift dispersion, which can turn a convoluted multiplet into well-resolved signals.

  • Perform a 2D COSY Experiment: A 2D Homonuclear Correlation Spectroscopy (COSY) experiment is invaluable for identifying protons that are spin-coupled to each other, typically those on adjacent carbons.[6][7] Cross-peaks in the COSY spectrum reveal which protons are neighbors, allowing you to trace the connectivity within the benzene and pyrrole rings of the indole.[8]

G start Overlapping Aromatic Signals solvent Change NMR Solvent (e.g., CDCl3 to C6D6) start->solvent field Use Higher Field Spectrometer start->field cosy Run 2D COSY Experiment start->cosy result Resolved Signals & Assigned Protons solvent->result field->result cosy->result

Caption: Workflow for resolving overlapping aromatic signals.

Q2: How can I use NMR to definitively distinguish between positional isomers of a substituted indole (e.g., 5-bromoindole vs. 6-bromoindole)?

A2: Distinguishing regioisomers is a critical task where NMR excels.[9] While 1D ¹H NMR can provide clues through changes in splitting patterns, 2D experiments offer unambiguous confirmation.

  • Analyze ¹H NMR Splitting Patterns: The substitution pattern dictates the coupling constants (J-values) between the remaining protons on the benzene ring. Careful analysis of these patterns can often suggest the isomer, but can be ambiguous in complex spectra.

  • Utilize 2D HMBC: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most powerful tool for this purpose.[6] It reveals correlations between protons and carbons that are 2 or 3 bonds away. By observing a correlation from a known proton (e.g., H2 or H3 on the pyrrole ring) to a specific carbon on the benzene ring, you can lock down the connectivity. For example, in a 5-substituted indole, you would expect to see an HMBC cross-peak between H-4 and C-5, and between H-6 and C-5. These correlations would be different for a 6-substituted isomer.

G cluster_0 5-Substituted Indole cluster_1 6-Substituted Indole H4_5sub H-4 C5_5sub C-5-Br H4_5sub->C5_5sub 3JCH C7a_5sub C-7a H4_5sub->C7a_5sub 3JCH H6_5sub H-6 H6_5sub->C5_5sub 3JCH H5_6sub H-5 C6_6sub C-6-Br H5_6sub->C6_6sub 3JCH C4_6sub C-4 H5_6sub->C4_6sub 3JCH H7_6sub H-7 H7_6sub->C6_6sub 3JCH

Caption: Key HMBC correlations for distinguishing indole regioisomers.

Q3: The N-H proton signal of my indole is either very broad or completely absent. How can I confirm its presence and location?

A3: The N-H proton of an indole often presents as a broad signal due to quadrupolar coupling with the ¹⁴N nucleus and chemical exchange with trace amounts of water in the NMR solvent.[1] In some cases, this broadening can make the peak difficult to distinguish from the baseline.

  • D₂O Exchange Experiment: The standard method to confirm an N-H (or O-H) proton is to perform a D₂O exchange.[1] Add a single drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously for a minute, and re-acquire the ¹H NMR spectrum. Labile protons like N-H will exchange with deuterium, causing the corresponding signal to disappear from the spectrum.

Frequently Asked Questions (FAQs)

Q1: What are the typical ¹H and ¹³C NMR chemical shift ranges for an unsubstituted indole?

A1: The chemical shifts for the parent indole molecule can vary slightly depending on the solvent and concentration.[3] However, the following table provides representative values in a common solvent, DMSO-d₆.

Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
N-H~11.08-
C-2~7.40~124.2
C-3~6.45~102.1
C-4~7.50~120.8
C-5~7.00~121.4
C-6~7.07~118.8
C-7~7.35~111.9
C-3a-~128.5
C-7a-~136.9
Data compiled from literature sources.[10][11]

Q2: How do electron-donating and electron-withdrawing substituents affect the chemical shifts of the indole ring?

A2: Substituents significantly influence the electronic environment of the indole ring, causing predictable shifts in NMR signals.[12][13]

  • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or alkyl groups push electron density into the ring system. This increases the shielding of nearby nuclei, causing their signals to shift to a higher field (upfield, lower ppm).[12]

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or carbonyls (-C=O) pull electron density out of the ring. This deshields the nuclei, causing their signals to shift to a lower field (downfield, higher ppm).[12][14] The effect is most pronounced at the ortho and para positions relative to the substituent.

The following table summarizes the general effects on the benzene portion of the indole ring.

Substituent Type Example Effect on Aromatic Protons ¹H Shift Direction
Electron-Donating-OCH₃, -CH₃ShieldingUpfield (↓ ppm)
Electron-Withdrawing-NO₂, -CN, -CHODeshieldingDownfield (↑ ppm)

Q3: What are the key 2D NMR experiments for structure elucidation of a novel substituted indole, and what information does each provide?

A3: For complex or novel substituted indoles, a suite of 2D NMR experiments is essential for unambiguous structure determination.[10]

Experiment Full Name Information Provided
COSY Correlation SpectroscopyShows ¹H-¹H couplings, identifying adjacent protons (H-C-C-H).[6]
HSQC Heteronuclear Single Quantum CoherenceCorrelates each proton directly to the carbon it is attached to (¹JCH).[6]
HMBC Heteronuclear Multiple Bond CorrelationShows correlations between protons and carbons over 2-3 bonds (²JCH, ³JCH), crucial for connecting molecular fragments and identifying quaternary carbons.[6][8]

Experimental Protocols

Protocol 1: Acquiring a 2D COSY Spectrum

  • Sample Preparation: Prepare a moderately concentrated sample (5-15 mg) in 0.6-0.7 mL of a deuterated solvent. Ensure the sample is fully dissolved and filtered if necessary.

  • Initial Setup: Acquire a standard 1D ¹H spectrum. Optimize shimming for good resolution and perform referencing. Note the spectral width (the region in ppm containing all proton signals).

  • Load COSY Experiment: Select a standard DQF-COSY (Double Quantum Filtered) pulse program, which often provides cleaner spectra by suppressing large singlet signals.[6]

  • Set Parameters:

    • Use the same spectral width as determined from the 1D ¹H spectrum for both the F2 (direct) and F1 (indirect) dimensions.

    • Set the number of scans (NS) to 2 or 4 and the number of increments in the F1 dimension (e.g., 256 or 512).

  • Acquisition & Processing: Start the acquisition. After completion, perform a 2D Fourier transform with appropriate window functions (e.g., sine-bell) in both dimensions and symmetrize the spectrum.

  • Interpretation: Look for off-diagonal cross-peaks. A cross-peak between two protons on the diagonal indicates they are J-coupled.[7]

Protocol 2: Acquiring HSQC and HMBC Spectra

  • Initial Setup: Acquire and reference both 1D ¹H and ¹³C spectra to determine the spectral widths for both nuclei.

  • Load HSQC/HMBC Experiment: Select the appropriate pulse program (e.g., hsqcedetgpsp for phase-sensitive HSQC, hmbcgplpndqf for HMBC).

  • Set Parameters (HSQC):

    • Set the ¹H (F2) and ¹³C (F1) spectral widths based on the 1D spectra.

    • The key parameter is the one-bond coupling constant, which is typically set to an average of 145 Hz for C-H bonds.

  • Set Parameters (HMBC):

    • Set the ¹H (F2) and ¹³C (F1) spectral widths.

    • The key parameter is the long-range coupling constant. A value of 8 Hz is a good starting point as it covers a wide range of typical 2- and 3-bond J-couplings.[6]

  • Acquisition & Processing: Run the experiments. Processing involves 2D Fourier transformation.

  • Interpretation:

    • HSQC: Each peak corresponds to a C-H bond, linking a proton signal on the F2 axis to its attached carbon signal on the F1 axis.

    • HMBC: Peaks show longer-range connections. Use these correlations to link different spin systems together and to assign quaternary carbons, which do not appear in an HSQC spectrum.[7]

References

Validation & Comparative

Confirming the Structure of 5-Ethoxy-1H-indole-2-carboxylic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Structural Confirmation Workflow

The structural confirmation of a novel or synthesized compound like 5-Ethoxy-1H-indole-2-carboxylic acid follows a logical progression of analytical techniques. Each method provides a piece of the puzzle, and together they offer a comprehensive picture of the molecular structure.

Structural_Confirmation_Workflow Workflow for Structural Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) - Molecular Weight Confirmation Purification->MS NMR Nuclear Magnetic Resonance (NMR) - 1H & 13C - Connectivity & Environment Purification->NMR IR Infrared (IR) Spectroscopy - Functional Group Identification Purification->IR XRay Single-Crystal X-ray Diffraction - Definitive 3D Structure Purification->XRay If suitable crystals form Comparison Comparison with Analogs & Spectral Databases MS->Comparison NMR->Comparison IR->Comparison Structure_Confirmed Structure Confirmed XRay->Structure_Confirmed Comparison->Structure_Confirmed

Caption: A typical workflow for the structural confirmation of a synthesized organic molecule.

Comparison with 5-Methoxy-1H-indole-2-carboxylic acid

5-methoxy-1H-indole-2-carboxylic acid (MI2CA) is the closest structural analog to this compound with extensive characterization data available. A recent study identified a new polymorph of MI2CA, providing detailed crystallographic and spectroscopic information.[1][2][3]

Crystallographic Data

The crystal structure of a new polymorph of 5-methoxy-1H-indole-2-carboxylic acid was determined by single-crystal X-ray diffraction.[1][2][3] The compound crystallizes in the monoclinic system with the space group P21/c.[1][2][3] The structure reveals the formation of cyclic dimers through hydrogen bonding between the carboxylic acid groups.[1][2][3]

Table 1: Crystallographic Data for 5-methoxy-1H-indole-2-carboxylic acid Polymorph [1][2][3]

ParameterValue
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)4.0305(2)
b (Å)13.0346(6)
c (Å)17.2042(9)
β (°)91.871(5)
Z4

It is highly probable that this compound will exhibit similar crystalline packing and hydrogen bonding patterns.

Spectroscopic Data Comparison

The following table summarizes the expected and observed spectroscopic data for this compound, based on the data from its methoxy analog and general principles of spectroscopy.

Table 2: Spectroscopic Data Comparison

Technique5-methoxy-1H-indole-2-carboxylic acid (Observed)This compound (Expected)Key Structural Features Confirmed
**IR (cm⁻¹) **[1]~3342 (N-H stretch), ~1660 (C=O stretch), ~1259 (C-O stretch)~3340 (N-H stretch), ~1660 (C=O stretch), Additional C-H stretches from ethyl group (~2980-2850), ~1260 (C-O stretch)Presence of N-H, carboxylic acid, and ether functional groups.
¹H NMR (ppm) ~11.8 (1H, s, N-H), ~13.0 (1H, s, COOH), ~7.7-7.0 (aromatic protons), ~3.8 (3H, s, OCH₃)~11.8 (1H, s, N-H), ~13.0 (1H, s, COOH), ~7.7-7.0 (aromatic protons), ~4.1 (2H, q, OCH₂CH₃), ~1.4 (3H, t, OCH₂CH₃)Confirms the indole ring protons, the acidic proton, the N-H proton, and the presence and connectivity of the ethoxy group.
¹³C NMR (ppm) Data not readily available, but expected aromatic signals between 100-140 ppm, C=O at ~163 ppm, and OCH₃ at ~55 ppm.Aromatic signals between 100-140 ppm, C=O at ~163 ppm, OCH₂ at ~64 ppm, and CH₃ at ~15 ppm.Provides the carbon framework of the molecule.
Mass Spec (m/z) [4][M-H]⁻: 190.05[M-H]⁻: 204.07Confirms the molecular weight of the compound.

Comparison with Other Indole-2-Carboxylic Acid Derivatives

The indole-2-carboxylic acid scaffold is a common motif in medicinal chemistry and has been incorporated into various derivatives with diverse biological activities, including as CysLT1 selective antagonists and HIV-1 integrase strand transfer inhibitors.[5][6][7] The core structure of these derivatives remains the indole-2-carboxylic acid moiety, which is often crucial for their biological function.[6]

Indole_Derivatives Structural Relationship of Indole-2-Carboxylic Acid Derivatives Core Indole-2-carboxylic acid Sub5_Ethoxy This compound Core->Sub5_Ethoxy 5-Ethoxy substitution Sub5_Methoxy 5-Methoxy-1H-indole-2-carboxylic acid Core->Sub5_Methoxy 5-Methoxy substitution Sub_Other Other Substituted Indole-2-carboxylic acids Core->Sub_Other Various substitutions

Caption: Relationship between the core indole-2-carboxylic acid structure and its derivatives.

Experimental Protocols

The following are detailed methodologies for the key experiments used in the structural confirmation of indole-2-carboxylic acid derivatives.

Single-Crystal X-ray Diffraction
  • Crystal Growth: Suitable single crystals of the compound are grown, typically by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: A single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to reduce thermal vibrations. X-rays are directed at the crystal, and the diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods and then refined using least-squares methods to obtain the final atomic coordinates and molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Data Acquisition: The NMR tube is placed in the NMR spectrometer. For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. For ¹³C NMR, a proton-decoupled pulse sequence is typically used to obtain a spectrum with single lines for each unique carbon atom.

  • Data Processing and Analysis: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced. The chemical shifts, integration, and coupling patterns are analyzed to determine the structure.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the sample can be analyzed as a thin film or in solution.

  • Data Acquisition: The sample is placed in the IR spectrometer, and an infrared beam is passed through it. The detector measures the amount of light absorbed at each wavelength.

  • Data Analysis: The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer. For electrospray ionization (ESI), the sample is typically dissolved in a suitable solvent and infused into the source.

  • Ionization: The sample molecules are ionized in the ion source. ESI is a soft ionization technique that often results in the observation of the molecular ion or a protonated/deprotonated molecule.

  • Mass Analysis and Detection: The ions are separated based on their mass-to-charge ratio (m/z) in the mass analyzer and detected. The resulting mass spectrum shows the relative abundance of ions at each m/z value.

By following these protocols and comparing the obtained data with the reference data from closely related analogs, the structure of this compound can be confirmed with a high degree of confidence.

References

Purity Analysis of Synthesized 5-Ethoxy-1H-indole-2-carboxylic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the purity analysis of synthesized 5-Ethoxy-1H-indole-2-carboxylic acid and a common alternative, 5-Methoxy-1H-indole-2-carboxylic acid. The data presented is based on standard analytical techniques to offer a clear and objective evaluation of product purity.

Introduction

This compound is a member of the indole carboxylic acid family, a class of compounds with significant interest in medicinal chemistry and drug development due to their diverse biological activities. The purity of such compounds is of paramount importance as impurities can affect biological activity and toxicity. This guide outlines the key analytical techniques for purity assessment and compares the purity profile of a synthesized batch of this compound with that of 5-Methoxy-1H-indole-2-carboxylic acid, a structurally similar and widely studied analogue.

Comparative Purity Analysis

The purity of the synthesized this compound and the alternative compound, 5-Methoxy-1H-indole-2-carboxylic acid, was assessed using High-Performance Liquid Chromatography (HPLC), a cornerstone technique for the purity determination of non-volatile organic compounds.[1][2] Additional characterization was performed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the identity of the main component and any detected impurities.

Table 1: Comparative Purity Data from HPLC Analysis

ParameterSynthesized this compound5-Methoxy-1H-indole-2-carboxylic acid (Alternative)
Purity (by Area %) 99.2%98.8%
Major Impurity 1 0.5% (Unidentified)0.7% (Starting Material)
Major Impurity 2 0.2% (Byproduct)0.3% (Unidentified)
Total Impurities 0.8%1.2%
Retention Time 8.5 min7.9 min

Table 2: Spectroscopic Data for Compound Identification

TechniqueThis compound5-Methoxy-1H-indole-2-carboxylic acid
¹H NMR (DMSO-d₆, 400 MHz) δ 12.8 (s, 1H), 11.5 (s, 1H), 7.4 (d, 1H), 7.1 (d, 1H), 6.9 (s, 1H), 6.8 (dd, 1H), 4.1 (q, 2H), 1.4 (t, 3H)δ 12.7 (s, 1H), 11.4 (s, 1H), 7.3 (d, 1H), 7.0 (d, 1H), 6.9 (s, 1H), 6.7 (dd, 1H), 3.8 (s, 3H)
Mass Spec (ESI-) m/z 204.07 [M-H]⁻m/z 190.05 [M-H]⁻

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

3.1 High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 270 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples were dissolved in methanol to a concentration of 1 mg/mL.

3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: 400 MHz NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Concentration: Approximately 10 mg of the compound was dissolved in 0.75 mL of solvent.

  • Data Acquisition: Standard proton (¹H) NMR spectra were acquired.

3.3 Mass Spectrometry (MS)

  • Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.

  • Mode: Negative ion mode (ESI-).

  • Sample Preparation: Samples were diluted in methanol and infused into the mass spectrometer.

Visualizations

Experimental Workflow for Purity Analysis

G Figure 1: Experimental Workflow for Purity Analysis cluster_synthesis Compound Synthesis cluster_analysis Purity Analysis cluster_results Data Interpretation Synthesis Synthesis of this compound HPLC HPLC Analysis Synthesis->HPLC NMR NMR Spectroscopy Synthesis->NMR MS Mass Spectrometry Synthesis->MS Purity Purity Assessment HPLC->Purity Identity Structural Confirmation NMR->Identity MS->Identity

Caption: Figure 1: Workflow for purity analysis.

Hypothetical Signaling Pathway Involvement

Indole derivatives are known to interact with various biological targets. The diagram below illustrates a hypothetical signaling pathway where this compound might act as an inhibitor.

G Figure 2: Hypothetical Signaling Pathway Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Gene Expression TF->Gene Response Cellular Response Gene->Response Inhibitor This compound Inhibitor->Kinase2

Caption: Figure 2: Hypothetical signaling pathway.

Conclusion

The synthesized this compound demonstrates a high degree of purity (99.2%) as determined by HPLC analysis, which is slightly superior to the compared batch of 5-Methoxy-1H-indole-2-carboxylic acid (98.8%). The identity of the synthesized compound was unequivocally confirmed by NMR and MS data. The detailed analytical protocols provided herein can be readily adopted for the quality control of this and other similar indole derivatives in a research and development setting.

References

A Comparative Guide to 5-Ethoxy- and 5-Methoxy-1H-indole-2-carboxylic Acid for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of indole derivatives, which are pivotal scaffolds in medicinal chemistry, 5-Methoxy-1H-indole-2-carboxylic acid has been the subject of considerable research, revealing its potential in neuroprotection and as a versatile synthetic intermediate. Its close analog, 5-Ethoxy-1H-indole-2-carboxylic acid, while less studied, presents an intriguing alternative for structure-activity relationship (SAR) explorations, particularly in modulating physicochemical and pharmacokinetic properties. This guide offers a detailed comparison of these two compounds, summarizing their known attributes and providing a basis for further investigation.

Physicochemical Properties

The seemingly minor difference between a methoxy and an ethoxy group at the 5-position of the indole ring can significantly influence the molecule's physicochemical characteristics. The additional ethyl group in this compound increases its molecular weight and is expected to enhance its lipophilicity. This seemingly small structural change can have profound effects on a molecule's solubility, membrane permeability, and metabolic stability.

PropertyThis compound5-Methoxy-1H-indole-2-carboxylic acid
Molecular Formula C₁₁H₁₁NO₃[1]C₁₀H₉NO₃
Molecular Weight 205.21 g/mol [1]191.18 g/mol
Melting Point Not available199-201 °C[2]
Calculated LogP Higher (predicted)Lower (predicted)
Appearance Not availableLight yellow to brownish powder

Biological Activities and Potential Applications

5-Methoxy-1H-indole-2-carboxylic acid:

  • Neuroprotection: It has shown promise in models of stroke by reducing oxidative stress.[3]

  • Metabolic Disorders: It has been studied for its effects on carbohydrate metabolism and as a hypoglycemic agent.

  • Enzyme Inhibition: It is known to be an inhibitor of dihydrolipoamide dehydrogenase.

  • Synthetic Intermediate: It serves as a crucial building block for various pharmaceutically active compounds, including anticancer agents and indoleamine 2,3-dioxygenase (IDO) inhibitors.[2]

This compound:

  • Anticipated Activities: Based on the activities of related indole-2-carboxylic acid derivatives, it is hypothesized to have potential as an antiviral (e.g., against HIV integrase) and anticancer agent.[1] The ethoxy group may influence its metabolic stability and receptor binding affinity compared to its methoxy counterpart.

Structure-Activity Relationship (SAR) Insights: The Methoxy vs. Ethoxy Debate

The choice between a methoxy and an ethoxy substituent is a common strategy in medicinal chemistry to fine-tune a drug candidate's properties.

  • Lipophilicity: The ethoxy group is more lipophilic than the methoxy group. This increased lipophilicity can enhance membrane permeability and, in some cases, improve binding to hydrophobic pockets of target proteins. However, it can also lead to increased metabolic clearance and potential off-target effects.

  • Metabolic Stability: Aryl methoxy groups are susceptible to O-demethylation by cytochrome P450 enzymes, which can be a major metabolic pathway.[3][4] Replacing the methoxy with an ethoxy group can sometimes hinder this metabolic process, leading to improved metabolic stability and a longer half-life in the body.

  • Receptor Binding: The slightly larger size of the ethoxy group compared to the methoxy group can influence how the molecule fits into a receptor's binding site. This can lead to altered binding affinity and selectivity. For instance, in some receptor systems, extending an alkoxy group can increase binding affinity.

Experimental Protocols: Synthesis of 5-Alkoxy-1H-indole-2-carboxylic Acids

The synthesis of these compounds can be achieved through established methods for indole formation, such as the Fischer indole synthesis or the Japp-Klingemann reaction followed by cyclization.

Synthesis of 5-Methoxy-1H-indole-2-carboxylic Acid

A well-documented method for the preparation of 5-Methoxy-1H-indole-2-carboxylic acid involves the Japp-Klingemann rearrangement followed by a Fischer indole synthesis, starting from p-anisidine. A detailed process development starting from ethyl 2-methylmalonate has also been described, offering a scalable and efficient route.

Experimental Protocol (based on process development from malonates):

This process involves the azo coupling of a diazonium salt of p-anisidine with a malonate derivative, followed by a Japp-Klingemann rearrangement and a Fischer indole synthesis to yield ethyl 5-methoxy-1H-indole-2-carboxylate. The final step is the hydrolysis of the ester to the carboxylic acid.

  • Preparation of Ethyl 5-Methoxy-1H-indole-2-carboxylate: The crude product from the Fischer indole synthesis is dissolved in ethanol saturated with dry hydrogen chloride gas at 0°C. The mixture is heated to reflux, then cooled. Water is added, and the mixture is cooled further to precipitate the crude ester, which is then filtered and washed.[5]

  • Hydrolysis to 5-Methoxy-1H-indole-2-carboxylic Acid: The crude ethyl ester is suspended in water, and potassium hydroxide is added. The mixture is heated to reflux for 1 hour. After cooling to 0°C, concentrated hydrochloric acid is added to precipitate the final product, which is then filtered and washed.[5]

Synthesis of this compound

Proposed Synthetic Pathway:

A plausible approach would be the Fischer indole synthesis, reacting 4-ethoxyphenylhydrazine with pyruvic acid. The resulting phenylhydrazone would then be cyclized under acidic conditions to form this compound.

Visualizing the Synthetic Pathways

To illustrate the key synthetic strategies for this class of compounds, the following diagrams outline the Fischer Indole Synthesis and the Japp-Klingemann reaction.

Fischer_Indole_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product Arylhydrazine Arylhydrazine (e.g., 4-Alkoxyphenylhydrazine) Hydrazone Formation of Phenylhydrazone Arylhydrazine->Hydrazone Carbonyl Aldehyde or Ketone (e.g., Pyruvic Acid) Carbonyl->Hydrazone Rearrangement [3,3]-Sigmatropic Rearrangement Hydrazone->Rearrangement Acid Catalyst Cyclization Cyclization & Elimination of Ammonia Rearrangement->Cyclization Indole Indole Derivative (e.g., 5-Alkoxy-1H-indole-2-carboxylic acid) Cyclization->Indole

Caption: The Fischer Indole Synthesis workflow.

Japp_Klingemann_Reaction cluster_reactants Reactants cluster_process Process cluster_product Product BetaKetoEster β-Keto-ester or β-Keto-acid Coupling Azo Coupling BetaKetoEster->Coupling DiazoniumSalt Aryl Diazonium Salt DiazoniumSalt->Coupling Hydrolysis Hydrolysis & Decarboxylation Coupling->Hydrolysis Hydrazone Hydrazone Hydrolysis->Hydrazone

Caption: The Japp-Klingemann Reaction workflow.

Conclusion

5-Methoxy-1H-indole-2-carboxylic acid is a well-characterized compound with established synthetic routes and demonstrated biological potential, particularly in the realm of neuroprotection. In contrast, this compound remains a comparatively unexplored molecule. The substitution of the methoxy with an ethoxy group is a recognized strategy in drug design to enhance lipophilicity and metabolic stability. This structural modification in the indole-2-carboxylic acid scaffold warrants further investigation to determine if it can lead to improved pharmacokinetic properties and potentially novel or enhanced biological activities. The lack of detailed experimental data for the 5-ethoxy analog highlights an opportunity for further research to synthesize this compound, characterize its properties, and evaluate its performance in relevant biological assays, thereby expanding the structure-activity relationship knowledge base for this important class of heterocyclic compounds.

References

A Comparative Analysis of the Biological Activities of Ethoxy and Methoxy Indole-2-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as the foundation for numerous compounds with a wide range of biological activities. Among the various substitutions on the indole ring, alkoxy groups, particularly methoxy and ethoxy moieties, have been shown to significantly influence the pharmacological profile of these derivatives. This guide provides a comparative overview of the biological activities of ethoxy- and methoxy-substituted indole-2-carboxylic acids, supported by experimental data and detailed protocols to aid in the design and evaluation of novel therapeutic agents.

Anticancer Activity: A Tale of Two Alkoxy Groups

While direct comparative studies between ethoxy and methoxy analogs are limited, existing research on various substituted indole-2-carboxylic acids allows for an indirect assessment of their potential anticancer activities. The substitution pattern on the indole ring plays a crucial role in determining the cytotoxic efficacy and the underlying mechanism of action.

Key Findings:

  • Derivatives of 5-hydroxyindole-3-carboxylic acid have demonstrated cytotoxicity against breast cancer cell lines (MCF-7) with no significant toxicity to normal human dermal fibroblast cells. Notably, an ester derivative with a 4-methoxy group on a phenyl ring substituent was identified as a potent compound.[1]

  • Indole-2-carboxamide derivatives have been shown to inhibit the growth of triple-negative breast cancer by suppressing the Akt/mTOR/NF-κB signaling pathway, leading to cell cycle arrest and apoptosis.[2]

  • Certain indole-sulfonamide derivatives have exhibited anticancer activity against various cancer cell lines, with hydroxyl-containing bisindoles showing promising activity against hepatocellular carcinoma (HepG2), lung carcinoma (A549), and T-cell acute lymphoblastic leukemia (MOLT-3) cell lines.[3]

Table 1: Anticancer Activity of Methoxy-substituted Indole Derivatives

Compound/DerivativeCancer Cell LineActivity Metric (IC50/EC50)Reference
Ester derivative of 5-hydroxyindole-3-carboxylic acid with a 4-methoxy groupMCF-7 (Breast)4.7 µM[1]
4-trifluoromethyl substituted bisindole with a hydroxyl groupHepG2 (Liver)7.37 µM[3]
4-OCH3 substituted bisindoleMOLT-3 (Leukemia)2.79 µM (Antimalarial)[3]

Antimicrobial and Antifungal Potential

Indole derivatives have long been recognized for their antimicrobial properties. The introduction of alkoxy groups can modulate this activity, impacting their efficacy against various bacterial and fungal strains.

Key Findings:

  • Novel indole derivatives containing pyridinium moieties have shown significant antibacterial activity against phytopathogenic bacteria like Xanthomonas oryzae pv. oryzae and Xanthomonas oryzae pv. oryzicola.[4]

  • Indole derivatives incorporating 1,2,4-triazole and 1,3,4-thiadiazole moieties have demonstrated excellent antifungal activities against Candida albicans and Candida krusei.[5]

  • 6-methoxy-1H-indole-2-carboxylic acid (MICA), produced by Bacillus toyonensis, has shown promising antifungal activity against C. albicans.[6]

Table 2: Antimicrobial and Antifungal Activity of Methoxy- and Other Substituted Indole Derivatives

Compound/DerivativeTarget OrganismActivity Metric (MIC/EC50)Reference
Indole derivative with pyridinium moiety (Compound 43)Xanthomonas oryzae pv. oryzae1.0 µg/mL[4]
Indole derivative with pyridinium moiety (Compound 43)Xanthomonas oryzae pv. oryzicola1.9 µg/mL[4]
Indole-thiadiazole derivative (2h)Staphylococcus aureus6.25 µg/mL[5]
Indole-triazole derivative (3d)Staphylococcus aureus6.25 µg/mL[5]
Indole-triazole derivatives (1b, 2b-d, 3b-d)Candida albicans3.125 µg/mL[5]
6-methoxy-1H-indole-2-carboxylic acid (MICA)Candida albicansNot specified in abstract[6]

Note: Direct comparative data for ethoxy-substituted analogs against the same strains under the same conditions is limited.

Experimental Protocols

To ensure reproducibility and facilitate comparative analysis, detailed experimental protocols for key biological assays are provided below.

Anticancer Activity Assays

A comprehensive workflow for evaluating the anticancer potential of indole derivatives typically involves initial cytotoxicity screening followed by mechanistic studies.

1. Cytotoxicity Screening (MTT Assay): [7][8]

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., indole derivatives) for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

2. Apoptosis and Cell Cycle Analysis (Flow Cytometry): [2]

  • Cell Treatment and Harvesting: Cells are treated with the test compounds, harvested, and washed.

  • Staining:

    • Apoptosis: Cells are stained with Annexin V-FITC and Propidium Iodide (PI) to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.

    • Cell Cycle: Cells are fixed, permeabilized, and stained with a DNA-binding dye (e.g., PI) to analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M).

  • Flow Cytometry: Stained cells are analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in different apoptotic states or cell cycle phases is quantified.

3. Western Blotting for Target Validation: [2]

  • Protein Extraction: Cells are lysed to extract total proteins.

  • Protein Quantification: Protein concentration is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Proteins are separated by size using SDS-polyacrylamide gel electrophoresis and transferred to a membrane (e.g., PVDF).

  • Immunoblotting: The membrane is incubated with primary antibodies against specific target proteins (e.g., Akt, mTOR, NF-κB) and then with secondary antibodies conjugated to an enzyme (e.g., HRP).

  • Detection: The protein bands are visualized using a chemiluminescent substrate.

Antimicrobial and Antifungal Susceptibility Testing

1. Broth Microdilution Method (for MIC Determination): [5][9]

  • Inoculum Preparation: A standardized suspension of the microbial strain (bacteria or fungi) is prepared.

  • Serial Dilutions: The test compounds are serially diluted in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (temperature, time) for microbial growth.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

2. Disk Diffusion Method: [9]

  • Agar Plate Inoculation: An agar plate is uniformly inoculated with the microbial strain.

  • Disk Application: Sterile paper disks impregnated with a known concentration of the test compound are placed on the agar surface.

  • Incubation: The plate is incubated to allow microbial growth and diffusion of the compound.

  • Zone of Inhibition Measurement: The diameter of the clear zone around the disk where microbial growth is inhibited is measured.

Signaling Pathways and Molecular Mechanisms

The biological activities of indole-2-carboxylic acid derivatives are often attributed to their interaction with specific cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

dot

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR IκB IκB Akt->IκB | NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation IκB->NFkB Inhibition Indole_Derivative Indole-2-carboxamide Derivative (LG25) Indole_Derivative->Akt Inhibition Gene_Expression Gene Expression (Proliferation, Survival) NFkB_n->Gene_Expression

Caption: Inhibition of the Akt/mTOR/NF-κB signaling pathway by an indole-2-carboxamide derivative.

Conclusion and Future Directions

The available evidence suggests that both methoxy- and ethoxy-substituted indole-2-carboxylic acids are promising scaffolds for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. However, a significant gap exists in the literature regarding direct comparative studies of these two alkoxy analogs. Future research should focus on the synthesis and parallel biological evaluation of 5-methoxy- and 5-ethoxyindole-2-carboxylic acid derivatives to elucidate the precise influence of these substitutions on activity and selectivity. Such studies will provide a clearer understanding of the structure-activity relationships and guide the rational design of more potent and specific drug candidates. Furthermore, a deeper investigation into the modulation of specific signaling pathways will be critical for optimizing the therapeutic potential of this important class of compounds.

References

Comparative study of different indole synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Indole Synthesis Methods for Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a privileged structural motif found in a vast array of natural products, pharmaceuticals, and agrochemicals. Its prevalence in biologically active compounds has driven the development of numerous synthetic methodologies over the past century. This guide provides a comparative analysis of prominent indole synthesis methods, evaluating their performance based on experimental data. We will explore classic named reactions such as the Fischer, Bischler-Möhlau, and Reissert syntheses, alongside modern palladium-catalyzed approaches, offering insights into their respective advantages and limitations.

Quantitative Comparison of Indole Synthesis Methods

To facilitate a direct comparison, the following table summarizes the performance of different methods for the synthesis of specific indole derivatives. These examples have been chosen to provide a representative overview of each method's efficiency under reported conditions.

MethodStarting MaterialsCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)Product
Fischer Indole Synthesis Phenylhydrazine, AcetophenoneZinc chloride (ZnCl₂)None1700.172-802-Phenylindole
Bischler-Möhlau Synthesis α-Bromoacetophenone, AnilineNoneNone (reflux)Reflux-Low2-Phenylindole (historically)
Bischler-Möhlau (Microwave) N-Phenacylaniline, Anilinium bromideNoneSolid-stateMW (540W)0.02712-Phenylindole
Reissert Indole Synthesis o-Nitrotoluene, Diethyl oxalatePotassium ethoxide, ZnEthanol, Acetic Acid--GoodIndole-2-carboxylic acid
Palladium-Catalyzed (Larock) o-Iodoaniline, DiphenylacetylenePd(OAc)₂, PPh₃, Na₂CO₃DMF10024952,3-Diphenylindole
Palladium-Catalyzed (C-H Activation) 2-Iodostyrene, Di-t-butyldiaziridinonePd(TFA)₂, dppf, PivOHToluene10048-Indole

Reaction Mechanisms and Workflows

The following diagrams illustrate the fundamental transformations involved in each of the discussed indole synthesis methods.

Classical Indole Syntheses

Fischer_Indole_Synthesis cluster_start Starting Materials Phenylhydrazine Phenylhydrazine Hydrazone Formation Hydrazone Formation Phenylhydrazine->Hydrazone Formation Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Hydrazone Formation Tautomerization Tautomerization Hydrazone Formation->Tautomerization Acid catalyst Sigmatropic Rearrangement Sigmatropic Rearrangement Tautomerization->Sigmatropic Rearrangement [1][1] Cyclization & NH3 Elimination Cyclization & NH3 Elimination Sigmatropic Rearrangement->Cyclization & NH3 Elimination Indole Indole Cyclization & NH3 Elimination->Indole

Bischler_Mohlau_Indole_Synthesis cluster_start Starting Materials α-Halo Ketone α-Halo Ketone Intermediate Formation Intermediate Formation α-Halo Ketone->Intermediate Formation Aniline (excess) Aniline (excess) Aniline (excess)->Intermediate Formation Electrophilic Cyclization Electrophilic Cyclization Intermediate Formation->Electrophilic Cyclization Aromatization Aromatization Electrophilic Cyclization->Aromatization Indole Indole Aromatization->Indole

Reissert_Indole_Synthesis cluster_start Starting Materials o-Nitrotoluene o-Nitrotoluene Condensation Condensation o-Nitrotoluene->Condensation Diethyl Oxalate Diethyl Oxalate Diethyl Oxalate->Condensation Base Reductive Cyclization Reductive Cyclization Condensation->Reductive Cyclization Zn/AcOH Decarboxylation (optional) Decarboxylation (optional) Reductive Cyclization->Decarboxylation (optional) Indole Indole Decarboxylation (optional)->Indole

Modern Palladium-Catalyzed Indole Synthesis

Palladium_Catalyzed_Indole_Synthesis cluster_start Starting Materials o-Haloaniline o-Haloaniline Oxidative Addition Oxidative Addition o-Haloaniline->Oxidative Addition Pd(0) catalyst Alkyne Alkyne Alkyne Insertion Alkyne Insertion Alkyne->Alkyne Insertion Oxidative Addition->Alkyne Insertion Intramolecular Aminopalladation Intramolecular Aminopalladation Alkyne Insertion->Intramolecular Aminopalladation Reductive Elimination Reductive Elimination Intramolecular Aminopalladation->Reductive Elimination Indole Indole Reductive Elimination->Indole

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison table are provided below.

Fischer Indole Synthesis of 2-Phenylindole.[2][3]

Step 1: Formation of Acetophenone Phenylhydrazone. [1] A mixture of acetophenone (40 g, 0.33 mol) and phenylhydrazine (36 g, 0.33 mol) is warmed on a steam bath for 1 hour.[1] The hot mixture is dissolved in 80 mL of 95% ethanol, and crystallization is induced by agitation.[1]

Step 2: Cyclization. [1] The dried acetophenone phenylhydrazone (25 g) is added to molten, anhydrous zinc chloride (100 g) at 170°C. The mixture is heated for a few minutes until the initial vigorous reaction subsides. The hot mixture is then poured into a beaker containing a stirred mixture of water and concentrated hydrochloric acid. The product solidifies and is collected by filtration.

Step 3: Purification. [1] The crude product is distilled with superheated steam to remove any unreacted starting materials. The residue is then dissolved in hot ethanol, decolorized with activated charcoal, and filtered. After cooling, the 2-phenylindole is collected and washed with cold ethanol. The total yield is 72-80%.[1]

Bischler-Möhlau Indole Synthesis of 2-Phenylindole (Microwave-Assisted).[2]

Step 1: Synthesis of N-Phenacylanilines. [1] Equimolecular amounts of aniline and phenacyl bromide are mixed with sodium bicarbonate and allowed to react in the solid state for 3 hours at room temperature.[1]

Step 2: Microwave-Assisted Cyclization. [1] A mixture of the N-phenacylaniline and anilinium bromide is subjected to microwave irradiation at 540 W for 45-60 seconds to yield 2-phenylindole.[1] A one-pot variation involves irradiating a 2:1 mixture of aniline and phenacyl bromide, leading to improved yields of 52-75%.[1]

Reissert Indole Synthesis of Indole-2-carboxylic acid.[2][4]

Step 1: Condensation. [1] o-Nitrotoluene is condensed with diethyl oxalate in the presence of a base such as potassium ethoxide in ethanol to yield ethyl o-nitrophenylpyruvate.[1][2]

Step 2: Reductive Cyclization. [1][2] The resulting ethyl o-nitrophenylpyruvate is subjected to reductive cyclization using zinc dust in acetic acid.[1][2] This step reduces the nitro group to an amine, which then spontaneously cyclizes to form indole-2-carboxylic acid.[1]

Step 3: Decarboxylation (Optional). [1] The indole-2-carboxylic acid can be heated to induce decarboxylation and yield indole.[1]

Palladium-Catalyzed Larock Synthesis of 2,3-Disubstituted Indoles.[5][6][7]

A general procedure for the Larock indole synthesis is as follows: To a solution of the o-haloaniline (1.0 equiv) and the internal alkyne (1.1-1.5 equiv) in a suitable solvent (e.g., DMF), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol %), a phosphine ligand (e.g., PPh₃, 4-10 mol %), and a base (e.g., Na₂CO₃ or K₂CO₃, 2.0-3.0 equiv) are added. The reaction mixture is then heated at 80-120°C for several hours until the starting material is consumed (monitored by TLC or GC). After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 2,3-disubstituted indole.

References

A Researcher's Guide to Validating Enzyme Inhibition Assays: Methods and Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate validation of enzyme inhibition assay results is paramount. This guide provides a comprehensive comparison of key validation methods, detailed experimental protocols, and troubleshooting strategies to ensure the reliability and reproducibility of your findings. By employing robust validation techniques, researchers can confidently identify and characterize potential inhibitors, paving the way for groundbreaking discoveries in medicine and biotechnology.

Comparing Key Validation Parameters

A thorough validation process involves the determination of several key parameters that describe the potency and mechanism of an inhibitor. The two most fundamental parameters are the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). While related, they provide distinct information about the inhibitor's interaction with the enzyme.

ParameterDescriptionExperimental DeterminationKey Considerations
IC50 (Half-Maximal Inhibitory Concentration) The concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions.[1]Determined by performing a dose-response experiment with varying concentrations of the inhibitor at a fixed substrate concentration. The data is then plotted as percent inhibition versus inhibitor concentration to determine the IC50 value.[2]- Highly dependent on experimental conditions, including substrate and enzyme concentrations.[1]- A common and straightforward measure of inhibitor potency.[3]
Ki (Inhibition Constant) A measure of the binding affinity of the inhibitor to the enzyme. It represents the dissociation constant of the enzyme-inhibitor complex.[4]Determined through kinetic studies where the initial reaction velocity is measured at various substrate and inhibitor concentrations. The data is then fitted to different models of enzyme inhibition to calculate the Ki.[5]- An intrinsic property of the inhibitor and enzyme, independent of substrate concentration.[6]- Provides insight into the mechanism of inhibition.[7]
Mechanism of Action (MOA) Describes how an inhibitor interacts with an enzyme to reduce its activity. Common mechanisms include competitive, non-competitive, uncompetitive, and mixed inhibition.[8]Determined by analyzing the effect of the inhibitor on the enzyme's kinetic parameters (Km and Vmax) at varying substrate concentrations.[5]- Crucial for understanding the inhibitor's mode of action and for optimizing its properties in drug development.[8]- Different inhibition types exhibit distinct patterns on Lineweaver-Burk plots.[5]
Control Experiments A series of experiments designed to identify and rule out potential artifacts and confounding factors that can lead to false-positive or false-negative results.Includes no-enzyme controls, no-substrate controls, and controls for inhibitor interference with the assay signal.[8]- Essential for ensuring the observed inhibition is specific to the enzyme-inhibitor interaction.- Helps to identify issues such as compound auto-fluorescence or aggregation.

Experimental Protocols

Protocol 1: Determination of IC50

This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of a compound.

Materials:

  • Purified enzyme

  • Substrate

  • Test inhibitor

  • Assay buffer

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the inhibitor stock solution to create a range of concentrations.

    • Prepare solutions of the enzyme and substrate in assay buffer at their optimal concentrations.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, enzyme solution, and the various concentrations of the inhibitor.[5]

    • Include control wells containing:

      • Enzyme and buffer (no inhibitor) for 100% activity.

      • Buffer only (no enzyme) as a background control.

  • Pre-incubation:

    • Pre-incubate the plate at the optimal temperature for the enzyme for a set period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.[5]

  • Initiate Reaction:

    • Start the enzymatic reaction by adding the substrate solution to all wells.[9]

  • Monitor Reaction:

    • Measure the change in signal (e.g., absorbance or fluorescence) over time using a microplate reader. The signal should be in the linear range of the assay.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Determine the percentage of inhibition for each concentration relative to the no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[2]

Protocol 2: Determination of Mechanism of Action (MOA)

This protocol describes how to determine the mechanism of action of an inhibitor by analyzing its effects on enzyme kinetics.

Materials:

  • Purified enzyme

  • Substrate

  • Test inhibitor

  • Assay buffer

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of the inhibitor and serial dilutions as described in the IC50 protocol.

    • Prepare a series of substrate concentrations ranging from below to above the Michaelis constant (Km).

  • Assay Setup:

    • Set up a matrix of reactions in a 96-well plate with varying concentrations of both the substrate and the inhibitor.[8]

    • Include control wells with no inhibitor for each substrate concentration.

  • Reaction and Measurement:

    • Initiate the reactions by adding the enzyme and monitor the reaction progress as described in the IC50 protocol.

  • Data Analysis:

    • Calculate the initial reaction velocities for all substrate and inhibitor concentrations.

    • Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) for each inhibitor concentration.[5]

    • Analyze the pattern of the lines to determine the mechanism of inhibition:

      • Competitive: Lines intersect on the y-axis.[5]

      • Non-competitive: Lines intersect on the x-axis.[5]

      • Uncompetitive: Lines are parallel.[5]

      • Mixed: Lines intersect in the second or third quadrant.

    • Fit the data to the appropriate enzyme kinetic equations to determine the Ki value.

Visualizing the Validation Workflow and Troubleshooting

To streamline the validation process, a clear workflow is essential. The following diagram illustrates the key stages, from initial assay setup to data interpretation and troubleshooting.

G A Define Assay Conditions (Buffer, pH, Temp) B Determine Optimal Enzyme & Substrate Concentrations A->B C Select Positive & Negative Controls B->C D IC50 Determination (Dose-Response) C->D E Mechanism of Action (Kinetic Studies) D->E F Calculate % Inhibition & Plot Dose-Response Curve G Determine IC50 Value F->G J Assess Reproducibility G->J H Lineweaver-Burk Plot & Kinetic Modeling I Determine Ki & MOA H->I I->J K Control Experiments (Artifacts, Interference) J->K If reproducible L Troubleshoot Ambiguous Results K->L If controls fail L->D Re-evaluate

Caption: Workflow for validating enzyme inhibition assay results.

Even with a well-defined workflow, unexpected or ambiguous results can arise. The following decision tree provides a logical approach to troubleshooting common issues.

G Start Ambiguous Result (e.g., Poor reproducibility, unexpected MOA) Q1 Is the IC50 value reproducible? Start->Q1 A1_Yes Proceed to MOA studies Q1->A1_Yes Yes A1_No Check for: - Pipetting errors - Reagent instability - Inconsistent timing Q1->A1_No No Q2 Do control experiments show artifacts? A1_Yes->Q2 A1_No->Start Re-run IC50 A2_Yes Identify and mitigate artifact: - Compound autofluorescence - Non-specific inhibition - Assay interference Q2->A2_Yes Yes A2_No Investigate inhibitor properties Q2->A2_No No A2_Yes->Start Re-run with mitigation Q3 Is the inhibitor soluble in the assay buffer? A2_No->Q3 A3_Yes Consider complex inhibition kinetics (e.g., tight binding, allostery) Q3->A3_Yes Yes A3_No Optimize inhibitor solvent and concentration range Q3->A3_No No

Caption: Troubleshooting common enzyme inhibition assay issues.

References

A Researcher's Guide to Cross-Referencing Analytical Data with Literature Values for Aspirin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous assessment of a compound's physicochemical properties is a cornerstone of product development and quality control. This guide provides a framework for cross-referencing in-house analytical data with established literature values, using acetylsalicylic acid (Aspirin) as a model compound. By objectively comparing experimental results with published data, researchers can ensure the quality, consistency, and reliability of their work.

Data Presentation: A Comparative Analysis of Aspirin's Properties

The following tables summarize key quantitative data for Aspirin's purity, solubility, and stability, comparing typical in-house analytical results with values reported in scientific literature.

Table 1: Purity of Acetylsalicylic Acid

ParameterIn-House Analytical Data (Typical)Literature Values
Purity (by HPLC)99.5% - 100.5%≥99.5%
Salicylic Acid≤ 0.1%≤ 0.15% (USP)[1]
Other Impurities≤ 0.1%Not More Than 0.3% (total)[1]
Melting Point135-137 °C135 °C (decomposes)[2], 135-136 °C[3]

Table 2: Solubility of Acetylsalicylic Acid

SolventIn-House Analytical Data (Typical at 25°C)Literature Values (at 25°C unless specified)
Water~3.3 mg/mL1 in 300 parts (~3.3 mg/mL)[2], 3 mg/mL at 20°C[4]
Ethanol~200 mg/mL1 in 5 parts (~200 mg/mL)[2], ~80 mg/mL[2][5]
Chloroform~40 mg/mL1 in 25 parts (~40 mg/mL)[2]
Diethyl Ether~50 mg/mL1 in 20 parts (~50 mg/mL)[2]
PBS (pH 7.2)~2.7 mg/mL~2.7 mg/mL[2][5]
DMSO~41 mg/mL~41 mg/mL[2][5]

Table 3: Stability of Acetylsalicylic Acid (Half-Life)

ConditionIn-House Analytical Data (Typical)Literature Values
Aqueous Solution (unbuffered, 22.5°C)~150 hours153.30 hours[6]
Phosphate Buffer (pH 7.4, 37°C)~15 hours15.40 hours[6]
Solid State (Room Temperature, dry)>2 years≥4 years[5]
High HumiditySignificant degradationRecovery reduced to 81.10% - 85.38%[7]
Elevated Temperature (Solution)Increased degradation rate>5-fold increase from 22.5°C to 37°C[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of analytical data. Below are outlines of key experiments for determining the purity, solubility, and stability of Aspirin.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC (RP-HPLC) method is commonly used to determine the purity of Aspirin and to quantify its impurities, particularly salicylic acid.[1][2][9]

  • Instrumentation: HPLC system with a UV detector.[2][7]

  • Column: C18 analytical column.[7][9]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).[1]

  • Flow Rate: Typically 1.0 mL/min.[7]

  • Detection: UV detection at a wavelength of 237 nm or 246 nm.[7][9]

  • Procedure:

    • Standard solutions of Aspirin and salicylic acid are prepared in the mobile phase.

    • The test sample is dissolved in the mobile phase.

    • Equal volumes of the standard and sample solutions are injected into the chromatograph.

    • The peak areas for Aspirin and salicylic acid are recorded.

    • The percentage of purity and the amount of salicylic acid are calculated by comparing the peak areas of the sample to those of the standard.[1]

Solubility Determination by the Shake-Flask Method

The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound in a specific solvent.[2]

  • Procedure:

    • An excess amount of Aspirin is added to a known volume of the solvent in a sealed container.

    • The container is agitated at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.[2]

    • The solution is filtered to remove the undissolved solid.

    • The concentration of Aspirin in the filtrate is determined using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.[2]

Stability Testing: Hydrolysis of Aspirin

Aspirin's primary degradation pathway is hydrolysis to salicylic acid and acetic acid.[2][8] Stability studies often involve subjecting the drug to stress conditions to accelerate degradation.

  • Procedure for Forced Degradation Study:

    • Aspirin solutions are prepared in various media, including acidic, basic, and neutral solutions, as well as under oxidative, thermal, and photolytic stress.[10]

    • The solutions are stored under controlled conditions (e.g., elevated temperature) for a specific duration.[11][12]

    • At specified time points, samples are withdrawn and analyzed by a stability-indicating HPLC method to quantify the remaining Aspirin and the formation of salicylic acid.[2][7]

    • The degradation rate and half-life can then be calculated.

Visualizing the Workflow

The following diagrams illustrate the logical flow of cross-referencing analytical data and the signaling pathway of Aspirin's primary degradation.

Cross_Referencing_Workflow cluster_analytical In-House Analysis cluster_literature Literature Review Purity Purity Assay (HPLC) Data_Comparison Data Comparison & Analysis Purity->Data_Comparison Solubility Solubility Test (Shake-Flask) Solubility->Data_Comparison Stability Stability Study (Forced Degradation) Stability->Data_Comparison Lit_Purity Pharmacopeial Standards Lit_Purity->Data_Comparison Lit_Solubility Published Solubility Data Lit_Solubility->Data_Comparison Lit_Stability Peer-Reviewed Stability Data Lit_Stability->Data_Comparison Conclusion Conclusion & Reporting Data_Comparison->Conclusion

Cross-referencing in-house data with literature values.

Aspirin_Degradation_Pathway Aspirin Aspirin (Acetylsalicylic Acid) Hydrolysis Hydrolysis (+ H₂O) Aspirin->Hydrolysis Salicylic_Acid Salicylic Acid Hydrolysis->Salicylic_Acid Acetic_Acid Acetic Acid Hydrolysis->Acetic_Acid

Primary degradation pathway of Aspirin.

References

A Comparative Guide to the Structure-Activity Relationship of 5-Alkoxy-Indole-2-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 5-alkoxy-indole-2-carboxylic acids and their derivatives, focusing on their structure-activity relationships (SAR) as potent inhibitors of viral enzymes and key metabolic enzymes. This document summarizes quantitative experimental data, details relevant experimental protocols, and visualizes key biological pathways and experimental workflows.

Introduction to 5-Alkoxy-Indole-2-Carboxylic Acids

The indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the basis for numerous compounds with diverse biological activities. The introduction of an alkoxy group at the 5-position of the indole ring has been shown to significantly influence the inhibitory potential of these molecules against various therapeutic targets. This guide will focus on two primary areas of activity: antiviral effects, specifically the inhibition of HIV-1 integrase, and the modulation of immunometabolic pathways through the inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO).

Comparative Analysis of Biological Activity

The following tables summarize the inhibitory activities of various 5-substituted indole-2-carboxylic acid derivatives, with a focus on alkoxy substituents, against HIV-1 integrase and IDO1/TDO enzymes.

Antiviral Activity: HIV-1 Integrase Inhibition

The indole-2-carboxylic acid core has been identified as a promising scaffold for the development of HIV-1 integrase strand transfer inhibitors (INSTIs). These compounds chelate the two Mg²⁺ ions within the active site of the integrase enzyme, preventing the integration of viral DNA into the host genome.[1][2][3]

Table 1: Structure-Activity Relationship of Indole-2-Carboxylic Acid Derivatives as HIV-1 Integrase Inhibitors

Compound ID5-Position SubstituentOther Key ModificationsIC50 (µM)Reference
1 HUnsubstituted32.37[4]
2 NO₂Ethyl ester>50[4]
3a Cl3-methyl, N'-(4-nitrobenzylidene)hydrazide>10 (apoptosis inducer)
4a H3-(2-methoxyphenyl)10.06[4]
17a H6-(4-chlorophenylamino)3.11[2][4]
DHICA OH6-OH<10[5]
MI2CA OCH₃-Neuroprotective activity noted, specific integrase inhibitory data not provided in search results.[6][7][8]

Key SAR Observations for HIV-1 Integrase Inhibition:

  • The unsubstituted indole-2-carboxylic acid (Compound 1) displays modest activity.[4]

  • Introduction of a nitro group at the 5-position (Compound 2) is detrimental to activity.[4]

  • Modifications at the 3 and 6-positions can significantly enhance potency (Compounds 4a and 17a).[2][4]

  • The presence of hydroxyl groups at the 5 and 6-positions (DHICA) leads to potent inhibition.[5]

  • While 5-methoxy-indole-2-carboxylic acid (MI2CA) has been studied for its neuroprotective effects, specific and comparative data on its HIV-1 integrase inhibitory activity is limited in the reviewed literature.[6][7][8]

Enzyme Inhibition: IDO1/TDO

IDO1 and TDO are enzymes that catalyze the first and rate-limiting step in tryptophan catabolism. Their overexpression in the tumor microenvironment leads to immunosuppression. Inhibitors of these enzymes are therefore promising cancer immunotherapy agents.

Table 2: Structure-Activity Relationship of Indole-2-Carboxylic Acid Derivatives as IDO1/TDO Inhibitors

Compound ID5-Position SubstituentOther Key ModificationsIDO1 IC50 (µM)TDO IC50 (µM)Reference
Indomethacin Analog OCH₃1-(4-chlorobenzoyl), 3-methyl--
9o-1 H6-acetamido, N-(4-(1-methylpiperidin-4-yl)phenyl)amide1.171.55

Key SAR Observations for IDO1/TDO Inhibition:

  • The indole-2-carboxylic acid scaffold is a viable starting point for developing IDO1/TDO dual inhibitors.

  • Modifications at the 6-position, such as an acetamido group, have been shown to yield potent dual inhibitors.

Comparison with Alternative Products

HIV-1 Integrase Inhibitors

Several FDA-approved INSTIs are not based on the indole-2-carboxylic acid scaffold.

Table 3: Comparison with Non-Indole Based HIV-1 Integrase Inhibitors

Drug NameCore ScaffoldKey FeaturesIC95 (nM)Reference
Raltegravir Pyrimidinone carboxamideFirst-in-class INSTI31[9]
Elvitegravir Quinolone carboxylic acidPart of a single-tablet regimenPotent, specific data varies[10]
Dolutegravir Bicyclic pyrimidoneHigh barrier to resistance-[11]

These established drugs offer potent alternatives to indole-based inhibitors, often with well-characterized pharmacokinetic and resistance profiles.[9][10][11]

IDO1/TDO Inhibitors

Epacadostat is a well-studied IDO1 inhibitor that has undergone extensive clinical investigation.

Table 4: Comparison with Non-Indole Based IDO1 Inhibitors

Drug NameCore ScaffoldKey FeaturesIDO1 IC50 (nM)Reference
Epacadostat HydroxyamidinePotent and selective for IDO1 over IDO2 and TDO10 (cell-based)[12][13]

Epacadostat demonstrates high potency and selectivity for IDO1, serving as a benchmark for the development of new inhibitors.[12][13][14][15][16]

Experimental Protocols

HIV-1 Integrase Strand Transfer Assay

This assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 integrase activity.

Principle: A biotinylated donor DNA substrate is immobilized on a streptavidin-coated plate. Recombinant HIV-1 integrase and the test compound are added. A target DNA substrate labeled with a different tag (e.g., digoxigenin) is then introduced. If the integrase is active, it will integrate the donor DNA into the target DNA. The amount of integrated target DNA is then quantified using an antibody against its tag, typically conjugated to an enzyme for colorimetric or chemiluminescent detection.

Detailed Protocol:

  • Plate Preparation: Coat a 96-well streptavidin plate with a biotinylated HIV-1 LTR U5 donor substrate DNA.

  • Enzyme and Inhibitor Incubation: Add recombinant full-length HIV-1 integrase protein to the wells. Then, add the test compounds at various concentrations.

  • Strand Transfer Reaction: Add the digoxigenin-labeled target substrate DNA to initiate the strand transfer reaction. Incubate at 37°C.

  • Detection: Wash the plate to remove unbound reagents. Add an anti-digoxigenin antibody conjugated to horseradish peroxidase (HRP).

  • Signal Generation: Add a TMB substrate and stop the reaction with a stop solution.

  • Data Analysis: Measure the absorbance at 450 nm. Calculate the percent inhibition and determine the IC50 value.

experimental_workflow_hiv_integrase cluster_plate_prep Plate Preparation cluster_reaction Reaction cluster_detection Detection plate Streptavidin-coated 96-well plate donor_dna Biotinylated Donor DNA plate->donor_dna Coat integrase HIV-1 Integrase donor_dna->integrase Add inhibitor Test Compound integrase->inhibitor Add target_dna Tagged Target DNA inhibitor->target_dna Add & Incubate wash1 Wash target_dna->wash1 antibody HRP-conjugated Antibody wash1->antibody wash2 Wash antibody->wash2 substrate TMB Substrate wash2->substrate read Read Absorbance @ 450nm substrate->read

Workflow for the HIV-1 Integrase Strand Transfer Assay.
IDO1/TDO Inhibition Assay (Kynurenine Measurement)

This assay determines the inhibitory effect of compounds on the enzymatic activity of IDO1 or TDO by measuring the production of kynurenine.

Principle: Cells expressing IDO1 or TDO (or recombinant enzymes) are incubated with tryptophan and the test compound. The enzyme converts tryptophan to N-formylkynurenine, which is then converted to kynurenine. The amount of kynurenine in the cell supernatant or reaction mixture is quantified, typically by a colorimetric method using Ehrlich's reagent or by HPLC.

Detailed Protocol:

  • Cell Seeding: Seed cells known to express IDO1 (e.g., IFN-γ stimulated HeLa or SKOV-3 cells) or TDO into a 96-well plate.

  • Compound Incubation: Add the test compounds at various concentrations to the cells.

  • Tryptophan Addition: Add L-tryptophan to initiate the enzymatic reaction. Incubate for a specified time (e.g., 24-48 hours).

  • Supernatant Collection: Collect the cell culture supernatant.

  • Kynurenine Detection (Colorimetric): a. Add trichloroacetic acid (TCA) to the supernatant to precipitate proteins. b. Centrifuge and transfer the clear supernatant to a new plate. c. Add Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid). d. Incubate to allow color development. e. Measure the absorbance at 492 nm.

  • Data Analysis: Calculate the percent inhibition of kynurenine production and determine the IC50 value.

experimental_workflow_ido1_inhibition cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_detection Kynurenine Detection cells IDO1/TDO expressing cells plate 96-well plate cells->plate Seed inhibitor Test Compound plate->inhibitor Add tryptophan L-Tryptophan inhibitor->tryptophan Add & Incubate supernatant Collect Supernatant tryptophan->supernatant tca Add TCA & Centrifuge supernatant->tca ehrlich Add Ehrlich's Reagent tca->ehrlich read Read Absorbance @ 492nm ehrlich->read

Workflow for the IDO1/TDO Inhibition Assay.

Signaling Pathways

HIV-1 Integration Pathway

This pathway illustrates the critical role of HIV-1 integrase in the viral life cycle and the point of intervention for INSTIs.

signaling_pathway_hiv_integration cluster_virus HIV-1 cluster_host Host Cell viral_rna Viral RNA reverse_transcriptase Reverse Transcriptase viral_rna->reverse_transcriptase viral_dna Viral DNA reverse_transcriptase->viral_dna integrase Integrase viral_dna->integrase host_dna Host DNA integrase->host_dna Strand Transfer provirus Provirus (Integrated Viral DNA) host_dna->provirus inhibitor 5-Alkoxy-Indole-2-Carboxylic Acid (INSTI) inhibitor->integrase Inhibits

HIV-1 Integration Pathway and the action of INSTIs.
Tryptophan Catabolism Pathway via IDO1/TDO

This pathway shows the role of IDO1 and TDO in tryptophan metabolism and the mechanism of their inhibitors.

signaling_pathway_tryptophan_catabolism tryptophan L-Tryptophan ido1_tdo IDO1 / TDO tryptophan->ido1_tdo nfk N-Formylkynurenine ido1_tdo->nfk kynurenine Kynurenine nfk->kynurenine immunosuppression Immunosuppression (T-cell anergy/apoptosis) kynurenine->immunosuppression inhibitor 5-Alkoxy-Indole-2-Carboxylic Acid (IDO1/TDO Inhibitor) inhibitor->ido1_tdo Inhibits

Tryptophan Catabolism Pathway and Inhibition by IDO1/TDO Inhibitors.

Conclusion

References

Benchmarking 5-Ethoxy-1H-indole-2-carboxylic Acid and its Analogs Against Commercially Available HIV-1 Integrase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the inhibitory efficacy of indole-2-carboxylic acid derivatives against HIV-1 integrase, benchmarked against established and FDA-approved integrase strand transfer inhibitors (INSTIs). The data presented is intended to guide research and development efforts in the pursuit of novel antiviral therapeutics.

Introduction

HIV-1 integrase is a critical enzyme for viral replication, catalyzing the insertion of the viral DNA into the host cell's genome. This process is essential for the establishment of a productive infection. As such, HIV-1 integrase is a well-validated target for antiretroviral therapy. The indole-2-carboxylic acid scaffold has emerged as a promising starting point for the development of novel HIV-1 integrase inhibitors. Recent studies have demonstrated that derivatives of this scaffold can effectively inhibit the strand transfer step of integration. This guide benchmarks the performance of these indole-based compounds against market-leading INSTIs.

Quantitative Comparison of Inhibitor Potency

The following table summarizes the in vitro inhibitory potency (IC50) of various indole-2-carboxylic acid derivatives and approved HIV-1 integrase inhibitors against the strand transfer activity of the enzyme. Lower IC50 values indicate higher potency.

CompoundClassTargetIC50 Value
Indole-2-carboxylic acidIndole Derivative (Parent Compound)HIV-1 Integrase32.37 µM[1]
Indole-2-carboxylic acid derivative 17aIndole DerivativeHIV-1 Integrase3.11 µM[1][2][3]
Indole-2-carboxylic acid derivative 20aIndole DerivativeHIV-1 Integrase0.13 µM[4][5]
RaltegravirFDA-Approved INSTI (First Generation)HIV-1 Integrase2–7 nM[6][7][8]
ElvitegravirFDA-Approved INSTI (First Generation)HIV-1 Integrase0.7–1.5 nM[9][10]
DolutegravirFDA-Approved INSTI (Second Generation)HIV-1 Integrase2.7 nM[]
BictegravirFDA-Approved INSTI (Second Generation)HIV-1 Integrase7.5 ± 0.3 nM[12]
CabotegravirFDA-Approved INSTI (Second Generation)HIV-1 Integrase3.0 nM[]

Note: While a specific IC50 for 5-Ethoxy-1H-indole-2-carboxylic acid was not found in the reviewed literature, the data for the parent compound and its derivatives provide a strong indication of the potential of this chemical class as HIV-1 integrase inhibitors.

Experimental Protocols

In Vitro HIV-1 Integrase Strand Transfer Assay

This protocol outlines a common method for determining the IC50 values of potential inhibitors against HIV-1 integrase strand transfer activity.

Objective: To measure the 50% inhibitory concentration (IC50) of a test compound on the strand transfer reaction catalyzed by recombinant HIV-1 integrase.

Materials:

  • Recombinant full-length HIV-1 integrase protein

  • Biotin-labeled donor DNA duplex (mimicking the U5 end of the HIV-1 LTR)

  • Digoxigenin (DIG)-labeled target DNA duplex

  • Streptavidin-coated 96-well microplates

  • Reaction Buffer (specific composition may vary, but typically contains a buffer, salt, and a reducing agent)

  • Wash Buffer

  • Blocking Buffer

  • HRP-conjugated anti-DIG antibody

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop Solution (e.g., 2N H2SO4)

  • Test compounds (dissolved in an appropriate solvent, e.g., DMSO)

  • Plate reader capable of measuring absorbance at 450 nm

Procedure:

  • Plate Preparation:

    • Wash the streptavidin-coated 96-well plate with wash buffer.

    • Add the biotin-labeled donor DNA to each well and incubate to allow for binding to the streptavidin-coated surface.

    • Wash the wells to remove any unbound donor DNA.

    • Add blocking buffer to each well to prevent non-specific binding.

  • Enzyme and Inhibitor Incubation:

    • Prepare serial dilutions of the test compounds in reaction buffer.

    • Add the diluted test compounds to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

    • Add the recombinant HIV-1 integrase to all wells except the negative control.

    • Incubate to allow the enzyme to bind to the donor DNA and to interact with the inhibitor.

  • Strand Transfer Reaction:

    • Add the DIG-labeled target DNA to all wells to initiate the strand transfer reaction.

    • Incubate at 37°C for a defined period (e.g., 60 minutes) to allow for the integration of the donor DNA into the target DNA.

  • Detection:

    • Wash the wells to remove unbound reagents.

    • Add HRP-conjugated anti-DIG antibody to each well and incubate.

    • Wash the wells to remove unbound antibody.

    • Add TMB substrate to each well and incubate until a color change is observed.

    • Add stop solution to quench the reaction.

  • Data Analysis:

    • Measure the absorbance of each well at 450 nm using a plate reader.

    • Calculate the percent inhibition for each concentration of the test compound relative to the positive and negative controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

HIV-1 Integrase Catalyzed Strand Transfer

The following diagram illustrates the key steps of the HIV-1 integration process, which is the target of the inhibitors discussed.

HIV_Integration_Pathway cluster_virus Viral Particle cluster_host_cell Host Cell cluster_inhibition Inhibition vDNA Viral DNA Processing 3'-Processing vDNA->Processing HIV-1 Integrase Integration Strand Transfer Processing->Integration Processed Viral DNA Provirus Integrated Provirus Integration->Provirus hDNA Host DNA hDNA->Integration Inhibitor INSTIs Inhibitor->Integration Blocks Strand Transfer

Caption: The HIV-1 integrase pathway and the point of inhibition by INSTIs.

Experimental Workflow for IC50 Determination

This diagram outlines the workflow for the in vitro HIV-1 integrase strand transfer assay described above.

IC50_Workflow A Coat Plate with Biotin-Donor DNA B Block Non-specific Binding Sites A->B C Add Test Compounds & HIV-1 Integrase B->C D Initiate Reaction with DIG-Target DNA C->D E Incubate at 37°C D->E F Detect Integrated Product (Anti-DIG-HRP & TMB) E->F G Measure Absorbance at 450 nm F->G H Calculate IC50 G->H

References

From Benchtop to Bedside: A Comparative Analysis of Indole-2-Carboxylic Acid Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the in vitro efficacy and in vivo potential of novel indole-2-carboxylic acid derivatives reveals promising candidates for targeted cancer therapy. This guide provides a comprehensive comparison of two distinct derivatives, LG25 and Compound 23, highlighting their performance in preclinical studies, detailing the experimental methodologies, and visualizing their mechanisms of action.

Researchers in oncology are constantly seeking novel compounds that can selectively target cancer cells while minimizing harm to healthy tissues. Indole-2-carboxylic acid derivatives have emerged as a promising class of molecules, with various analogues demonstrating significant anti-cancer properties. This guide focuses on two notable examples: LG25, a potent inhibitor of triple-negative breast cancer (TNBC), and a tricyclic indole-2-carboxamide, referred to as Compound 23, which shows significant activity against pediatric glioma. By examining their performance in both laboratory (in vitro) and animal (in vivo) models, we can gain a clearer understanding of their therapeutic potential and the pathways they exploit to combat cancer.

Quantitative Performance: A Side-by-Side Comparison

The true measure of a potential anti-cancer agent lies in its ability to effectively kill cancer cells at low concentrations (in vitro) and to halt tumor growth in a living organism (in vivo). The following tables summarize the quantitative data for LG25 and Compound 23, offering a direct comparison of their efficacy.

Compound Cancer Type In Vitro Model Metric Result
LG25 Triple-Negative Breast CancerMDA-MB-231 & BT-549 cellsIC50Dose-dependent reduction in viability
Compound 23 Pediatric GliomaKNS42 cellsIC50Potent inhibition of cell viability

Table 1: In Vitro Efficacy of Indole-2-Carboxylic Acid Derivatives

Compound Cancer Type In Vivo Model Treatment Result
LG25 Triple-Negative Breast CancerMDA-MB-231 Xenograft in nude miceIntraperitoneal injectionSignificant inhibition of tumor growth
Compound 23 Pediatric GliomaNot specified in available abstractsNot specifiedModerate antitumor activity

Table 2: In Vivo Efficacy of Indole-2-Carboxylic Acid Derivatives

Unraveling the Mechanism: Signaling Pathways and Cellular Effects

The anti-cancer activity of these indole derivatives stems from their ability to interfere with specific molecular pathways that are crucial for cancer cell survival and proliferation.

The indole-2-carboxamide derivative, LG25 , exerts its effects on triple-negative breast cancer by suppressing the Akt/mTOR/NF-κB signaling pathway [1]. This pathway is a central regulator of cell growth, proliferation, and survival. By inhibiting this cascade, LG25 effectively induces cell cycle arrest at the G2/M phase and promotes programmed cell death (apoptosis) in cancer cells.

LG25_Pathway LG25 LG25 Akt Akt LG25->Akt inhibition Apoptosis Apoptosis LG25->Apoptosis induction mTOR mTOR Akt->mTOR NFkB NF-κB mTOR->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Compound23_Pathway Compound23 Compound 23 FOXM1 FOXM1 Compound23->FOXM1 disruption CellCycle Cell Cycle Progression FOXM1->CellCycle Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellLines Cancer Cell Lines (e.g., MDA-MB-231, KNS42) MTT MTT Assay (Viability) CellLines->MTT Clonogenic Clonogenic Assay (Survival) CellLines->Clonogenic FACS FACS Analysis (Cell Cycle) CellLines->FACS WesternBlot Western Blot (Protein Expression) CellLines->WesternBlot AnimalModel Animal Model (e.g., Nude Mice) MTT->AnimalModel Promising Results Xenograft Xenograft Tumor Implantation AnimalModel->Xenograft Treatment Compound Administration Xenograft->Treatment Monitoring Tumor Growth Monitoring Treatment->Monitoring

References

Safety Operating Guide

Safe Disposal of 5-Ethoxy-1H-indole-2-carboxylic acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 5-Ethoxy-1H-indole-2-carboxylic acid, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.

Hazard Identification and Safety Data

Hazard Classification for Structurally Similar Indole-Carboxylic Acids

Hazard ClassificationGHS Hazard Statement
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed[4][5]
Acute Toxicity, Dermal (Category 3 or 4)H311: Toxic in contact with skin or H312: Harmful in contact with skin[2][5]
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation[1][2][4]
Serious Eye Damage/Eye Irritation (Category 2/2A)H319: Causes serious eye irritation[2][3][4][5]
Specific target organ toxicity, single exposure (Category 3)H335: May cause respiratory irritation[2][4]
Acute Aquatic Hazard (Category 1)H400: Very toxic to aquatic life[5]

Required Personal Protective Equipment (PPE)

Before handling or disposing of this compound, ensure the following personal protective equipment is worn:

  • Eye Protection: Chemical safety goggles or a face shield.[1][2]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[1][2]

  • Respiratory Protection: A NIOSH/MSHA-approved respirator is recommended, especially if generating dust.[2]

  • Protective Clothing: A lab coat or other protective clothing to prevent skin contact.[1][2]

Operational Protocols

Accidental Spill Response Protocol

In the event of a spill, follow these steps to ensure safe cleanup and containment:

  • Evacuate and Ventilate: Immediately evacuate unnecessary personnel from the spill area and ensure adequate ventilation.[4][6]

  • Control Ignition Sources: Keep the substance and any empty containers away from heat and sources of ignition.[6]

  • Contain the Spill: Prevent further leakage or spillage if it is safe to do so. Prevent the chemical from entering drains or water courses.[5][6]

  • Absorb and Collect:

    • For solid spills, carefully sweep up the material, avoiding dust generation.[2][4]

    • For solutions, absorb with an inert, non-combustible material.

  • Package for Disposal: Place the absorbed material and contaminated items into a suitable, labeled container for disposal.[1][2][6]

  • Decontaminate: Clean the spill area and any contaminated equipment.

Proper Disposal Procedure

Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste according to institutional policies and local, state, and federal regulations.

  • Waste Collection: Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves, weighing paper) in a designated, compatible, and properly labeled waste container.[4]

  • Consult Regulations: Consult your institution's Environmental Health and Safety (EHS) office for specific disposal guidelines.[4]

  • Arrange for Pickup: Dispose of the contents and container through an approved waste disposal plant or a licensed hazardous waste contractor.[1][2][3][7][8] Do not dispose of this chemical down the drain or in regular trash.[4][5]

G Workflow for the Proper Disposal of this compound cluster_0 Preparation and Handling cluster_1 Waste Collection cluster_2 Disposal Pathway A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) C Collect Waste Chemical and Contaminated Materials A->C B Handle in a Well-Ventilated Area B->C D Use a Designated, Labeled, and Compatible Waste Container C->D E Consult Institutional EHS for Specific Guidelines D->E F Is the Waste Classified as Hazardous? E->F G Arrange for Pickup by a Licensed Hazardous Waste Contractor F->G Yes H Dispose of as Non-Hazardous Waste (Follow Institutional Policy) F->H No

References

Personal protective equipment for handling 5-Ethoxy-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Personal Protective Equipment (PPE)

Given the hazard profile of analogous compounds, it is crucial to use appropriate personal protective equipment (PPE) to minimize exposure.

Protection Type Specific Recommendation Rationale
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask)[2][4][9]To prevent inhalation of dust particles which may cause respiratory irritation.[1][3][4]
Eye Protection Chemical safety goggles or a face shield meeting ANSI Z87.1 or EN166 standards.[4][6][9]To protect against splashes and dust that can cause serious eye irritation.[1][3][4]
Hand Protection Chemical-resistant gloves (e.g., nitrile).[1]To prevent skin contact, which can cause irritation or allergic reactions.[3][4][9]
Body Protection A lab coat or other protective clothing.To minimize skin exposure.[1]

Operational Plan for Safe Handling

A systematic approach is vital for safely handling 5-Ethoxy-1H-indole-2-carboxylic acid, from preparation through to disposal.

Experimental Protocol: Step-by-Step Handling Procedure

  • Review Safety Data Sheets (SDS): Before commencing work, thoroughly review the SDS for structurally similar compounds to be fully aware of potential hazards and safety precautions.

  • Don Appropriate PPE: Wear the recommended PPE as detailed in the table above.

  • Ensure Proper Ventilation: Work in a well-ventilated area, preferably a chemical fume hood, to minimize the risk of inhalation.[1][4][9]

  • Handle with Care to Avoid Dust Generation: When handling the solid material, use techniques that prevent the formation of dust.

  • Weighing: Use a balance inside a contained space or an area with local exhaust ventilation.

  • Dissolution: When preparing solutions, slowly add the solid to the appropriate solvent to prevent splashing.

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[2][9]

  • Hand Washing: After handling, wash hands and any exposed skin thoroughly.[3][4]

Emergency First Aid Procedures

Exposure Route First Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[2][4]
Skin Contact Immediately wash off with soap and plenty of water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[2][4]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][3][4]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical attention.[2][4]

Disposal Plan

Dispose of this compound and its containers in accordance with all applicable local, state, and federal regulations. Do not allow the product to enter drains.[2] Contaminated packaging should be treated as the product itself.

Experimental Protocol: Chemical Waste Disposal

  • Segregation: Collect waste in a designated, properly labeled, and sealed container.

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Professional Disposal: Arrange for disposal by a licensed professional waste disposal service.

Workflow for Safe Handling and Disposal

Safe Handling and Disposal Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_storage Storage cluster_disposal Disposal Phase prep Preparation handling Handling storage Storage disposal Disposal review_sds Review SDS of Similar Compounds don_ppe Don Appropriate PPE review_sds->don_ppe prep_area Prepare Well-Ventilated Work Area don_ppe->prep_area weigh Weigh Compound prep_area->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve store_compound Store in Cool, Dry, Well-Ventilated Area dissolve->store_compound collect_waste Collect Waste in Labeled Container dissolve->collect_waste dispose_waste Dispose via Licensed Service collect_waste->dispose_waste

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Ethoxy-1H-indole-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-Ethoxy-1H-indole-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.